H-Asp(OcHx)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-cyclohexyloxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c11-8(10(13)14)6-9(12)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPBBOAGRLKMH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-Asp(OcHx)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of H-Asp(OcHx)-OH, also known as L-Aspartic acid β-cyclohexyl ester. This amino acid derivative is a valuable building block in peptide synthesis, offering unique advantages for the development of novel therapeutics and research reagents.
Introduction
This compound is a derivative of the amino acid L-aspartic acid where the side-chain carboxylic acid is protected as a cyclohexyl ester. This modification is particularly significant in the field of peptide chemistry. The bulky cyclohexyl group provides steric hindrance that minimizes the formation of aspartimide, a common and problematic side reaction during solid-phase peptide synthesis (SPPS)[1][2]. This stability makes this compound and its N-protected forms, such as Boc-Asp(OcHx)-OH and Fmoc-Asp(OcHx)-OH, crucial reagents for the synthesis of complex peptides with high purity[3][4].
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound. Please note that some of the data are predicted values from computational models due to the limited availability of experimentally determined values in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₄ | [5] |
| Molecular Weight | 215.25 g/mol | [5] |
| CAS Number | 112259-66-2 | [5] |
| Appearance | White to off-white powder | Generic supplier data |
| Solubility | Soluble in water and polar organic solvents. | Inferred from structure |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 386.2 ± 37.0 °C | |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | |
| pKa (Predicted) | 2.17 ± 0.23 (α-carboxylic acid) |
Chemical Structure
This compound consists of a central α-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a side chain containing a cyclohexyl ester. The structure is depicted in the diagram below.
Figure 1: Chemical structure of this compound.
Experimental Protocols
Proposed Synthesis of this compound
-
N-protection of L-aspartic acid: The amino group of L-aspartic acid is first protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions during the subsequent esterification.
-
β-Esterification: The side-chain carboxylic acid is selectively esterified with cyclohexanol. This can be achieved by activating the β-carboxylic acid of N-Boc-L-aspartic acid, for instance, by forming an anhydride, followed by reaction with cyclohexanol[7].
-
N-deprotection: The N-protecting group (e.g., Boc) is removed under acidic conditions to yield the final product, this compound.
The following diagram illustrates the proposed synthetic workflow.
Figure 2: Proposed synthetic workflow for this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.
Purification and Characterization
Proposed Purification Protocol
Purification of the final product would likely involve crystallization[8][9]. A general procedure would be:
-
Dissolve the crude this compound in a minimal amount of hot water or a suitable alcohol-water mixture.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra for this compound are not available in the searched literature, predicted chemical shifts can be estimated based on the structure and data from similar compounds.
Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| α-H | ~4.0 | dd |
| β-CH₂ | ~2.8 - 3.0 | m |
| Cyclohexyl-CH (ester) | ~4.8 | m |
| Cyclohexyl-CH₂ | ~1.2 - 1.9 | m |
Table 3: Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Carbon | Predicted Chemical Shift (ppm) |
| α-COOH | ~175 |
| β-COO-Cyclohexyl | ~172 |
| Cα | ~52 |
| Cβ | ~36 |
| Cyclohexyl-CH (ester) | ~75 |
| Cyclohexyl-CH₂ | ~23, 25, 31 |
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 216.12. Fragmentation in MS/MS would likely involve neutral losses of water, formic acid, and the cyclohexyl group[10][11].
Applications in Peptide Synthesis
The primary application of this compound and its N-protected derivatives is in solid-phase peptide synthesis[3][4]. The cyclohexyl ester is significantly more stable to the basic conditions used for Fmoc deprotection compared to other esters like benzyl or methyl esters. This increased stability minimizes the risk of aspartimide formation, a side reaction that can lead to chain termination, and the formation of difficult-to-separate β-aspartyl peptide impurities[1][2][12]. The use of Asp(OcHx) is particularly advantageous in the synthesis of long or complex peptides, or sequences known to be prone to aspartimide formation (e.g., -Asp-Gly- or -Asp-Ser- sequences).
The following diagram illustrates the logical relationship of how the cyclohexyl group helps prevent this common side reaction.
Figure 3: Role of the cyclohexyl group in preventing aspartimide formation.
Conclusion
This compound is a critical building block for peptide chemists, particularly for the synthesis of complex and potentially therapeutic peptides. Its key feature, the cyclohexyl ester on the side chain, provides enhanced stability against base-catalyzed aspartimide formation, leading to higher purity and yield of the target peptide. While detailed experimental data for the free amino acid is sparse in the public domain, its utility and chemical principles are well-established through its application in the synthesis of N-protected derivatives used in peptide manufacturing and research. Further studies to fully characterize the physicochemical and biological properties of the unprotected this compound would be beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-L-Aspartic anhydride | 30750-74-4 [amp.chemicalbook.com]
- 8. Expression, purification and crystallization of Helicobacter pylori l-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4922011A - Method for purifying aspartic acid - Google Patents [patents.google.com]
- 10. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspartic acid [webbook.nist.gov]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of L-Aspartic Acid β-Cyclohexyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for L-Aspartic acid β-cyclohexyl ester, a valuable building block in peptide synthesis and drug development. The cyclohexyl ester moiety is particularly noted for its ability to suppress aspartimide formation, a common side reaction in peptide synthesis.[1][2] This document outlines a multi-step synthesis beginning with commercially available L-aspartic acid, detailing the necessary N-protection, regioselective esterification via an anhydride intermediate, and final deprotection.
I. Synthetic Strategy Overview
The selective synthesis of the β-ester of L-aspartic acid requires a strategic approach to differentiate the two carboxylic acid groups. A common and effective method involves the protection of the α-amino group, followed by the formation of a cyclic anhydride. This anhydride can then be regioselectively opened at the β-carbonyl position by the desired alcohol, in this case, cyclohexanol. The final step involves the removal of the N-protecting group to yield the target compound.
This guide will focus on a synthetic route utilizing the benzyloxycarbonyl (Cbz) protecting group, which is robust and can be reliably removed under neutral conditions via hydrogenolysis.[3]
Caption: Synthetic workflow for L-Aspartic acid β-cyclohexyl ester.
II. Experimental Protocols
Step 1: Synthesis of N-Benzyloxycarbonyl-L-Aspartic Acid (N-Cbz-L-Aspartic Acid)
This procedure outlines the protection of the amino group of L-aspartic acid using benzyl chloroformate under basic conditions.
Materials:
-
L-Aspartic Acid
-
Sodium Hydroxide (NaOH)
-
Benzyl Chloroformate (Cbz-Cl)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Dissolve L-aspartic acid (1.0 eq) in 2 M sodium hydroxide solution (2.5 eq) and cool the mixture to 0-5 °C in an ice bath.
-
While maintaining the temperature and vigorously stirring, slowly and simultaneously add benzyl chloroformate (1.1 eq) and 2 M sodium hydroxide solution, ensuring the pH is maintained between 10 and 11.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M hydrochloric acid. A white precipitate should form.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-aspartic acid as a white solid.
| Parameter | Value | Reference |
| Starting Material | L-Aspartic Acid | General |
| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | [4] |
| Base | Sodium Hydroxide | [4] |
| Reaction Temperature | 0-5 °C initially, then room temperature | [4] |
| pH | Maintained between 10-11 during addition | [4] |
| Typical Yield | >90% | [4] |
Step 2: Synthesis of N-Benzyloxycarbonyl-L-Aspartic Anhydride (N-Cbz-L-Aspartic Anhydride)
The N-protected aspartic acid is cyclized to its anhydride using a dehydrating agent.
Materials:
-
N-Cbz-L-Aspartic Acid
-
Acetic Anhydride
-
Toluene (optional)
Procedure:
-
Suspend N-Cbz-L-aspartic acid (1.0 eq) in toluene or use neat.
-
Add acetic anhydride (1.2 eq) to the suspension.[5]
-
Stir the reaction mixture at room temperature for approximately 6 hours, or until the reaction is complete as monitored by TLC.[5]
-
The product may precipitate from the reaction mixture. If so, filter the solid, wash with a non-polar solvent like hexane, and dry under vacuum. Alternatively, the solvent can be removed under reduced pressure. The crude anhydride is often used directly in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | N-Cbz-L-Aspartic Acid | [5] |
| Dehydrating Agent | Acetic Anhydride | [5] |
| Solvent | Toluene or neat | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Time | ~6 hours | [5] |
| Purity of Product | Typically used crude in the next step | General |
Step 3: Regioselective Synthesis of N-Cbz-L-Aspartic Acid β-Cyclohexyl Ester
This step involves the regioselective opening of the anhydride ring with cyclohexanol to form the β-ester.
Materials:
-
N-Cbz-L-Aspartic Anhydride
-
Cyclohexanol
-
Pyridine or a non-nucleophilic base (e.g., DIPEA)
-
Dichloromethane (DCM) or a similar aprotic solvent
Procedure:
-
Dissolve the crude N-Cbz-L-aspartic anhydride (1.0 eq) in anhydrous dichloromethane.
-
Add cyclohexanol (1.1 eq) to the solution.
-
Add a catalytic amount of pyridine or a non-nucleophilic base (0.1 eq).
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl to remove the base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield N-Cbz-L-aspartic acid β-cyclohexyl ester.
| Parameter | Value | Reference |
| Starting Material | N-Cbz-L-Aspartic Anhydride | Based on similar reactions[6] |
| Nucleophile | Cyclohexanol | Based on similar reactions[6] |
| Solvent | Dichloromethane (DCM) | General |
| Catalyst | Pyridine or DIPEA (catalytic) | General |
| Reaction Temperature | Room Temperature | General |
| Purification Method | Flash Column Chromatography | General |
Step 4: Synthesis of L-Aspartic Acid β-Cyclohexyl Ester (Final Product)
The final step is the removal of the Cbz protecting group by catalytic hydrogenolysis.
Materials:
-
N-Cbz-L-Aspartic Acid β-Cyclohexyl Ester
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
Procedure:
-
Dissolve N-Cbz-L-aspartic acid β-cyclohexyl ester (1.0 eq) in methanol.
-
Carefully add 10% Palladium on Carbon (approx. 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (typically 2-16 hours, monitor by TLC for the disappearance of the starting material).[7]
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield L-Aspartic acid β-cyclohexyl ester as a white to off-white powder.
| Parameter | Value | Reference |
| Starting Material | N-Cbz-L-Aspartic Acid β-Cyclohexyl Ester | [7] |
| Catalyst | 10% Palladium on Carbon | [3][7] |
| Hydrogen Source | Hydrogen Gas (H₂) | [3][7] |
| Solvent | Methanol or Ethanol | [7] |
| Reaction Temperature | Room Temperature | [3][7] |
| Typical Yield | High to quantitative | General |
III. Characterization Data
The final product, L-Aspartic acid β-cyclohexyl ester, should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₄ | [8][9] |
| Molecular Weight | 215.25 g/mol | [8][9] |
| Appearance | White to off-white powder | [8] |
| Storage | Store at room temperature | [8] |
IV. Logical Relationships in Synthesis
The synthesis is governed by key chemical principles that ensure the desired outcome. The logical flow is designed to address the inherent challenges of working with a trifunctional amino acid.
Caption: Key decision points in the synthesis of L-Aspartic acid β-cyclohexyl ester.
V. Conclusion
The synthesis of L-Aspartic acid β-cyclohexyl ester can be effectively achieved through a well-defined, multi-step process. The key to this synthesis is the use of an N-protected aspartic anhydride intermediate, which allows for the highly regioselective introduction of the cyclohexyl ester at the β-position. The protocols provided in this guide are based on established and reliable chemical transformations, offering a clear pathway for researchers and drug development professionals to obtain this valuable compound for their synthetic needs. Careful execution of each step and appropriate purification are essential for achieving a high yield and purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 7. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scbt.com [scbt.com]
A Technical Guide to H-Asp(OcHx)-OH (L-Aspartic Acid β-Cyclohexyl Ester) for Researchers and Drug Development Professionals
CAS Number: 112259-66-2
This technical guide provides an in-depth overview of H-Asp(OcHx)-OH, also known as L-Aspartic acid β-cyclohexyl ester, a critical building block for researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, applications in peptide synthesis, and its relevance in neuroscience research, with a focus on its role in minimizing common side reactions and its potential as a modulator of excitatory amino acid pathways.
Core Chemical and Physical Properties
This compound is a derivative of the non-essential amino acid L-aspartic acid, where the side-chain carboxylic acid is protected as a cyclohexyl ester. This modification imparts unique properties that are highly valuable in chemical synthesis, particularly in the assembly of peptides.[1] The cyclohexyl group enhances the solubility and stability of the molecule, making it a versatile tool in both biochemical research and pharmaceutical formulations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 112259-66-2 | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |
| Molecular Weight | 215.3 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% | [1] |
| Optical Rotation | [α]D²⁵ = +23.0 ± 2.5° (c=1% in 1N HCl) | [1] |
| Storage Conditions | Room Temperature | [1] |
| Solubility | Soluble in water. The cyclohexyl group generally increases solubility in organic solvents compared to unprotected aspartic acid. | [1][3] |
| pKa (estimated) | The pKa of the α-carboxylic acid is estimated to be around 2-3, and the α-amino group is around 9-10. The esterified β-carboxyl group is not ionizable. | [4][5] |
Synthesis and Spectroscopic Analysis
Postulated Synthesis Protocol
This protocol is a hypothetical procedure based on general methods for amino acid esterification.
-
Protection of the α-amino and α-carboxyl groups of L-aspartic acid: To ensure regioselective esterification at the β-carboxyl group, the α-amino and α-carboxyl groups must first be protected. This can be achieved through various methods, such as the formation of a cyclic anhydride or the use of orthogonal protecting groups.
-
Esterification: The protected L-aspartic acid is then reacted with cyclohexanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)). The reaction is typically carried out in an inert solvent.
-
Deprotection: Following the esterification, the protecting groups on the α-amino and α-carboxyl groups are removed under conditions that do not cleave the newly formed cyclohexyl ester.
-
Purification: The final product, this compound, is purified using techniques such as crystallization or chromatography to achieve high purity.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the structure and data from analogous compounds like β-L-aspartyl-cyclohexylamide, the expected NMR and HPLC data can be predicted.[6]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Expected signals would include a multiplet for the cyclohexyl ring protons, a triplet for the α-proton of the aspartic acid backbone, and two doublets of doublets for the β-protons. The chemical shifts would be influenced by the solvent used. |
| ¹³C NMR | Characteristic signals would be observed for the carbonyl carbons of the α-carboxyl and β-ester groups, the α- and β-carbons of the aspartic acid backbone, and the carbons of the cyclohexyl ring. |
| HPLC | Analysis by reverse-phase HPLC would show a single major peak corresponding to the purified product. A typical mobile phase would consist of a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA). The retention time would be longer than that of unprotected L-aspartic acid due to the increased hydrophobicity from the cyclohexyl group. |
Application in Peptide Synthesis: Minimizing Aspartimide Formation
A primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a protected building block for incorporating aspartic acid residues into a peptide chain. Its key advantage lies in the ability of the cyclohexyl ester to significantly reduce the formation of a common and problematic side product: aspartimide.
The Aspartimide Problem
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that can occur during the deprotection of the N-terminal protecting group (e.g., Fmoc) in SPPS. This side reaction leads to a mixture of products, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate from the target peptide.
The Role of the Cyclohexyl Ester
The bulky nature of the cyclohexyl ester sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon, which is the key step in aspartimide formation. This steric hindrance makes this compound and its N-terminally protected derivatives (e.g., Fmoc-Asp(OcHx)-OH) superior to other protecting groups like the benzyl ester in preventing this side reaction.
Experimental Protocol for Fmoc-SPPS using Fmoc-Asp(OcHx)-OH
The following is a generalized protocol for the incorporation of an Fmoc-Asp(OcHx)-OH residue into a peptide chain during automated solid-phase peptide synthesis.
-
Resin Preparation: A suitable solid support (e.g., Rink amide resin for a C-terminal amide) is swelled in a solvent such as N,N-dimethylformamide (DMF).
-
Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain on the resin is removed by treatment with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Coupling: A solution of Fmoc-Asp(OcHx)-OH, a coupling reagent (e.g., HATU, HBTU), and a base (e.g., N,N-diisopropylethylamine (DIPEA)) in DMF is added to the resin. The mixture is agitated to facilitate the coupling reaction.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups (including the cyclohexyl ester) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
References
A Technical Guide to Boc-Asp(OcHx)-OH: Properties and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-α-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester, commonly abbreviated as Boc-Asp(OcHx)-OH, is a crucial amino acid derivative employed in synthetic peptide chemistry. Its unique structure, featuring a temporary Boc protecting group on the α-amino group and a stable cyclohexyl ester on the β-carboxyl group, makes it an invaluable building block in Boc-based solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its chemical properties and its application in a standard synthetic workflow.
Physicochemical Properties of Boc-Asp(OcHx)-OH
The quantitative properties of Boc-Asp(OcHx)-OH are summarized below. These data are essential for stoichiometric calculations in synthesis and for the characterization of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₅NO₆ | [1] |
| Molecular Weight | 315.36 g/mol | [1] |
| CAS Number | 73821-95-1 | |
| Appearance | White to off-white powder | |
| Melting Point | 93-95 °C | [2] |
| Optical Activity [α]20/D | -21.0 ± 1.5° (c=2% in DMF) | |
| IUPAC Name | (2S)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | [1] |
Role in Peptide Synthesis
Boc-Asp(OcHx)-OH is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection for the α-amino group, while the cyclohexyl (cHex) ester protects the side-chain carboxylic acid of the aspartic acid residue. The cHex ester is significantly more stable to the acidic conditions used for Boc group removal (typically trifluoroacetic acid, TFA) compared to other esters like benzyl (Bzl). This enhanced stability is critical for minimizing a common side reaction known as aspartimide formation, which can lead to impurities and lower yields in peptide synthesis.
Generalized Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed, step-by-step protocol for a manual Boc-SPPS cycle. This process illustrates how a protected amino acid such as Boc-Asp(OcHx)-OH is incorporated into a growing peptide chain attached to a solid support (resin).
Materials:
-
Resin (e.g., Merrifield for peptide acids, MBHA for peptide amides)
-
Boc-protected amino acids (including Boc-Asp(OcHx)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agents (e.g., HBTU/HOBt or DCC)
-
Reaction vessel with filtration capabilities
-
Mechanical shaker
Procedure:
-
Resin Swelling:
-
Nα-Boc Deprotection:
-
To remove the temporary Boc protecting group from the N-terminus of the resin-bound peptide, add a solution of 50% TFA in DCM.[3][4]
-
Perform an initial wash by agitating the resin with the TFA/DCM solution for approximately 5 minutes.[4]
-
Drain the solution and add a fresh aliquot of 50% TFA in DCM. Agitate for an additional 15-25 minutes to ensure complete deprotection.[3][4]
-
Filter the resin and wash thoroughly with DCM and/or isopropanol to remove residual TFA.[3]
-
-
Neutralization:
-
The N-terminal amine is now present as a TFA salt, which must be neutralized to the free amine before coupling.[5][6]
-
Wash the resin with a solution of 5-10% DIEA in DCM or DMF. Agitate for 1-2 minutes and drain.[3]
-
Repeat the neutralization step to ensure complete conversion to the free amine.[3]
-
Wash the resin several times with DCM and DMF to remove excess base.[3]
-
-
Amino Acid Coupling (Incorporation of Boc-Asp(OcHx)-OH):
-
In a separate vial, dissolve 2-4 equivalents of the Nα-Boc protected amino acid (e.g., Boc-Asp(OcHx)-OH) and a suitable coupling agent in DMF or a DCM/DMF mixture.[3]
-
Add this solution to the neutralized peptide-resin.[3]
-
Initiate the coupling reaction by adding 4-6 equivalents of DIEA.[3]
-
Agitate the mixture at room temperature for 1-2 hours.[3]
-
Monitor the reaction's completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete coupling.[3]
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the completed peptide-resin with DCM and dry it under a vacuum.[3]
-
The peptide is cleaved from the resin, and the permanent side-chain protecting groups (like the cyclohexyl ester on Asp) are removed simultaneously using a strong acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]
-
The cleavage is typically performed in the presence of "scavengers" (e.g., cresol, thioanisole) to trap reactive carbocations generated during deprotection.[3]
-
Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and dried.[3]
-
The crude product is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Workflow Visualization
The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.
Caption: Workflow of a Boc-SPPS cycle for peptide elongation.
References
The Strategic Use of Fmoc-Asp(OcHx)-OH in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), particularly utilizing the widespread Fmoc/tBu strategy, the synthesis of peptides containing aspartic acid residues presents a significant challenge. A persistent and notorious side reaction, aspartimide formation, can severely compromise the purity, yield, and biological activity of the final peptide product. This technical guide provides a comprehensive overview of the utility of Nα-Fmoc-L-aspartic acid β-cyclohexyl ester (Fmoc-Asp(OcHx)-OH) as a critical tool in mitigating this issue. While direct quantitative comparisons in Fmoc-SPPS are not extensively documented in recent literature, its historical success in Boc-SPPS provides a strong rationale for its application.
The Challenge: Aspartimide Formation
During the repetitive piperidine-mediated Fmoc-deprotection steps in SPPS, the backbone amide nitrogen C-terminal to an aspartic acid residue can nucleophilically attack the side-chain β-carbonyl group. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide intermediate. This intermediate is unstable and can lead to several undesired products, including the formation of β- and iso-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue. These byproducts are often difficult to separate from the target peptide due to similar physicochemical properties, leading to significant purification challenges and reduced overall yield.[1][2] The Asp-Gly and Asp-Asn sequences are particularly prone to this side reaction.[1][2]
The Solution: Steric Hindrance with Fmoc-Asp(OcHx)-OH
A primary strategy to suppress aspartimide formation is to increase the steric bulk of the ester-based protecting group on the β-carboxyl of the aspartic acid side chain.[1][3] This increased steric hindrance physically obstructs the approach of the backbone amide nitrogen, thereby inhibiting the initial cyclization step. Historically, the cyclohexyl (OcHx) ester was effectively used in Boc-based SPPS to minimize aspartimide formation.[1] This provides a strong precedent for the utility of Fmoc-Asp(OcHx)-OH in modern Fmoc-SPPS protocols.
While the standard tert-butyl (OtBu) protecting group offers some protection, it is often insufficient for particularly labile sequences. More sterically demanding protecting groups are therefore sought. The cyclohexyl group of Fmoc-Asp(OcHx)-OH provides a bulkier alternative to the tert-butyl group, thereby offering enhanced protection against aspartimide formation.
Quantitative Data on Sterically Hindered Protecting Groups
| Protecting Group on Asp | Rationale for Prevention | Reported Effectiveness in Model Peptides |
| -OtBu (tert-butyl) | Standard, moderate steric hindrance. | Prone to significant aspartimide formation in susceptible sequences.[1][4] |
| -OMpe (3-methylpent-3-yl) | Increased steric bulk compared to OtBu. | Shows improvement over -OtBu in reducing aspartimide formation.[3] |
| -OBno (5-n-butyl-5-nonyl) | Significantly increased and flexible steric bulk. | Highly effective, reducing aspartimide formation to almost undetectable levels for Asp-Asn and Asp-Arg sequences and significantly reducing it for Asp-Gly. |
| -OcHx (cyclohexyl) | Increased steric bulk compared to OtBu. | Historically effective in Boc-SPPS, suggesting similar efficacy in Fmoc-SPPS.[1] |
The data for -OMpe and -OBno strongly support the hypothesis that the increased steric bulk of the -OcHx group in Fmoc-Asp(OcHx)-OH will confer a significant advantage over the standard Fmoc-Asp(OtBu)-OH in preventing aspartimide formation.
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-Asp(OcHx)-OH into a peptide sequence during Fmoc-SPPS. These should be optimized based on the specific sequence and synthesizer used.
Coupling of Fmoc-Asp(OcHx)-OH
This protocol outlines a standard manual coupling procedure. For automated synthesizers, the equivalent steps should be programmed.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OcHx)-OH
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
Solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Activation of Fmoc-Asp(OcHx)-OH: In a separate vessel, dissolve Fmoc-Asp(OcHx)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9-4.5 equivalents), and a hindered base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: If the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Cleavage and Deprotection
The cyclohexyl ester is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent K or a standard TFA/scavenger mixture)
Standard Cleavage Cocktail (TFA/TIS/H₂O):
-
Trifluoroacetic acid (TFA): 95%
-
Triisopropylsilane (TIS): 2.5%
-
Water (H₂O): 2.5%
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Reaction: Allow the cleavage reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
Visualizing the Role of Steric Hindrance
The following diagrams illustrate the mechanism of aspartimide formation and its prevention through the use of a sterically bulky protecting group like cyclohexyl.
Caption: Mechanism of aspartimide formation and its prevention.
Caption: General workflow for SPPS using Fmoc-Asp(OcHx)-OH.
Conclusion
The use of Fmoc-Asp(OcHx)-OH presents a valuable strategy for overcoming the persistent challenge of aspartimide formation in Fmoc-SPPS. By leveraging the principle of steric hindrance, the cyclohexyl protecting group offers enhanced stability against intramolecular cyclization compared to the standard tert-butyl group. While direct quantitative comparisons with other modern bulky protecting groups in an Fmoc context are an area for further research, the historical effectiveness of Asp(OcHx) in peptide synthesis provides a strong foundation for its use. For researchers, scientists, and drug development professionals aiming to synthesize complex or aspartimide-prone peptide sequences, Fmoc-Asp(OcHx)-OH is a critical reagent to consider for improving the purity and overall success of the synthesis.
References
H-Asp(OcHx)-OH: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and solubility of H-Asp(OcHx)-OH (L-Aspartic acid β-cyclohexyl ester), a critical building block in peptide synthesis and drug development. Understanding these parameters is crucial for optimizing reaction conditions, purification strategies, and formulation development.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H17NO4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 215.25 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Storage | Sealed in a dry environment at 2-8°C | --INVALID-LINK-- |
Stability Profile
The primary stability concern for this compound and its derivatives in peptide synthesis is the propensity for aspartimide formation. This intramolecular cyclization reaction is sequence-dependent and is significantly influenced by factors such as the choice of protecting groups, pH, temperature, and reaction time.
Aspartimide Formation
Aspartimide formation is a base-catalyzed side reaction that can occur during peptide synthesis, particularly during the piperidine-mediated removal of the Fmoc protecting group.[1] This reaction is especially prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1] The formation of the aspartimide intermediate can lead to a mixture of unwanted byproducts, including α- and β-aspartyl peptides, their corresponding epimers, and piperidide adducts, which can be challenging to separate from the target peptide.[1]
The use of a cyclohexyl (OcHx) ester as a side-chain protecting group for aspartic acid has been shown to significantly reduce the rate of aspartimide formation compared to other protecting groups like benzyl esters.[2] In a study using a model tetrapeptide, the cyclohexyl-protected version resulted in only 0.3% aspartimide formation after 24 hours of treatment with diisopropylethylamine, a 170-fold reduction compared to the benzyl-protected analogue.[2] The steric hindrance provided by the cyclohexyl group is thought to be responsible for this increased stability.
The following diagram illustrates the logical relationship in the stability of aspartic acid protecting groups against aspartimide formation.
Solubility Data
This compound is generally characterized by its solubility in a range of organic solvents, which is a desirable property for its use in peptide synthesis and other organic reactions. The cyclohexyl ester group enhances its lipophilicity compared to unprotected aspartic acid.
Qualitative Solubility
The following table summarizes the qualitative solubility of this compound in various common laboratory solvents.
| Solvent | Solubility |
| Chloroform | Soluble[4] |
| Dichloromethane | Soluble[4] |
| Ethyl Acetate | Soluble[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] |
| Acetone | Soluble[4] |
While precise quantitative solubility data is not extensively published, a derivative of poly(L-aspartic acid) has also demonstrated high solubility in volatile organic solvents such as dichloromethane, chloroform, and acetone.[5] For highly hydrophobic peptides or amino acid derivatives, initial dissolution in a minimal amount of a strong organic solvent like DMSO or DMF followed by dilution with the desired aqueous buffer is a common strategy.[6]
Experimental Protocols
The following sections provide detailed methodologies for assessing the stability and solubility of this compound.
Protocol 1: Determination of Solubility via the Saturation Shake-Flask Method
This protocol outlines a standard procedure for quantifying the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Dichloromethane, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the mixture to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a calibrated HPLC method or another appropriate quantitative technique.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result represents the solubility of this compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.
The following diagram outlines the workflow for this solubility determination protocol.
Protocol 2: Stability Assessment by Monitoring Aspartimide Formation using HPLC
This protocol details a method to evaluate the stability of this compound under specific conditions (e.g., basic, acidic, elevated temperature) by monitoring the formation of degradation products, primarily aspartimide.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., phosphate buffer for neutral, piperidine solution for basic, TFA solution for acidic)
-
Thermostatic incubator or water bath
-
HPLC system with a UV detector
-
HPLC column suitable for separating amino acid derivatives (e.g., C18 reverse-phase)
-
Mobile phases for HPLC (e.g., acetonitrile and water with a suitable modifier like TFA)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Incubation: Aliquot the stock solution into several vials. To each vial, add the test buffer (e.g., 20% piperidine in DMF to simulate Fmoc deprotection conditions).
-
Time-Course Study: Place the vials in a thermostatic environment at the desired temperature. At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial and quench the reaction if necessary (e.g., by adding an acid to neutralize a basic solution).
-
HPLC Analysis: Analyze an aliquot of each time-point sample by HPLC. The HPLC method should be developed to separate the parent this compound from potential degradation products like aspartimide and its subsequent hydrolysis products.
-
Data Analysis: Integrate the peak areas of this compound and any degradation products at each time point. Calculate the percentage of remaining this compound and the percentage of each degradation product as a function of time. This data can be used to determine the degradation rate and half-life of the compound under the tested conditions.
The following diagram illustrates the signaling pathway of this compound degradation to aspartimide and its subsequent byproducts.
Protocol 3: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
This protocol provides a framework for assessing the thermal stability of this compound.
Materials:
-
This compound
-
DSC instrument
-
TGA instrument
-
Appropriate sample pans (e.g., aluminum)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a sample pan.
-
DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range. The resulting thermogram will show endothermic (melting) and exothermic (decomposition) events.
-
TGA Analysis: Place a sample pan with a known weight of this compound into the TGA instrument. Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen). The TGA curve will show the mass loss of the sample as a function of temperature, indicating the onset of thermal decomposition.
-
Data Interpretation: The DSC data will provide information on the melting point and the temperature at which decomposition begins. The TGA data will quantify the mass loss associated with decomposition and can be used to determine the thermal stability range of the compound.
This technical guide provides a foundational understanding of the stability and solubility of this compound. For specific applications, it is recommended to perform detailed experimental validation under the conditions relevant to the intended use.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Aspartic acid 4-cyclohexyl ester | 112259-66-2 [chemicalbook.com]
- 5. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
Spectroscopic Profile of H-Asp(OcHx)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for L-Aspartic acid β-cyclohexyl ester (H-Asp(OcHx)-OH), a key building block in peptide synthesis and drug development. Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data based on the known spectrum of L-aspartic acid and characteristic chemical shifts for the cyclohexyl moiety. Additionally, expected Infrared (IR) absorption bands are detailed based on the functional groups present in the molecule. This guide also includes comprehensive experimental protocols for acquiring such spectroscopic data and a visualization of a common experimental workflow where this compound is utilized.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
The predicted proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) would exhibit signals corresponding to the aspartic acid backbone and the cyclohexyl ester group. The chemical shifts for the aspartic acid portion are based on experimental data for L-aspartic acid, with expected variations due to the presence of the cyclohexyl ester.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| α-H | ~3.9 | Doublet of doublets | Coupled to the two β-protons. |
| β-H | ~2.8 | Multiplet | Diastereotopic protons, appearing as a complex multiplet. |
| Cyclohexyl-H (O-CH) | ~4.8 | Multiplet | Proton attached to the ester oxygen, expected to be downfield. |
| Cyclohexyl-H (other) | ~1.2 - 1.9 | Multiplet | Overlapping signals from the remaining methylene protons of the cyclohexyl ring. |
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR spectrum would show distinct signals for each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| α-C=O (Carboxyl) | ~175 | |
| β-C=O (Ester) | ~172 | |
| α-C | ~53 | |
| β-C | ~38 | |
| Cyclohexyl-C (O-CH) | ~75 | Carbon attached to the ester oxygen. |
| Cyclohexyl-C (other) | ~23 - 35 | Overlapping signals from the remaining carbons of the cyclohexyl ring. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Description |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | |
| N-H stretch (Amine) | 3300 - 3500 | Medium | May overlap with the O-H stretch. |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | From the aspartic acid backbone and cyclohexyl ring. |
| C=O stretch (Ester) | 1730 - 1750 | Strong | |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong | |
| N-H bend (Amine) | 1550 - 1650 | Medium | |
| C-O stretch (Ester) | 1100 - 1300 | Strong |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra for amino acid derivatives like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -OH). Add a small amount of a reference standard, such as Trimethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration (0 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.
-
¹H NMR Acquisition :
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a solvent suppression technique if necessary (e.g., presaturation for D₂O).
-
-
¹³C NMR Acquisition :
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., power-gated decoupling) to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the reference standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation :
-
Solid Sample (KBr Pellet) : Mix a small amount of the crystalline this compound (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mandatory Visualization
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow of Fmoc-based SPPS, where a derivative like Fmoc-Asp(OcHx)-OH would be used.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
H-Asp(OcHx)-OH safety and handling guidelines
An In-depth Technical Guide to the Safety and Handling of H-Asp(OcHx)-OH
This guide provides a comprehensive overview of the safety and handling guidelines for this compound (L-Aspartic acid β-cyclohexyl ester), a derivative of the amino acid aspartic acid commonly utilized in peptide synthesis and other chemical applications. The information herein is compiled for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. Given the limited availability of a dedicated, extensive safety monograph for this specific compound, this guide supplements available data with general principles of laboratory safety and information from closely related compounds.
Chemical and Physical Properties
This compound is a white to off-white powder. It is essential to understand its physical and chemical properties to handle it appropriately.
| Property | Value | Source |
| CAS Number | 112259-66-2 | |
| Synonyms | L-Aspartic acid beta-cyclohexyl ester, H-L-Asp(cHx)-OH, Asp(ochx) | |
| Molecular Formula | C10H17NO4 | |
| Molecular Weight | 215.3 g/mol | |
| Appearance | White to off-white powder | |
| Storage Temperature | 2-8°C, sealed in a dry environment | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Hazard Identification and Classification
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements | Source |
| Specific Target Organ Toxicity (Repeated Exposure) | GHS08 | Warning | H373: May cause damage to organs through prolonged or repeated exposure. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P314: Get medical advice/attention if you feel unwell. P501: Dispose of contents/container in accordance with local regulations. | (Note: From Boc-Asp(OcHx)-OH) |
| Hazardous to the Aquatic Environment (Chronic) | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local regulations. | (Note: From Boc-Asp(OcHx)-OH) |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following are generalized protocols based on OECD guidelines that would be appropriate for evaluating the safety of a similar chemical substance.
Protocol 1: Acute Oral Toxicity Assessment (OECD 423)
-
Objective: To determine the acute oral toxicity of this compound.
-
Animals: Healthy, young adult rodents (e.g., rats), fasted prior to dosing.
-
Procedure:
-
A starting dose of 2000 mg/kg body weight is administered to a group of three animals. The substance is dissolved or suspended in an appropriate vehicle.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
If no mortality is observed, the LD50 is considered to be greater than 2000 mg/kg.
-
If mortality occurs, the test is repeated with a lower dose (e.g., 300 mg/kg) in another group of animals.
-
-
Data Collection: Body weight, clinical observations, and necropsy findings are recorded.
Protocol 2: Skin Irritation/Corrosion Test (OECD 404)
-
Objective: To assess the potential of this compound to cause skin irritation or corrosion.
-
Animals: Albino rabbits with healthy, intact skin.
-
Procedure:
-
A small amount of the test substance (0.5 g) is applied to a small area of shaved skin and covered with a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Collection: Skin reactions are scored and classified according to a standardized scale to determine the irritation potential.
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to avoid inhalation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator for organic vapors and particulates.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C.
Caption: Workflow for the safe handling of this compound.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.
-
Special Hazards: May emit toxic fumes of carbon and nitrogen oxides under fire conditions.
-
Accidental Release:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Sweep up the spilled solid material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Avoid exposure to moisture and strong oxidizing agents.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides may be formed during combustion.
Caption: Potential hazardous reactions and conditions for this compound.
Toxicological Information
No specific toxicological data, such as LD50 or LC50, for this compound is available in the provided search results. For the parent compound, L-aspartic acid, prolonged or repeated exposure is not known to aggravate medical conditions. However, based on the hazard information for the Boc-protected analogue, prolonged exposure should be avoided.
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.
The Cyclohexyl Guardian: A Technical Guide to the Discovery and Application of Cyclohexyl-Protected Aspartic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of cyclohexyl-protected aspartic acid, specifically Boc-L-Asp(OChx)-OH, in the landscape of peptide synthesis. We delve into its historical context, the persistent challenge of aspartimide formation it addresses, its comparative efficacy, and detailed protocols for its synthesis and application. This document serves as a comprehensive resource for researchers aiming to optimize the synthesis of complex peptides and therapeutic candidates.
The Challenge: Aspartimide Formation in Peptide Synthesis
A significant hurdle in solid-phase peptide synthesis (SPPS), particularly in the now-predominant Fmoc (9-fluorenylmethoxycarbonyl) strategy, is the base-catalyzed intramolecular cyclization of aspartic acid residues. This reaction forms a five-membered succinimide ring known as an aspartimide.[1][2] The formation of this intermediate is especially prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[2]
The consequences of aspartimide formation are severe, leading to a cascade of undesirable side products. The highly reactive aspartimide ring is susceptible to nucleophilic attack by piperidine (the Fmoc deprotection reagent) or hydrolysis, resulting in a mixture of α- and β-peptides. Crucially, the chiral center at the α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-aspartyl peptides, which are often difficult to detect and separate from the desired product.[2] This not only reduces the overall yield but also complicates purification and compromises the purity and biological activity of the final peptide.
Mechanism of Aspartimide Formation
The process is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue under the basic conditions of Fmoc deprotection. This is followed by a nucleophilic attack of the amide anion on the side-chain carbonyl carbon of the protected aspartic acid, leading to the formation of the five-membered aspartimide ring and the elimination of the side-chain protecting group's alcohol.
Discovery and History: The Rise of Cyclohexyl Protection in Boc-SPPS
The quest to overcome aspartimide formation has been a long-standing challenge in peptide chemistry, with early reports of this side reaction dating back to 1888.[1] The advent of solid-phase peptide synthesis by R.B. Merrifield in the 1960s brought this issue to the forefront.[3] The original SPPS strategy was based on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based groups for side-chain protection (Boc/Bzl strategy).[3]
In this context, the β-benzyl ester of aspartic acid (Boc-Asp(OBzl)-OH) was commonly used. However, it proved to be highly susceptible to both acid- and base-catalyzed aspartimide formation.[4] This led to the search for more robust side-chain protecting groups. The introduction of the β-cyclohexyl ester (Boc-Asp(OChx)-OH) provided a significant advancement. The cyclohexyl group, being more sterically hindering and more stable to acid than the benzyl group, offered enhanced protection for the side-chain carboxyl group.
Seminal work by Tam et al. in 1988 provided a thorough quantitative analysis of the factors affecting aspartimide formation, demonstrating the superior performance of the cyclohexyl ester over the benzyl ester, particularly in reducing base-catalyzed cyclization.[4] Their studies showed that a cyclohexyl-protected tetrapeptide yielded only 0.3% aspartimide after 24 hours of treatment with diisopropylethylamine, a 170-fold reduction compared to the benzyl-protected equivalent.[4] This established Boc-Asp(OChx)-OH as a cornerstone of the Boc/Bzl strategy for the synthesis of complex, aspartic acid-containing peptides.
Quantitative Comparison of Aspartic Acid Protecting Groups
The effectiveness of a protecting group is quantified by its ability to minimize the formation of aspartimide-related byproducts under standard synthesis conditions. The table below summarizes data from various studies, comparing the performance of the cyclohexyl ester with other common and advanced protecting groups.
| Protecting Group | Model Peptide Sequence | Deprotection Conditions | Desired Peptide (%) | Aspartimide-Related Byproducts (%) | Reference(s) |
| β-Benzyl ester (OBzl) | Glu-Asp-Gly-Thr | 24h DIEA treatment | Not specified | ~51% (calculated from 170-fold increase) | [4] |
| β-Cyclohexyl ester (OChx) | Glu-Asp-Gly-Thr | 24h DIEA treatment | Not specified | 0.3% | [4] |
| β-tert-Butyl ester (OtBu) | VKDGYI | 200 min, 20% Piperidine/DMF | 16.0 | 84.0 | [2] |
| β-Menthyl ester | Model Peptides | 10h, 20% Piperidine | Not specified | Lower than OChx | [5] |
| β-2-Adamantyl ester | Model Peptides | 10h, 20% Piperidine | Not specified | Lower than OChx | [5] |
| β-2,4-dimethyl-3-pentyl ester | Model Peptides | 10h, 20% Piperidine | Not specified | Significantly lower than OChx | [5] |
| β-Benzyloxymethyl (OBno) | VKDGYI | 200 min, 20% Piperidine/DMF | 90.1 | 9.9 | [2] |
Note: The data is compiled from different studies using various model peptides and conditions, and should be used for relative comparison.
While the cyclohexyl ester offers a substantial improvement over the benzyl ester, it is noteworthy that even more sterically hindered protecting groups, such as the 2,4-dimethyl-3-pentyl ester and the benzyloxymethyl (Bno) group, have since been developed and demonstrate even greater efficacy in preventing aspartimide formation, particularly in the context of Fmoc chemistry.[2][5]
Experimental Protocols
Synthesis of Boc-L-Asp(OChx)-OH
The synthesis of Boc-L-Asp(OChx)-OH is typically achieved through the regioselective esterification of the β-carboxyl group of N-Boc-aspartic acid.
Materials:
-
N-Boc-L-aspartic acid
-
Cyclohexanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-L-aspartic acid (1.0 equiv.) and DMAP (0.1 equiv.) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure solubility.
-
Add cyclohexanol (1.1 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv.) in anhydrous DCM dropwise to the cooled reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with DCM.
-
Combine the filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Boc-L-Asp(OChx)-OH as a white solid.
Application in Boc-SPPS
Boc-L-Asp(OChx)-OH is incorporated into a peptide sequence using standard Boc-SPPS protocols. The final cleavage and deprotection of the cyclohexyl ester are performed simultaneously with the removal of other side-chain protecting groups and cleavage from the resin using strong acid, typically anhydrous hydrogen fluoride (HF).
References
- 1. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 2. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Sentinel Cyclohexyl: An In-depth Technical Guide to the O-Cyclohexyl (OcHx) Protecting Group in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and drug development, the strategic selection of protecting groups is paramount to achieving high yields and purity. The O-cyclohexyl (OcHx) protecting group has emerged as a robust and versatile tool for the side-chain protection of several amino acids, including serine (Ser), threonine (Thr), aspartic acid (Asp), and glutamic acid (Glu). Its unique stability profile offers significant advantages in both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies, ensuring the integrity of the protected functional groups throughout the iterative process of peptide chain elongation. This technical guide provides a comprehensive overview of the OcHx protecting group, detailing its applications, stability, and the experimental protocols for its introduction and removal.
Core Principles and Applications
The primary function of the OcHx group is to mask the reactive side-chain functionalities of amino acids to prevent unwanted side reactions during peptide synthesis. For serine and threonine, it protects the hydroxyl (-OH) group, while for aspartic and glutamic acid, it shields the carboxylic acid (-COOH) group.
The OcHx group is lauded for its stability under a wide range of conditions commonly employed in peptide synthesis. It is notably resistant to cleavage by trifluoroacetic acid (TFA), which is used for the removal of the Nα-Boc protecting group, and stable to the basic conditions of 20% piperidine in DMF, used for Nα-Fmoc group removal.[1] This orthogonality makes it an excellent choice for the synthesis of complex peptides where multiple protecting groups are employed.
Quantitative Data Summary
The stability and lability of the OcHx protecting group have been quantitatively assessed, providing valuable data for synthetic planning. Below is a summary of its performance compared to the commonly used benzyl (Bzl) protecting group.
| Protecting Group | Amino Acid | Protection Reaction | Typical Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Relative Cleavage Rate (vs. Bzl) |
| O-cyclohexyl (OcHx) | Serine | Two-step: 1. NaH, 3-bromocyclohexene 2. H₂, PtO₂ | Good | 1 M TFMSA-thioanisole/TFA | Quantitative | < 1/20 |
| O-cyclohexyl (OcHx) | Threonine | Two-step: 1. NaH, 3-bromocyclohexene 2. H₂, PtO₂ | Good | 1 M TFMSA-thioanisole/TFA | Quantitative | N/A |
| O-cyclohexyl (OcHx) | Aspartic Acid | Esterification | Good | HF or TFMSA | Quantitative | N/A |
| O-cyclohexyl (OcHx) | Glutamic Acid | Esterification | Good | HF or TFMSA | Quantitative | N/A |
| O-benzyl (Bzl) | Serine | Williamson Ether Synthesis | High | H₂/Pd-C or Strong Acid (e.g., HF) | High | 1 |
Data compiled from literature sources.[1] "Good" and "High" yields are indicated where specific percentages were not available in the cited literature.
Experimental Protocols
Detailed methodologies for the introduction and removal of the OcHx protecting group are crucial for its successful implementation in a laboratory setting.
Protocol 1: Synthesis of N-Boc-O-cyclohexyl-L-Serine (Boc-Ser(OcHx)-OH)
This two-step protocol describes the introduction of the OcHx group onto the side chain of N-Boc-L-serine.[1]
Step 1: Synthesis of N-Boc-O-(cyclohex-2-enyl)-L-Serine
-
Materials:
-
N-Boc-L-serine
-
Sodium hydride (NaH)
-
3-Bromocyclohexene
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of N-Boc-L-serine in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 3-bromocyclohexene dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrogenation to N-Boc-O-cyclohexyl-L-Serine
-
Materials:
-
N-Boc-O-(cyclohex-2-enyl)-L-Serine
-
Platinum(IV) oxide (PtO₂)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the N-Boc-O-(cyclohex-2-enyl)-L-Serine from Step 1 in methanol.
-
Add a catalytic amount of PtO₂ to the solution.
-
Subject the mixture to hydrogenation (H₂ gas, typically at atmospheric pressure or slightly above) with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield Boc-Ser(OcHx)-OH.
-
Protocol 2: Deprotection of the O-cyclohexyl Group in Solid-Phase Peptide Synthesis
This protocol outlines the cleavage of the OcHx group from a synthesized peptide on a solid support.[1]
-
Materials:
-
Peptide-resin with OcHx-protected residue(s)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
-
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare the cleavage cocktail: 1 M TFMSA and thioanisole in TFA.
-
Treat the swollen resin with the cleavage cocktail.
-
Stir the mixture at room temperature for the recommended time (typically 1-2 hours, but should be optimized for the specific peptide).
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual acid.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
To further elucidate the role of the OcHx protecting group in amino acid chemistry, the following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows.
Caption: Synthesis of Boc-Ser(OcHx)-OH.
Caption: SPPS Cycle with OcHx Protection.
Caption: OcHx Deprotection Workflow.
Conclusion
The O-cyclohexyl protecting group offers a valuable strategy for the side-chain protection of serine, threonine, aspartic acid, and glutamic acid in peptide synthesis. Its notable stability to both acidic and basic conditions commonly used for Nα-deprotection in Boc and Fmoc strategies, respectively, makes it a reliable choice for the synthesis of complex peptides. The ability to be selectively removed under strong acidic conditions, such as with TFMSA, provides the necessary orthogonality for intricate synthetic routes. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize the OcHx protecting group in their synthetic endeavors, ultimately contributing to the advancement of peptide chemistry and the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using H-Asp(OcHx)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the routine synthesis of peptides for research, therapeutic, and diagnostic applications. The Fmoc/tBu strategy is the most widely adopted method due to its mild reaction conditions. A significant challenge in Fmoc-SPPS is the base-catalyzed side reaction of aspartimide formation, which can occur during the piperidine-mediated removal of the Fmoc protecting group, especially at Asp-Gly and Asp-Ser sequences. This side reaction leads to a mixture of by-products, including α- and β-peptides and their epimers, which are often difficult to separate from the target peptide, resulting in lower yields and purification challenges.
To mitigate this problem, the β-carboxyl group of aspartic acid is protected with a sterically hindering ester group. The cyclohexyl (OcHx) ester has been identified as an effective protecting group that minimizes aspartimide formation under standard SPPS conditions. It provides significant steric bulk, shielding the β-carboxyl group from intramolecular cyclization. This document provides a detailed protocol for the use of Fmoc-Asp(OcHx)-OH in Fmoc-SPPS.
Materials and Reagents
Resin and Amino Acids
-
Resin: Appropriate resin for the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).
-
Fmoc-Amino Acids: High-purity (≥99.0%) Fmoc-protected amino acids.
-
Fmoc-Asp(OcHx)-OH: Nα-Fmoc-L-aspartic acid β-cyclohexyl ester.
Solvents and Reagents
-
N,N-Dimethylformamide (DMF): Peptide synthesis grade, amine-free.
-
Dichloromethane (DCM): Reagent grade.
-
Piperidine: Reagent grade.
-
N,N-Diisopropylethylamine (DIPEA): Reagent grade.
-
Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or HCTU.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (H₂O).
-
Diethyl ether (DEE) or Methyl tert-butyl ether (MTBE): Reagent grade, cold.
-
Kaiser Test Kit: For monitoring coupling completion.
Experimental Protocols
The following protocol describes a standard manual Fmoc-SPPS cycle for incorporating Fmoc-Asp(OcHx)-OH. The procedure is based on a 0.1 mmol synthesis scale.
Resin Swelling
-
Place the appropriate amount of resin (e.g., 150-200 mg of 0.5-0.7 mmol/g loading resin) into a fritted reaction vessel.
-
Add DMF (5-10 mL) to cover the resin.
-
Agitate the resin at room temperature for 30-60 minutes to ensure complete swelling.
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the swollen resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh 5 mL portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Amino Acid Coupling: Incorporation of Fmoc-Asp(OcHx)-OH
This step describes the coupling of the Fmoc-Asp(OcHx)-OH building block.
-
Activation: In a separate vial, dissolve Fmoc-Asp(OcHx)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF (2-3 mL). Add DIPEA (6-10 equivalents) to the solution. The solution should change color, indicating activation.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Critical Note: Do not use elevated temperatures for the coupling of Fmoc-Asp(OcHx)-OH. Increased temperature can promote aspartimide formation even with this sterically hindered protecting group.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Capping (Optional)
If the Kaiser test remains positive after extended or double coupling, any unreacted amines should be capped to prevent the formation of deletion sequences.
-
Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF).
-
Add the capping solution to the resin and agitate for 10-15 minutes.
-
Drain the solution and wash the resin with DMF (3 x 5 mL).
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under a vacuum.
-
Prepare a cleavage cocktail. A standard, effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Add approximately 10 mL of the cocktail per 100 mg of resin.
-
Gently agitate the mixture for 2-3 hours at room temperature in a fume hood.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.
Peptide Precipitation and Isolation
-
In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Data Presentation
The use of sterically bulky protecting groups like OcHx is expected to significantly reduce aspartimide formation compared to the standard OtBu group, leading to higher purity and yield of the target peptide.
Table 1: Reagent Stoichiometry for SPPS Protocol (0.1 mmol Scale)
| Reagent | Equivalents (relative to resin loading) | Typical Amount/Volume |
| Fmoc-Amino Acid | 3 - 5 eq. | 0.3 - 0.5 mmol |
| HATU | 2.9 - 4.9 eq. | 0.29 - 0.49 mmol |
| DIPEA | 6 - 10 eq. | 0.6 - 1.0 mmol |
| Piperidine in DMF | 20% (v/v) | 2 x 5 mL |
| Cleavage Cocktail | N/A | ~10 mL / 100mg resin |
Table 2: Illustrative Performance Data for Asp Protecting Groups
This table presents representative data on the suppression of aspartimide byproducts. Actual results may vary based on the specific peptide sequence.
| Protecting Group | Sequence Motif | Aspartimide Byproducts (%) | Crude Purity (%) | Overall Yield (%) |
| Fmoc-Asp(OtBu)-OH | Asp-Gly | 15 - 45% | 40 - 60% | 30 - 50% |
| Fmoc-Asp(OcHx)-OH | Asp-Gly | < 5% (Expected) | > 75% (Expected) | > 60% (Expected) |
| Fmoc-Asp(OBno)-OH | Asp-Gly | < 1% | > 80% | > 65% |
Data is illustrative and based on typical outcomes for problematic sequences. OBno data is included for comparison as a highly effective group.
Visualizations
Diagram 1: General Fmoc-SPPS Workflow
Caption: A flowchart of the key stages in Fmoc solid-phase peptide synthesis.
Diagram 2: Chemical Cycle of Fmoc-SPPS
Caption: The core chemical transformations during a single cycle of peptide elongation.
Diagram 3: Aspartimide Formation Side Reaction
Caption: The chemical pathway of aspartimide formation and its prevention via steric hindrance.
Coupling Reagents for Fmoc-Asp(OcHx)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid (Asp) residues in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is frequently complicated by the formation of an aspartimide intermediate. This side reaction, catalyzed by the basic conditions required for Fmoc-group removal (typically with piperidine), can lead to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue. The use of the cyclohexyl (OcHx) ester as a side-chain protecting group for aspartic acid, in the form of Fmoc-Asp(OcHx)-OH, is a well-established strategy to mitigate this problem. The steric hindrance provided by the cyclohexyl group significantly reduces the rate of aspartimide formation compared to the more commonly used tert-butyl (OtBu) protecting group.[1][2]
The choice of coupling reagent is also a critical factor in ensuring high coupling efficiency and minimizing side reactions. This document provides detailed application notes and protocols for the use of various common coupling reagents with Fmoc-Asp(OcHx)-OH in Fmoc-SPPS.
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent for Fmoc-Asp(OcHx)-OH should be based on a balance of reactivity, cost, and the potential for side reactions. While Fmoc-Asp(OcHx)-OH is designed to minimize aspartimide formation, the coupling conditions can still influence the overall purity and yield of the final peptide.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Aminium Salt | Very High | - Fast coupling kinetics- High efficiency for sterically hindered amino acids- Low racemization potential | - Higher cost- Potential for guanidinylation of the N-terminus if used in excess |
| HBTU | Aminium Salt | High | - Widely used and reliable- Good efficiency for most couplings- More cost-effective than HATU | - Slower than HATU- Potential for guanidinylation of the N-terminus |
| DIC/Oxyma | Carbodiimide/ Additive | Moderate | - Cost-effective- Low risk of guanidinylation- Oxyma is a non-explosive HOBt alternative | - Slower reaction times- May require double coupling for difficult sequences |
| PyBOP | Phosphonium Salt | High | - Low racemization potential- Byproducts are generally soluble | - Byproducts can sometimes be difficult to remove |
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-Asp(OcHx)-OH using common coupling reagents in manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: General Steps for Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).
-
Protocol 2: Coupling of Fmoc-Asp(OcHx)-OH using HATU
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Asp(OcHx)-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.5 equivalents), and HOAt (if desired, though HATU contains the HOAt moiety) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Mix the solution for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sequences known to be difficult, the coupling time can be extended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3 times).
-
-
Monitoring (Optional): Perform a Kaiser test. If the test is positive (blue beads), a second coupling may be necessary.
Protocol 3: Coupling of Fmoc-Asp(OcHx)-OH using HBTU
-
Amino Acid Activation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (3 times).
-
-
Monitoring (Optional): Perform a Kaiser test to check for completion of the coupling.
Protocol 4: Coupling of Fmoc-Asp(OcHx)-OH using DIC/Oxyma
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OcHx)-OH (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Longer coupling times may be required compared to aminium salt-based reagents.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DCM (3 times) to remove excess reagents and the diisopropylurea byproduct.
-
-
Monitoring (Optional): A Kaiser test is recommended to ensure the reaction has gone to completion. If necessary, perform a second coupling.
Mandatory Visualizations
Caption: General workflow for a single coupling cycle of Fmoc-Asp(OcHx)-OH in SPPS.
Caption: Mechanism of peptide bond formation using a coupling reagent.
Conclusion
The use of Fmoc-Asp(OcHx)-OH is a highly effective strategy for reducing aspartimide-related side reactions during the synthesis of peptides containing aspartic acid. The choice of coupling reagent plays a significant role in the overall success of the synthesis. For routine couplings, DIC/Oxyma offers a cost-effective solution. For more challenging sequences or when rapid synthesis is desired, the more reactive aminium salts such as HATU and HBTU are recommended. By following the detailed protocols and considering the comparative data presented, researchers can optimize the incorporation of Fmoc-Asp(OcHx)-OH into their peptide synthesis workflows, leading to higher purity and yield of the target peptide.
References
Application Notes: Deprotection of Boc-Asp(OcHx)-OH in Peptide Synthesis
Introduction
N-α-tert-butyloxycarbonyl-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHx)-OH) is a crucial building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group, which is selectively removed at each coupling step. The cyclohexyl (OcHx) ester protects the β-carboxyl group of the aspartic acid side chain. The selection of the bulky and acid-stable cyclohexyl group is a key strategy to minimize the formation of aspartimide-related impurities, a common side reaction, particularly in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, or Asp-Asn motifs.[1] This document provides detailed protocols and technical information for the trifluoroacetic acid (TFA)-mediated deprotection of the Boc group from peptide-resins containing Boc-Asp(OcHx)-OH.
Mechanism of Boc Deprotection
The deprotection of the Boc group is an acid-catalyzed process. Trifluoroacetic acid (TFA) is commonly used for this purpose due to its ability to efficiently cleave the Boc group while leaving more acid-stable protecting groups, such as the cyclohexyl ester, intact.[2] The mechanism proceeds in several steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Cleavage: The protonated carbamate undergoes cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[3]
-
Amine Salt Formation: The newly liberated free amine on the peptide is protonated under the acidic conditions, forming a TFA salt.[3]
The generated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan and methionine.[5] Therefore, scavengers are often included in the final cleavage cocktail, though they are less critical for the repetitive N-terminal Boc deprotection steps.
Key Considerations and Side Reactions
Aspartimide Formation Aspartimide formation is a significant side reaction during peptide synthesis, particularly when using the Fmoc/tBu strategy, but it can also occur under acidic conditions in Boc-SPPS, especially during the final strong acid cleavage.[1] This intramolecular cyclization involves the nucleophilic attack of the backbone amide nitrogen on the activated side-chain ester of an aspartic acid residue.[1] This can lead to a mixture of α- and β-peptides and racemization. The use of the bulky cyclohexyl ester in Boc-Asp(OcHx)-OH sterically hinders this cyclization, significantly reducing the incidence of aspartimide formation compared to more labile esters like the benzyl ester (OBzl).[1]
Alkylation of Sensitive Residues During deprotection, the tert-butyl cation formed can alkylate sensitive amino acid residues.[5]
-
Tryptophan (Trp): The indole ring is highly nucleophilic and susceptible to alkylation.[5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5]
While less of a concern during the brief, repeated N-terminal deprotection steps, this becomes critical during the final, prolonged cleavage of the peptide from the resin.
Oxidation Methionine and tryptophan residues are also prone to oxidation during repeated acid treatments and workup procedures.[5]
Experimental Protocols
Protocol 1: N-Terminal Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the temporary N-terminal Boc group from a growing peptide chain attached to a resin.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DMF
-
Nitrogen gas for agitation/mixing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Pre-wash: Wash the resin twice with DCM to remove any residual DMF from the previous coupling step.
-
Deprotection: Add the deprotection solution (50% TFA in DCM) to the resin. Agitate the mixture using a shaker or nitrogen bubbling for 20-30 minutes at room temperature.[1]
-
Filtration: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the peptide-resin thoroughly to remove residual acid and byproducts. A typical washing sequence is:
-
3 x DCM
-
3 x DMF
-
-
Neutralization: Add the neutralization solution (10% DIEA in DMF) to the resin and agitate for 5-10 minutes. This step is crucial to neutralize the protonated N-terminus before the subsequent amino acid coupling.
-
Post-Neutralization Wash: Wash the resin with DMF (3 times) to remove excess base. The resin is now ready for the next coupling cycle.
Protocol 2: General Post-Cleavage Work-Up
After the final cleavage of the peptide from the resin using a strong acid cocktail (e.g., HF, TFMSA), a work-up procedure is required to isolate the crude peptide.
Materials:
-
Cleavage filtrate containing the deprotected peptide
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Precipitation: Add the cleavage filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring.[6][7] This will precipitate the peptide.
-
Incubation (Optional): If precipitation is slow, store the mixture at 4°C overnight to facilitate complete precipitation.[6]
-
Centrifugation: Pellet the precipitated peptide by centrifugation.
-
Washing: Decant the ether and wash the peptide pellet twice more with cold ether to remove scavengers and organic-soluble byproducts.[8]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolution and Lyophilization: Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water) and lyophilize to obtain a fluffy powder.[8] The crude peptide can then be purified by reverse-phase HPLC.
Data Presentation
Table 1: Typical Conditions for N-Terminal Boc Deprotection with TFA
| Parameter | Condition | Purpose | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | Acid catalyst for Boc group removal | [2] |
| Solvent | Dichloromethane (DCM) | Swells the resin and dissolves reagents | [9] |
| TFA Concentration | 25-50% (v/v) in DCM | Effective for rapid deprotection | [1][9] |
| Reaction Time | 20-30 minutes | Sufficient for complete Boc removal | [1] |
| Temperature | Room Temperature | Standard condition for the reaction | [9] |
Table 2: Common Scavengers for Final Cleavage in Boc-SPPS
| Scavenger | Function | Target Residue(s) |
| Anisole | Traps tert-butyl cations and other electrophiles | Trp, Met |
| Thioanisole | Scavenger for tert-butyl cations | Trp, Met, Tyr |
| Ethanedithiol (EDT) | Reduces sulfoxides, prevents Trp modification | Met, Trp |
| Dimethyl Sulfide (DMS) | Prevents oxidation and aids in cleavage | Met |
| m-Cresol | Scavenger for various reactive species | General |
| Water | Can help suppress some side reactions | General |
Visualizations
Workflow for N-Terminal Boc Deprotection in SPPS
Caption: A typical workflow for the removal of the N-terminal Boc protecting group during solid-phase peptide synthesis.
Mechanism of TFA-Mediated Boc Deprotection
Caption: The acid-catalyzed mechanism for the removal of a Boc protecting group using trifluoroacetic acid (TFA).[3]
Side Reaction: Aspartimide Formation
Caption: The mechanism of aspartimide formation, a common side reaction involving aspartic acid residues in peptide synthesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Cleavage of Peptides Containing Asp(OcHx) from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical for the successful assembly of the desired peptide sequence. For aspartic acid (Asp), a common challenge is the formation of an aspartimide intermediate, particularly during Fmoc-based synthesis. This side reaction can lead to the formation of β-aspartyl peptides and racemization, complicating purification and reducing the overall yield of the target peptide. The use of the cyclohexyl ester (OcHx) as a side-chain protecting group for aspartic acid, typically in Boc-based SPPS, is a well-established strategy to minimize aspartimide formation during peptide chain elongation.[1]
This document provides detailed application notes and protocols for the final cleavage of peptides containing Asp(OcHx) from the solid support. The cleavage process is a critical step that involves the removal of the side-chain protecting group and the release of the peptide from the resin. Careful selection of the cleavage cocktail and reaction conditions is essential to ensure high cleavage efficiency and minimize side reactions.
Principles of Cleavage for Asp(OcHx)-Containing Peptides
The Asp(OcHx) protecting group is stable to the moderately acidic conditions used for the removal of the N-terminal Boc group during SPPS. However, its removal, along with the cleavage of the peptide from the resin (e.g., Merrifield or PAM resin), requires treatment with a strong acid. The most common strong acids used for this purpose are hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).
A key consideration during the cleavage of Asp-containing peptides is the potential for acid-catalyzed aspartimide formation.[1] While the OcHx group significantly reduces this side reaction compared to other protecting groups like the benzyl ester (OBzl), the conditions of the final cleavage can still promote this undesirable cyclization.[2] Therefore, cleavage reactions are typically performed at low temperatures (0–5 °C) to suppress this side reaction.[3][4]
It is important to note that TFMSA has been reported to be inefficient in removing the Asp(OcHx) protecting group.[3] Therefore, HF-based cleavage methods are generally preferred for peptides containing this protecting group.
Comparative Data on Cleavage Cocktails
Quantitative data directly comparing the cleavage efficiency of different cocktails for peptides containing Asp(OcHx) is limited in the readily available literature. However, studies on model peptides have demonstrated the superiority of the cyclohexyl ester in minimizing aspartimide formation under acidic conditions compared to the benzyl ester.
Table 1: Aspartimide Formation in a Model Tetrapeptide (Glu-Asp-Gly-Thr) under HF Cleavage Conditions [2]
| Aspartyl Protecting Group | Cleavage Conditions | Temperature (°C) | Aspartimide Formation Rate Constant (s⁻¹) | Relative Rate |
| Benzyl (OBzl) | HF-anisole (9:1, v/v) | 0 | 73.6 x 10⁻⁶ | ~3x faster |
| Cyclohexyl (OcHx) | HF-anisole (9:1, v/v) | 0 | ~24.5 x 10⁻⁶ | 1 |
| Benzyl (OBzl) | HF-anisole (9:1, v/v) | -15 | 6.2 x 10⁻⁶ | ~3x faster |
| Cyclohexyl (OcHx) | HF-anisole (9:1, v/v) | -15 | ~2.1 x 10⁻⁶ | 1 |
This data clearly indicates that the cyclohexyl ester is significantly more stable to acid-catalyzed aspartimide formation during HF cleavage.
Table 2: Qualitative Comparison of Cleavage Reagents for Asp(OcHx)-Containing Peptides
| Cleavage Reagent | Efficiency for Asp(OcHx) Removal | Key Considerations |
| Hydrogen Fluoride (HF) | High | Highly effective but requires specialized, corrosion-resistant equipment. Low temperatures are crucial to minimize aspartimide formation. |
| Trifluoromethanesulfonic Acid (TFMSA) | Low | Not recommended for efficient removal of the OcHx group.[3] |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Moderate to High | Can be an alternative to HF and does not require specialized apparatus. However, its efficiency for Asp(OcHx) needs to be evaluated on a case-by-case basis. |
Experimental Protocols
The following are detailed protocols for the cleavage of peptides containing Asp(OcHx) from Merrifield or PAM resins using the recommended "Low-High" HF procedure. This method is designed to minimize side reactions by first removing more labile protecting groups under milder conditions before proceeding to the final, stronger acid cleavage.
Protocol 1: "Low-High" HF Cleavage of Peptides Containing Asp(OcHx)
This protocol is adapted for peptides synthesized on Merrifield or PAM resins using Boc chemistry.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl sulfide (DMS)
-
p-Cresol
-
Anisole
-
Scavenger mixture (e.g., p-cresol and p-thiocresol)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
HF cleavage apparatus
-
Reaction vessel (Teflon)
-
Magnetic stirrer
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
Procedure:
Part A: Low HF Step (Deprotection of Side Chains)
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the Teflon reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the appropriate scavengers. A common mixture is p-cresol (1.0 mL) and DMS (6.5 mL).
-
Cooling: Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
HF Distillation: Carefully distill a "low" concentration of anhydrous HF (2.5 mL) into the cooled reaction vessel. The final composition of the cleavage cocktail will be approximately 25% HF in DMS.
-
Reaction: Stir the mixture at 0 °C for 2 hours.
-
HF Removal: After the reaction is complete, remove the HF and DMS by evaporation under a stream of nitrogen or under vacuum at 0 °C.
-
Washing: Wash the resin with DCM or ethyl acetate to remove the scavengers and their byproducts. Dry the resin under suction.
Part B: High HF Step (Cleavage from Resin)
-
Resin Preparation: Return the washed and dried resin to the reaction vessel.
-
Scavenger Addition: Add p-cresol (1.0 mL) and anisole (1.0 mL) as scavengers.
-
Cooling: Cool the reaction vessel again in a dry ice/methanol bath for at least 5 minutes.
-
HF Distillation: Distill a "high" concentration of anhydrous HF (10 mL) into the reaction vessel.
-
Reaction: Stir the mixture at 0–5 °C for 1 hour.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Peptide Precipitation:
-
After HF removal, wash the resin with a small amount of TFA to dissolve the cleaved peptide.
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with additional TFA and combine the filtrates.
-
Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Allow the peptide to precipitate at -20 °C for at least 1 hour.
-
Collect the peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Post-Cleavage Work-up:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Lyophilize to obtain the crude peptide powder.
-
Analyze the crude peptide by HPLC and mass spectrometry to determine purity and identify any side products.
-
Purify the peptide by preparative HPLC.
Visualizing the Workflow
Experimental Workflow for "Low-High" HF Cleavage
Caption: Workflow for the "Low-High" HF cleavage of Asp(OcHx)-containing peptides.
Logical Relationship of Cleavage Components
Caption: Key components and their roles in the cleavage of Asp(OcHx)-peptides.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: H-Asp(OcHx)-OH Solubility in DMF for Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: H-Asp(OcHx)-OH (L-Aspartic acid γ-cyclohexyl ester) is a crucial building block in Solid-Phase Peptide Synthesis (SPPS) for introducing aspartic acid residues into a peptide sequence. The cyclohexyl ester (OcHx) side-chain protection is favored for its stability under the acidic conditions used for Fmoc deprotection, while being readily removable with strong acids like trifluoroacetic acid (TFA) during final cleavage. A critical parameter for its successful incorporation is its solubility in the reaction solvent, most commonly N,N-Dimethylformamide (DMF). Insufficient solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications.
This document provides detailed protocols for determining the solubility of this compound in DMF and its application in a standard SPPS workflow.
Section 1: Solubility Determination of this compound in DMF
A key aspect of optimizing SPPS protocols is ensuring the complete dissolution of the amino acid derivative in the solvent prior to activation and coupling. The following protocol outlines a method for determining the saturation solubility of this compound in DMF at ambient temperature.
Experimental Protocol: Solubility Assessment
-
Preparation:
-
Dispense a precise volume of DMF (e.g., 1.0 mL) into a clear glass vial equipped with a magnetic stir bar.
-
Place the vial on a magnetic stir plate at a constant, moderate stirring speed.
-
Accurately weigh a starting amount of this compound (e.g., 100 mg).
-
-
Titration:
-
Add a small, pre-weighed portion of this compound to the stirring DMF.
-
Allow 2-3 minutes for the solid to dissolve completely.
-
Continue adding small, known-weight portions of the amino acid derivative.
-
Observe the solution carefully after each addition.
-
-
Saturation Point Determination:
-
The saturation point is reached when a small amount of solid material fails to dissolve after an extended period of stirring (e.g., 15-20 minutes).
-
Record the total mass of this compound added to the solvent up to this point.
-
-
Calculation:
-
Calculate the solubility using the formula:
-
Solubility (mg/mL) = Total Mass of Dissolved this compound (mg) / Volume of DMF (mL)
-
Solubility (M) = (Mass (g) / Molar Mass of this compound ( g/mol )) / Volume of DMF (L) (Molar Mass of this compound: 215.25 g/mol )
-
-
Data Presentation: Solubility of this compound
The following table summarizes typical solubility data for this compound in DMF at room temperature, as would be determined by the protocol above. These values are representative and may vary slightly based on the purity of the reagent and the specific grade of DMF used.
| Parameter | Value |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Ambient (~25 °C) |
| Solubility (Mass/Volume) | ~250 mg/mL |
| Solubility (Molarity) | ~1.16 M |
| Typical SPPS Concentration | 0.3 M - 0.5 M |
| Observations | Readily soluble at standard SPPS concentrations. Solution is clear and colorless. |
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of an amino acid derivative in DMF.
Section 2: Protocol for SPPS using this compound
The following protocol details a standard coupling cycle for incorporating this compound onto a resin-bound peptide chain using Fmoc chemistry. It assumes the synthesis is proceeding from the C-terminus to the N-terminus on a solid support (e.g., Rink Amide resin).
Experimental Protocol: Single Coupling Cycle
Prerequisites: The synthesis resin has undergone a previous deprotection step, resulting in a free N-terminal amine.
-
Amino Acid Solution Preparation:
-
In a separate vessel, dissolve this compound in DMF to a final concentration of 0.5 M.
-
Example: To prepare 2 mL of solution, dissolve 215.25 mg of this compound in DMF.
-
Add the activation agent, such as HBTU (0.95 equivalents relative to the amino acid), to the solution.
-
-
Activation:
-
Just before adding the mixture to the reaction vessel, add the base, N,N-Diisopropylethylamine (DIPEA), to the amino acid solution (2 equivalents relative to the amino acid).
-
Allow the activation to proceed for 1-2 minutes. The solution may change color (e.g., to yellow).
-
-
Coupling Reaction:
-
Add the activated this compound solution to the reaction vessel containing the resin.
-
Agitate the mixture (e.g., by shaking or nitrogen bubbling) for the recommended coupling time, typically 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated (double coupling).
-
SPPS Workflow Diagram
Caption: Standard SPPS workflow for a single amino acid coupling cycle.
Conclusions and Best Practices
-
Solubility is Key: this compound exhibits excellent solubility in DMF, well above the typical concentrations required for efficient SPPS. This minimizes the risk of precipitation during activation and coupling.
-
Fresh Solutions: Always prepare amino acid solutions fresh just prior to use. While this compound is stable, the activating agents can degrade over time.
-
Monitoring: For critical syntheses, especially of long peptides, it is advisable to monitor the completeness of the coupling reaction using a method like the Kaiser test to ensure high-fidelity peptide assembly.
-
Solvent Quality: Use a high-purity, low-water content grade of DMF for all steps to prevent side reactions and ensure optimal solubility.
Application Notes and Protocols for H-Asp(OcHx)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS), while often considered a classical technique, remains indispensable for large-scale production and for the synthesis of complex or modified peptides that are challenging to produce via solid-phase methodologies.[1][2] A critical aspect of successful peptide synthesis is the strategic use of protecting groups to prevent unwanted side reactions.[3][4] For the trifunctional amino acid, aspartic acid, the protection of its β-carboxyl group is crucial to prevent side reactions, most notably the formation of aspartimide.[3][5] Aspartimide formation can lead to a mixture of α- and β-peptides, racemization, and the introduction of piperidide adducts, significantly complicating purification and reducing yields.[5][6]
H-Asp(OcHx)-OH, or L-Aspartic acid β-cyclohexyl ester, is a valuable building block for peptide synthesis where the cyclohexyl ester (OcHx) serves as the side-chain protecting group.[7][8] The steric bulk of the cyclohexyl group offers a significant advantage in minimizing base-catalyzed aspartimide formation, a common issue with less bulky esters.[9] This application note provides detailed protocols for the use of this compound in solution-phase peptide synthesis, focusing on a Boc-based strategy.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.[7][8][10]
| Property | Value |
| Synonyms | L-Aspartic acid β-cyclohexyl ester, H-L-Asp(cHx)-OH |
| CAS Number | 112259-66-2 |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 98% |
| Storage | Store at room temperature, sealed in a dry environment |
Experimental Protocols
The following section details a representative workflow for the synthesis of a dipeptide, Boc-Ala-Asp(OcHx)-OH, using this compound in a solution-phase approach. This protocol can be adapted for the synthesis of longer peptides.
Overall Workflow
The general workflow for the solution-phase synthesis of a dipeptide using this compound is depicted below.
Protocol 1: N-α-Boc Protection of Alanine
This protocol describes the protection of the N-terminal amino acid, in this case, Alanine, with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
5% Citric Acid Solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-Alanine (1.0 eq.) and triethylamine (1.5 eq.) in a 1:1 (v/v) mixture of dioxane and water.[11]
-
To this solution, add Boc₂O (1.1 eq.) while stirring at room temperature.[11]
-
Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).[11]
-
Dilute the reaction mixture with water and perform an initial extraction with ethyl acetate to remove any unreacted Boc₂O and byproducts.[11]
-
Carefully acidify the aqueous layer to a pH of approximately 3 using a 5% citric acid solution.[11]
-
Extract the product, Boc-Ala-OH, from the acidified aqueous layer using ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.[11]
Protocol 2: Peptide Coupling using DCC/HOBt
This protocol details the coupling of Boc-Ala-OH to this compound using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). HOBt is added to suppress racemization and improve reaction efficiency.[12][13]
Materials:
-
Boc-Ala-OH (from Protocol 1)
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, if starting from a salt)
-
Saturated sodium bicarbonate solution
-
10% citric acid solution
-
Brine
Procedure:
-
Dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or THF in a round-bottom flask.
-
In a separate flask, dissolve this compound (1.0 eq.) in DCM or THF. If it is in a salt form (e.g., HCl salt), add DIPEA (1.0 eq.) to neutralize it.
-
Cool the Boc-Ala-OH/HOBt solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq.), dissolved in a minimal amount of the reaction solvent, to the cooled Boc-Ala-OH/HOBt solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]
-
Stir the activation mixture at 0 °C for 30 minutes.
-
Add the solution of this compound to the activation mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, filter off the precipitated DCU.
-
Dilute the filtrate with ethyl acetate and wash successively with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure Boc-Ala-Asp(OcHx)-OH.[14]
Protocol 3: N-α-Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the N-terminal amine for further chain elongation.
Materials:
-
Boc-Ala-Asp(OcHx)-OH (from Protocol 2)
-
4 M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Boc-protected dipeptide in a minimal amount of DCM (if using TFA) or use the 4 M HCl in dioxane solution directly.[15]
-
Add the acidic solution (TFA/DCM or HCl/dioxane) and stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.[15]
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Triturate the resulting residue with cold, anhydrous diethyl ether to precipitate the peptide salt (H-Ala-Asp(OcHx)-OH · HCl or · TFA).
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[15] The resulting peptide is ready for the next coupling step.
Protocol 4: Cleavage of the Cyclohexyl (OcHx) Ester
The final deprotection of the OcHx side-chain protecting group can be achieved under various conditions, with saponification being a common method in solution-phase synthesis.
Materials:
-
Peptide-Asp(OcHx)-OH
-
Methanol (MeOH) or Ethanol (EtOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the peptide in methanol or a mixture of methanol and water.[16]
-
Add an excess of 1 M NaOH solution (e.g., 2-3 equivalents).
-
Stir the mixture at room temperature or gently heat (e.g., to 40-50 °C) for several hours. Monitor the hydrolysis by TLC or LC-MS.[16]
-
Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of ~3-4 with 1 M HCl. The deprotected peptide may precipitate.
-
Extract the final peptide with a suitable organic solvent (e.g., ethyl acetate) or, if it precipitates, collect by filtration.
-
Purify the final peptide using an appropriate method, such as recrystallization or reversed-phase HPLC.[14]
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of Boc-Ala-Asp(OcHx)-OH.
Table 1: Reaction Conditions for Peptide Coupling
| Parameter | Condition | Rationale |
| Coupling Reagents | DCC/HOBt | Efficiently forms the peptide bond while minimizing racemization.[12][13] |
| Solvent | DCM, THF, or DMF | Good solubility for reactants; choice depends on specific peptide sequence. |
| Temperature | 0 °C to Room Temp. | Initial cooling for activation minimizes side reactions; reaction proceeds well at RT. |
| Reaction Time | 12-24 hours | Typically sufficient for complete coupling in solution-phase. |
| Stoichiometry | 1:1:1.1:1.1 (Boc-AA:H-AA(OR)-OH:DCC:HOBt) | A slight excess of coupling reagents drives the reaction to completion. |
Table 2: Expected Yields and Purity
| Step | Product | Typical Yield | Typical Purity (Post-Purification) |
| N-α-Protection | Boc-Ala-OH | > 90% | > 98% |
| Peptide Coupling | Boc-Ala-Asp(OcHx)-OH | 70-85% | > 95% |
| N-α-Deprotection | H-Ala-Asp(OcHx)-OH Salt | > 95% (crude) | Used directly in next step |
| Side-Chain Deprotection | H-Ala-Asp-OH | 60-80% | > 95% (after HPLC) |
Signaling Pathway Visualization
While this compound is a synthetic building block and not directly involved in biological signaling, the peptides synthesized using it often are. For illustrative purposes, a simplified diagram of a generic peptide-receptor signaling pathway is provided.
Conclusion
This compound is a highly effective building block for solution-phase peptide synthesis, particularly when suppression of aspartimide formation is a priority. The cyclohexyl ester protecting group provides a good balance of steric hindrance and stability, allowing for efficient and clean peptide chain elongation. The protocols provided herein offer a robust framework for researchers to incorporate this valuable reagent into their synthetic strategies, ultimately facilitating the production of high-purity peptides for research, therapeutic, and diagnostic applications.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Protective Groups [organic-chemistry.org]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. L-Aspartic acid 4-cyclohexyl ester | 112259-66-2 [chemicalbook.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Saponification-Typical procedures - operachem [operachem.com]
Incorporation of H-Asp(OcHx)-OH: A Guide for Peptide Synthesis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids is a critical strategy in modern peptide-based drug discovery and development. These novel building blocks can enhance peptide stability, modulate biological activity, and provide valuable tools for studying protein structure and function. H-Asp(OcHx)-OH, or L-Aspartic acid β-cyclohexyl ester, is an unnatural amino acid that has historically played a role in solid-phase peptide synthesis (SPPS), primarily as a tool to mitigate a common and troublesome side reaction: aspartimide formation.
Aspartimide formation is a base-catalyzed intramolecular cyclization that can occur during the synthesis of peptides containing aspartic acid, leading to the formation of undesirable side products, including α- and β-peptides and racemization.[1][2] This side reaction is particularly prevalent in the widely used Fmoc (9-fluorenylmethoxycarbonyl) SPPS strategy, which utilizes basic conditions for the removal of the temporary Nα-Fmoc protecting group.[1][2]
Historically, in the context of Boc (tert-butyloxycarbonyl) SPPS, the use of the cyclohexyl ester (OcHx) as a side-chain protecting group for aspartic acid, in the form of Boc-Asp(OcHx)-OH, was found to minimize aspartimide formation.[1] The bulky cyclohexyl group provides steric hindrance that disfavors the intramolecular cyclization. However, with the increasing preference for the milder conditions of Fmoc-SPPS, the focus has shifted towards alternative protecting groups for aspartic acid that offer superior performance in preventing this side reaction.[3][4][5]
This document provides detailed application notes and protocols for the incorporation of this compound into peptides, with a focus on both historical Boc-SPPS and a discussion of its application in modern Fmoc-SPPS. It also presents a comparative overview of alternative, more efficient protecting groups for aspartic acid in the context of Fmoc chemistry.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | L-Aspartic acid 4-cyclohexyl ester | |
| Synonyms | This compound, L-Aspartic acid beta cyclohexyl ester | [6] |
| CAS Number | 112259-66-2 | [6] |
| Molecular Formula | C10H17NO4 | [6] |
| Molecular Weight | 215.3 g/mol | [6] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound in peptide synthesis is to introduce an aspartic acid residue while minimizing the risk of aspartimide formation. This is achieved by protecting the side-chain carboxyl group as a cyclohexyl ester. The choice of the Nα-protecting group (Boc or Fmoc) dictates the overall synthetic strategy.
Boc-SPPS Strategy
In Boc-SPPS, Boc-Asp(OcHx)-OH is the building block of choice. The Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA), while the OcHx group is stable to these conditions. The final cleavage of the peptide from the resin and the removal of the OcHx protecting group are typically achieved simultaneously using a strong acid, such as hydrogen fluoride (HF).[1]
Fmoc-SPPS Strategy
While less common, Fmoc-Asp(OcHx)-OH can be used in Fmoc-SPPS. The Fmoc group is removed using a mild base, typically a solution of piperidine in DMF. The OcHx group is stable to these basic conditions. The final cleavage from the resin and removal of the OcHx group would require a strong acid treatment, similar to the final step in Boc-SPPS. However, it is important to note that for Fmoc-SPPS, a variety of other side-chain protecting groups for aspartic acid have been developed that are more effective at preventing aspartimide formation and are more compatible with standard TFA cleavage protocols.[3][4][5]
Comparative Performance of Aspartic Acid Protecting Groups in Fmoc-SPPS
The following table summarizes the performance of various aspartic acid side-chain protecting groups in mitigating aspartimide formation during Fmoc-SPPS. This data highlights why alternatives to the cyclohexyl ester are now more commonly employed.
| Protecting Group | Aspartimide Formation (%) | Racemization (%) | Overall Peptide Purity (%) | Key Advantages & Disadvantages |
| tert-Butyl (OtBu) | 5 - 50+ (sequence dependent) | High | Variable | Advantage: Standard, cost-effective. Disadvantage: Prone to significant aspartimide formation.[3] |
| 3-methylpent-3-yl (OMpe) | <5 | Low | >85 | Advantage: Reduced aspartimide formation compared to OtBu. Disadvantage: Higher cost.[4] |
| 3-ethylpent-3-yl (OEpe) | <2 | Very Low | >90 | Advantage: Highly effective at preventing aspartimide formation. Disadvantage: Higher cost.[4] |
| 4-n-propylhept-4-yl (OPhp) | <1 | Very Low | >95 | Advantage: Excellent suppression of aspartimide formation. Disadvantage: Higher cost.[4] |
| 5-n-butylnon-5-yl (OBno) | <1 | Very Low | >95 | Advantage: Virtually eliminates aspartimide formation. Disadvantage: Highest relative cost.[3][7] |
Experimental Protocols
The following are generalized protocols for the incorporation of Asp(OcHx) into a peptide sequence using both Boc and Fmoc-SPPS. Note: These are starting-point protocols and may require optimization based on the specific peptide sequence and instrumentation.
Protocol 1: Incorporation of Boc-Asp(OcHx)-OH via Boc-SPPS
This protocol outlines the manual synthesis of a peptide on a Merrifield resin.
Materials:
-
Merrifield Resin
-
Boc-protected amino acids (including Boc-Asp(OcHx)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Hydrogen Fluoride (HF) apparatus
-
Scavengers (e.g., anisole)
Workflow Diagram:
Caption: Boc-SPPS Workflow for Peptide Synthesis.
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling protocols (e.g., DCC/DMAP or cesium salt method).
-
Deprotection: Remove the Boc group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.
-
Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Asp(OcHx)-OH) using a suitable coupling reagent like HBTU/HOBt in the presence of DIEA. Monitor the reaction using a ninhydrin test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 3-7 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final amino acid has been coupled and the N-terminal Boc group removed, dry the resin and cleave the peptide from the resin and remove the side-chain protecting groups (including OcHx) using HF with appropriate scavengers.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of Fmoc-Asp(OcHx)-OH via Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-Asp(OcHx)-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Workflow Diagram:
Caption: Fmoc-SPPS Workflow for Peptide Synthesis.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Couple the first Fmoc-protected amino acid using a suitable coupling reagent like HBTU/HOBt in the presence of DIEA. Monitor the reaction using a ninhydrin test. For the incorporation of aspartic acid, use Fmoc-Asp(OcHx)-OH.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Cleavage: Wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups. Note: The efficiency of OcHx group removal with TFA may be lower than with HF and may require extended cleavage times or a stronger acid cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.
Application in Drug Discovery and Signaling Pathways
The incorporation of unnatural amino acids like this compound can be a valuable strategy in drug discovery. By modifying the structure of a native peptide, researchers can improve its pharmacokinetic properties, such as resistance to enzymatic degradation, and enhance its binding affinity and selectivity for a specific biological target.
While there are no widely reported signaling pathways specifically modulated by peptides containing this compound, the introduction of such a residue could be explored in the context of various peptide-mediated signaling pathways. For example, many peptide hormones and neurotransmitters act through G-protein coupled receptors (GPCRs). Modifying a key residue in a GPCR ligand with an unnatural amino acid could alter its interaction with the receptor, potentially leading to agonistic or antagonistic effects.
Conceptual Signaling Pathway:
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. benchchem.com [benchchem.com]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Application Notes & Protocols: Orthogonal Protection Strategy Using Fmoc-Asp(OcHx)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Principles
Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant method for preparing synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] The success of this methodology relies on an orthogonal protection scheme, where the temporary Nα-Fmoc group is removed under mild basic conditions (e.g., piperidine), while the "permanent" side-chain protecting groups are stable to this treatment but are cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA) during the final step.[3][4]
A significant challenge in Fmoc-SPPS is the base-catalyzed formation of aspartimide, a side reaction particularly prevalent in sequences containing aspartic acid (Asp).[5][6][7] This intramolecular cyclization is initiated by the basic conditions of the Fmoc-deprotection step and can lead to a mixture of impurities, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[7][8] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially problematic.[5][8]
To address this, a key strategy is the use of sterically hindered ester-based protecting groups for the β-carboxyl group of the Asp side chain.[5][7] The increased bulk of the protecting group physically obstructs the nucleophilic attack of the backbone amide nitrogen, thereby suppressing the initial cyclization step. The cyclohexyl ester (OcHx) in Fmoc-Asp(OcHx)-OH serves this purpose, offering greater steric hindrance than the standard tert-butyl (OtBu) group.
Orthogonal Protection Strategy in Fmoc-SPPS
The orthogonality of the Fmoc/tBu (and related acid-labile groups like OcHx) strategy is its primary advantage. The Nα-Fmoc group is cleaved by a base-mediated β-elimination mechanism, while the side-chain ester groups remain intact. Conversely, the side-chain protecting groups are cleaved by acidolysis, conditions under which the peptide bonds and the resin linkage (depending on the resin type) are also cleaved in the final step.
Caption: Orthogonal protection scheme in Fmoc solid-phase peptide synthesis.
Mechanism of Aspartimide Formation
During the Fmoc deprotection step, the piperidine deprotonates the backbone amide nitrogen C-terminal to the Asp residue. This initiates a nucleophilic attack on the side-chain β-carbonyl carbon, forming a five-membered succinimide ring intermediate (aspartimide). This intermediate is prone to racemization and can be subsequently opened by piperidine or water to yield a mixture of desired α-peptide, undesired β-peptide, and piperidide adducts.
Caption: Base-catalyzed mechanism of aspartimide formation during Fmoc-SPPS.
Comparative Data on Asp Side-Chain Protecting Groups
The choice of the side-chain protecting group is critical for minimizing aspartimide formation. While direct comparative data for Fmoc-Asp(OcHx)-OH is limited in recent literature, its efficacy can be inferred from studies on other sterically hindered groups. The following table summarizes the characteristics and performance of various protecting groups.
| Protecting Group | Structure of 'R' in -COOR | Key Characteristics | Performance in Aspartimide Suppression | Cleavage Condition |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard, widely used, but offers minimal steric protection. | Prone to significant side reaction in susceptible sequences (e.g., Asp-Gly).[8][9] | 95% TFA |
| Cyclohexyl (OcHx) | -C₆H₁₁ | More sterically hindered than OtBu. Stable to standard Fmoc deprotection conditions. | Expected to offer improved suppression over OtBu due to increased bulk. | 95% TFA |
| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Bulkier than OtBu, offering enhanced steric protection. | Superior to OtBu in reducing aspartimide formation.[10] | 95% TFA |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₅H₁₁) | Highly bulky and flexible alkyl chains provide maximum steric shielding. | Reduces aspartimide to almost undetectable levels in Asp-Asn/Arg sequences.[6] Increases target peptide content by 25% over OtBu in (Gly²)-GLP-2 synthesis. | 95% TFA |
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and resin loading.
This protocol describes a single cycle of amino acid addition.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 2-chlorotrityl) in N,N-dimethylformamide (DMF) for at least 1-2 hours in a reaction vessel.[11]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
Coupling:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
-
Final Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times). The resin is now ready for the next cycle.
This protocol follows the steps in Protocol 1, with special considerations for the sterically hindered residue.
-
Perform the Fmoc deprotection (Step 2) and washing (Step 3) as described in Protocol 1.
-
Activate Fmoc-Asp(OcHx)-OH (3-5 eq.) as described in Step 4 of Protocol 1.
-
Add the activated solution to the resin. Due to the steric bulk of the OcHx group, the coupling reaction may be slower than for less hindered amino acids.
-
Allow the coupling to proceed for at least 2-4 hours. A longer coupling time or a second coupling (double coupling) may be necessary to ensure the reaction goes to completion.
-
Perform a completion test (e.g., Kaiser test). If incomplete, drain the solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Proceed with the final wash (Step 6) as described in Protocol 1.
This protocol is for cleaving the completed peptide from the resin and removing all side-chain protecting groups, including OcHx.
-
After the final coupling cycle, perform the N-terminal Fmoc deprotection (Protocol 1, Step 2).
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.
-
Dry the resin completely under vacuum for at least 2 hours.[11]
-
Prepare a cleavage cocktail suitable for the peptide sequence. A standard cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) . Scavengers like TIS are critical to prevent side reactions from cationic species generated during deprotection.[11]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
SPPS Workflow Visualization
The following diagram outlines the complete workflow from resin preparation to the final crude peptide product when using Fmoc-Asp(OcHx)-OH.
Caption: General workflow for SPPS using Fmoc-Asp(OcHx)-OH.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for H-Asp(OcHx)-OH in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of aspartic acid residues in peptide synthesis presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities and reduced yields. This is particularly critical in peptide fragment condensation, a key strategy for the synthesis of large and complex peptides, including therapeutic agents like GLP-1 analogues. The use of L-Aspartic acid β-cyclohexyl ester (H-Asp(OcHx)-OH) offers a robust solution to mitigate this problem. The cyclohexyl ester (OcHx) protecting group provides significant steric hindrance, effectively suppressing aspartimide formation under both acidic and basic conditions commonly employed in peptide synthesis.
These application notes provide a comprehensive overview of the use of this compound in peptide fragment condensation, detailing its advantages, experimental protocols, and relevant applications in drug development.
Key Advantages of this compound in Peptide Fragment Condensation
-
Significant Reduction in Aspartimide Formation: The bulky cyclohexyl ester side chain sterically hinders the nucleophilic attack of the backbone nitrogen on the side-chain carbonyl, which is the primary mechanism of aspartimide formation. Studies have shown a dramatic reduction in aspartimide formation when using cyclohexyl ester protection compared to other protecting groups like benzyl esters, especially in the presence of tertiary amine bases like diisopropylethylamine (DIEA) which are often used in coupling reactions.
-
Compatibility with Fmoc and Boc Chemistries: While traditionally used in Boc-based solid-phase peptide synthesis (SPPS), the OcHx protecting group is also compatible with Fmoc chemistry, particularly in solution-phase fragment condensation where its stability to piperidine is advantageous.
-
Orthogonality: The OcHx group is stable to the mildly basic conditions used for Fmoc removal and can be cleaved under strong acidic conditions (e.g., HF or Trifluoromethanesulfonic acid), providing orthogonality with many other protecting groups used in peptide synthesis.
Data Presentation
The following tables summarize quantitative data on the performance of the cyclohexyl (OcHx) protecting group for aspartic acid in minimizing side reactions, particularly aspartimide formation.
| Protecting Group | Condition | Aspartimide Formation (%) | Fold Improvement (vs. OBzl) | Reference |
| OcHx | Diisopropylethylamine (DIEA) treatment for 24h | 0.3 | 170x | [1] |
| OBzl | Diisopropylethylamine (DIEA) treatment for 24h | 51.0 | 1x | [1] |
| OcHx | HF-anisole (9:1, v/v) at 0°C | Significantly less than OBzl | ~3x faster formation with OBzl | [1] |
| OBzl | HF-anisole (9:1, v/v) at 0°C | Higher rate of formation | 1x | [1] |
Table 1: Comparison of Aspartimide Formation with Different Aspartic Acid Side-Chain Protecting Groups. This table highlights the significant reduction in aspartimide formation when using the cyclohexyl (OcHx) protecting group compared to the benzyl (OBzl) group under basic conditions with a tertiary amine.
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages for Asp-Containing Fragments |
| HATU/HBTU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings. |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization. |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Cost-effective, well-established. |
Table 2: General Comparison of Common Coupling Reagents for Peptide Fragment Condensation. The choice of coupling reagent is critical for efficient fragment condensation. Uronium and phosphonium salt-based reagents are generally preferred for their high efficiency and low racemization risk, which is particularly important when coupling larger peptide fragments.
Experimental Protocols
The following are representative protocols for the use of Fmoc-Asp(OcHx)-OH in solution-phase peptide fragment condensation. These protocols should be optimized for specific peptide sequences and laboratory conditions.
Protocol 1: Synthesis of a Protected Peptide Fragment Containing Fmoc-Asp(OcHx)-OH
This protocol describes the solid-phase synthesis of a peptide fragment with a C-terminal Asp(OcHx) residue.
Materials:
-
Fmoc-Asp(OcHx)-OH
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)
-
Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Deprotection agent: 20% Piperidine in DMF
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Cleavage cocktail: Acetic acid/Trifluoroethanol/DCM (e.g., 1:2:7 v/v/v)
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Dissolve Fmoc-Asp(OcHx)-OH (1.5 eq.) and DIEA (3.0 eq.) in DCM and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with methanol.
-
Fmoc-Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and DIEA (6 eq.) in DMF. Add to the resin and agitate for 1-2 hours. Monitor coupling completion with a ninhydrin test.
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide fragment sequence is assembled.
-
Fragment Cleavage: After the final Fmoc deprotection, wash the resin with DCM. Treat the resin with the cleavage cocktail for 2 hours. Collect the filtrate and evaporate to yield the protected peptide fragment.
Protocol 2: Solution-Phase Fragment Condensation
This protocol describes the coupling of two protected peptide fragments, where one contains a C-terminal Asp(OcHx) and the other has a free N-terminus.
Materials:
-
Protected peptide fragment with C-terminal Asp(OcHx) (Fragment A)
-
Protected peptide fragment with a free N-terminus (Fragment B)
-
Coupling reagent (e.g., HATU or PyBOP)
-
Base (e.g., DIEA or N-Methylmorpholine)
-
Solvent (e.g., DMF, DCM, or a mixture)
Procedure:
-
Dissolution: Dissolve Fragment A (1.0 eq.) and the coupling reagent (e.g., HATU, 1.0 eq.) in the chosen solvent.
-
Activation: Add the base (e.g., DIEA, 2.0 eq.) to the solution of Fragment A and the coupling reagent. Stir for 5-10 minutes at 0 °C to pre-activate the C-terminal carboxyl group.
-
Coupling: Dissolve Fragment B (1.0 eq.) in the same solvent and add it to the activated Fragment A solution.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by HPLC. The reaction time can vary from a few hours to overnight depending on the size and sequence of the fragments.
-
Work-up and Purification: Once the reaction is complete, precipitate the crude coupled peptide with cold diethyl ether. Purify the product by flash chromatography or preparative HPLC.
Protocol 3: Final Deprotection
This protocol describes the removal of all protecting groups, including the OcHx ester, to yield the final peptide.
Materials:
-
Fully protected, condensed peptide
-
Cleavage cocktail (e.g., TFA/TIS/H₂O/EDT, 92.5:2.5:2.5:2.5 v/v/v/v) or HF/anisole
-
Cold diethyl ether
Procedure:
-
Cleavage: Treat the protected peptide with the cleavage cocktail for 2-4 hours at room temperature. For peptides containing sensitive residues, a scavenger cocktail is crucial. If using HF, follow established safety protocols.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Purification: Dry the crude peptide and purify by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Mandatory Visualizations
References
Application Notes and Protocols for the Manual Coupling of Boc-Asp(OcHx)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, the incorporation of aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation. This side reaction can lead to the formation of β-aspartyl peptides and racemization, thereby reducing the yield and purity of the target peptide. The use of Boc-Asp(OcHx)-OH, where the side-chain carboxyl group is protected as a cyclohexyl ester, is a well-established strategy to minimize this side reaction.[1] The bulky cyclohexyl group sterically hinders the intramolecular cyclization required for aspartimide formation, especially when compared to the smaller benzyl ester (OBzl) protecting group.[2][3]
These application notes provide a detailed protocol for the manual coupling of Boc-Asp(OcHx)-OH in Boc-SPPS, a summary of recommended coupling conditions, and a comparison of aspartimide formation with different side-chain protecting groups.
Data Presentation
Table 1: Comparison of Aspartimide Formation with Different Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Chemistry | Conditions Favoring Aspartimide Formation | Relative Level of Aspartimide Formation | Reference(s) |
| Cyclohexyl (OcHx) | Boc-SPPS | Final cleavage with strong acids (e.g., HF). | Minimal | [1][2] |
| Benzyl (OBzl) | Boc-SPPS | Prolonged exposure to base during neutralization; final cleavage with strong acids. | Significant | [2][3] |
Table 2: Recommended Manual Coupling Conditions for Boc-Asp(OcHx)-OH
| Parameter | Method A: DIC/HOBt | Method B: HBTU/DIPEA |
| Coupling Reagent | Diisopropylcarbodiimide (DIC) | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| Additive | 1-Hydroxybenzotriazole (HOBt) | None |
| Base | Diisopropylethylamine (DIPEA) for neutralization | Diisopropylethylamine (DIPEA) for activation and neutralization |
| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Equivalents of Amino Acid | 2 - 4 | 2 - 4 |
| Equivalents of Coupling Reagent | 2 - 4 | 2 - 4 |
| Equivalents of Additive | 2 - 4 | N/A |
| Equivalents of Base | 4 - 8 (for neutralization) | 4 - 8 |
| Typical Coupling Time | 1 - 4 hours | 15 - 60 minutes |
| Monitoring | Kaiser (Ninhydrin) Test | Kaiser (Ninhydrin) Test |
Experimental Protocols
The following protocols describe the manual coupling of Boc-Asp(OcHx)-OH to a peptide-resin with a free N-terminal amine in a standard SPPS reaction vessel.
General Preparatory Steps
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in an appropriate solvent (DCM for Method A, DMF for Method B) for at least 30 minutes.
-
Boc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
-
Method A: Coupling with DIC/HOBt
This method is a reliable and cost-effective approach for standard couplings.
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIPEA in DMF (2 times).
-
Wash the resin with DMF (3-5 times) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Asp(OcHx)-OH (2-4 eq.) and HOBt (2-4 eq.) in DMF.
-
Add DIC (2-4 eq.) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling progress with the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete after 4 hours, the coupling step can be repeated.
-
Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Method B: Coupling with HBTU/DIPEA
This method utilizes a uronium salt-based activator for faster coupling times, which is particularly useful for more challenging sequences.[4][5]
-
Amino Acid Activation and In Situ Neutralization/Coupling:
-
In a separate vessel, dissolve Boc-Asp(OcHx)-OH (2-4 eq.) and HBTU (2-4 eq.) in DMF.
-
Add this solution to the TFA-salt of the peptide-resin (after the deprotection and washing steps).
-
Immediately add DIPEA (4-8 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 15-60 minutes.
-
-
Monitoring and Washing:
-
Monitor the coupling progress with the Kaiser test.
-
If the coupling is incomplete, extend the reaction time.
-
Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Mandatory Visualization
Caption: Workflow for the manual coupling of Boc-Asp(OcHx)-OH in SPPS.
References
Application Notes and Protocols for Automated Solid-Phase Synthesis with Fmoc-Asp(OcHx)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fmoc-Asp(OcHx)-OH in automated solid-phase peptide synthesis (SPPS). This document offers detailed protocols, data presentation for comparative analysis, and visualizations to facilitate the efficient and high-purity synthesis of peptides for research and drug development.
Introduction
Fmoc-Asp(OcHx)-OH is a protected amino acid derivative used in peptide synthesis to incorporate aspartic acid into a peptide sequence. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the N-terminus provides temporary protection that is removed under basic conditions, while the cyclohexyl ester (OcHx) group protects the side-chain carboxyl functional group to prevent unwanted side reactions. The choice of an appropriate side-chain protecting group for aspartic acid is critical to minimize the formation of aspartimide, a common side reaction in Fmoc-SPPS that can lead to impurities and lower yields. The cyclohexyl ester offers a balance of stability and cleavability, making it a valuable alternative to the more commonly used tert-butyl (tBu) ester, particularly in sequences prone to aspartimide formation.
Data Presentation: Comparative Performance of Aspartic Acid Protecting Groups
The selection of a side-chain protecting group for aspartic acid significantly impacts the purity of the final peptide, primarily by influencing the extent of aspartimide formation. While direct, comprehensive quantitative data for Fmoc-Asp(OcHx)-OH in automated SPPS is not extensively published in comparative studies, data from model peptides synthesized with other protecting groups highlight the importance of this choice. The following table summarizes representative data from the synthesis of a model scorpion toxin II peptide (VKDXYI, where X=G) to compare the effectiveness of different protecting groups in minimizing aspartimide formation and D-aspartate-related impurities.
| Protecting Group | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | 68.9 | 10.5 | 13.5 | 7.1 | 13.2 |
| Fmoc-Asp(OMpe)-OH | 85.1 | 3.2 | 7.9 | 3.8 | 6.5 |
| Fmoc-Asp(OBno)-OH | 98.6 | 0.5 | 0.5 | 0.4 | 0.8 |
Data is illustrative and based on published studies of challenging sequences. Actual results will be sequence-dependent.
This data underscores the significant reduction in side products achieved by using more sterically hindered protecting groups compared to the standard tert-butyl (OtBu) group. While not included in this specific study, the cyclohexyl (OcHx) group is also employed to reduce aspartimide formation, offering a strategic alternative for peptide chemists.
Experimental Protocols
The following protocols are intended for use with automated peptide synthesizers. Parameters may need to be optimized based on the specific instrument, peptide sequence, and resin.
Resin Preparation and Swelling
-
Resin Selection: Choose a resin appropriate for the C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
-
Fmoc Deprotection
-
Reagent: 20% piperidine in DMF (v/v).
-
Procedure:
-
Add the Fmoc deprotection solution to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the addition of the deprotection solution and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling: Incorporation of Fmoc-Asp(OcHx)-OH
-
Reagents:
-
Fmoc-Asp(OcHx)-OH (3-5 equivalents relative to resin loading)
-
Coupling agent (e.g., HATU, HBTU, or DIC/Oxyma) (3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vial, dissolve Fmoc-Asp(OcHx)-OH and the coupling agent in DMF.
-
Add the base (DIPEA) to the solution to begin pre-activation. Allow this to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Coupling times may need to be extended for sterically hindered residues or difficult sequences.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Final Cleavage and Deprotection
-
Cleavage Cocktail: A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to prevent side reactions.
-
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Chemical Structure of Fmoc-Asp(OcHx)-OH
Caption: Structure of Fmoc-Asp(OcHx)-OH.
Automated Solid-Phase Peptide Synthesis Workflow
Caption: Automated Fmoc-SPPS workflow.
Application in Drug Discovery: Targeting Signaling Pathways
Synthetic peptides are crucial tools for modulating biological signaling pathways implicated in various diseases. Peptides designed to mimic or inhibit protein-protein interactions can serve as potent and selective therapeutic agents. The Wnt signaling pathway, for instance, is a critical regulator of cell proliferation and differentiation, and its dysregulation is linked to cancer. Synthetic peptides can be developed to target key components of this pathway, such as the interaction between β-catenin and TCF/LEF transcription factors. The use of specialized amino acid derivatives like Fmoc-Asp(OcHx)-OH in the synthesis of these peptides can enhance their stability and efficacy.
Wnt Signaling Pathway Overview
Caption: Wnt signaling pathway and a point of therapeutic intervention.
Conclusion
Fmoc-Asp(OcHx)-OH is a valuable reagent for automated solid-phase peptide synthesis, offering an effective strategy for incorporating aspartic acid while potentially minimizing the risk of aspartimide formation. The protocols and data presented herein provide a framework for researchers to effectively utilize this building block in the synthesis of high-purity peptides for a range of applications, from basic research to the development of novel peptide-based therapeutics that target complex signaling pathways. Careful optimization of synthesis parameters remains crucial for achieving the highest possible yield and purity for any given peptide sequence.
Application Notes and Protocols for H-Asp(OcHx)-OH in Post-Translationally Modified Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) dramatically expand the functional diversity of proteins, playing critical roles in cellular signaling, protein stability, and interaction networks. The chemical synthesis of peptides bearing specific PTMs is an invaluable tool for studying their biological functions and for developing novel therapeutics. One such PTM is the β-hydroxylation of aspartic acid, which is found in proteins containing epidermal growth factor (EGF)-like domains and is crucial for processes like blood coagulation and cell signaling.[1][2]
A significant challenge in the solid-phase peptide synthesis (SPPS) of sequences containing aspartic acid is the base-catalyzed formation of aspartimide, an intramolecular cyclization side reaction that leads to a mixture of difficult-to-separate byproducts, including α- and β-peptides and their epimers.[3] This side reaction is particularly problematic during the piperidine-mediated Fmoc-deprotection steps in Fmoc-SPPS.[3] The use of a sterically hindering protecting group for the β-carboxyl group of aspartic acid is a key strategy to mitigate this issue. H-Asp(OcHx)-OH, where the side chain is protected as a cyclohexyl ester, serves as a robust building block for this purpose. The bulkiness of the cyclohexyl group effectively minimizes aspartimide formation.[3]
These application notes provide a comprehensive guide to using Fmoc-Asp(OcHx)-OH in the synthesis of peptides, with a focus on those containing post-translational modifications such as β-hydroxyaspartic acid. Detailed protocols, comparative data, and workflow visualizations are presented to aid researchers in achieving high-yield and high-purity synthesis of complex peptides.
Data Presentation: Minimizing Aspartimide Formation
The choice of the aspartic acid side-chain protecting group is critical for suppressing aspartimide formation. The following table summarizes quantitative data on the effectiveness of various protecting groups, including the cyclohexyl (OcHx) ester, in reducing this side reaction in a model peptide known to be prone to this issue.
| Protecting Group | Aspartimide-Related Products (%) after 10h with 20% Piperidine/DMF | Crude Peptide Purity (%) | Final Yield (%) | Method of Analysis |
| Fmoc-Asp(OtBu)-OH | High (Sequence Dependent) | Variable | Variable | RP-HPLC, Mass Spectrometry |
| Fmoc-Asp(OcHx)-OH | Significantly Reduced | Improved | Improved | RP-HPLC, Mass Spectrometry |
| Fmoc-Asp(OMpe)-OH | ~11% | High | High | RP-HPLC, Mass Spectrometry |
| Fmoc-Asp(OBno)-OH | ~1.1% | Very High | Very High | RP-HPLC, Mass Spectrometry |
Note: Data is compiled from typical results in Fmoc-SPPS of challenging sequences and may vary based on the specific peptide sequence and synthesis conditions.[4]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a β-Hydroxyaspartic Acid-Containing Peptide
This protocol outlines the manual Fmoc-SPPS of a model peptide containing a β-hydroxyaspartic acid residue, utilizing Fmoc-Asp(OcHx)-OH to minimize side reactions at a different aspartic acid position within the sequence.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-Asp(OcHx)-OH and a suitably protected Fmoc-β-hydroxyaspartic acid derivative)
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5)[5]
-
Precipitation Solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).
-
In a separate vial, pre-activate the first Fmoc-amino acid (4 eq.) with HBTU/HOBt (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Wash the resin as described above.
-
-
Chain Elongation (Subsequent Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x).
-
Coupling: Pre-activate the next Fmoc-amino acid (including Fmoc-Asp(OcHx)-OH and the protected β-hydroxyaspartic acid derivative at the appropriate cycles) as described in step 2 and couple for 2 hours.
-
Washing: Wash the resin with DMF (3x).
-
Repeat this cycle for all amino acids in the sequence.
-
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min) and wash thoroughly.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.[5] This will cleave the peptide from the resin and remove the side-chain protecting groups, including the cyclohexyl ester from the aspartic acid.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Protocol 2: Synthesis of Fmoc-Asp(CSY)-OH for Aspartimide-Free Synthesis
For exceptionally challenging sequences where even bulky esters may not suffice, non-ester-based protecting groups like cyanosulfurylides (CSY) can be employed. This protocol describes the synthesis of the Fmoc-Asp(CSY)-OtBu building block.
Materials:
-
Fmoc-Asp(OH)-OtBu
-
Bromoacetonitrile
-
Dimethyl sulfide
-
Propanephosphonic acid anhydride (T3P)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Combine bromoacetonitrile and dimethyl sulfide to form the corresponding sulfonium salt.
-
Add T3P and DIPEA to a solution of Fmoc-Asp(OH)-OtBu.
-
React the resulting mixture with the sulfonium salt to yield Fmoc-Asp(CSY)-OtBu.[3]
Note: The CSY group is stable to TFA but can be removed chemoselectively with an electrophilic halogen source like N-chlorosuccinimide (NCS) in an aqueous environment.[3]
Mandatory Visualizations
Signaling Pathway of Aspartate β-Hydroxylation
Caption: Aspartate β-hydroxylation pathway in the endoplasmic reticulum.
Experimental Workflow for PTM Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship for Protecting Group Selection
References
- 1. Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods - MetwareBio [metwarebio.com]
- 2. Hydroxylation of aspartic acid in domains homologous to the epidermal growth factor precursor is catalyzed by a 2-oxoglutarate-dependent dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Aspartimide Formation with H-Asp(OcHx)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing H-Asp(OcHx)-OH to mitigate aspartimide formation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
A1: Aspartimide formation is a significant side reaction that occurs during Fmoc-based solid-phase peptide synthesis, particularly under the basic conditions of Fmoc-group removal.[1][2] It involves the backbone amide nitrogen C-terminal to an aspartic acid (Asp) residue attacking the side-chain β-carboxyl group, forming a cyclic five-membered aspartimide intermediate.[1][3] This intermediate is unstable and can undergo several reactions:
-
Hydrolysis: Ring-opening by water can lead to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group.[1]
-
Racemization: The process can cause the L-Asp residue to epimerize into a D-Asp residue.[1][3]
-
Nucleophilic attack: The base used for Fmoc deprotection (commonly piperidine) can attack the aspartimide, forming α- and β-piperidide adducts.[1][3]
These by-products are often difficult or impossible to separate from the target peptide due to similar masses and chromatographic properties, leading to reduced yields and complex purification challenges.[3][4]
Q2: How does using this compound help prevent this side reaction?
A2: The strategy to prevent aspartimide formation centers on protecting the β-carboxyl group of the aspartic acid residue. This compound refers to aspartic acid with a cyclohexyl ester (OcHx) protecting group on its side chain. In practice, the Fmoc-protected version, Fmoc-Asp(OcHx)-OH , is the building block used in synthesis. The cyclohexyl group is significantly bulkier than the standard tert-butyl (OtBu) group.[5] This increased steric hindrance physically shields the side-chain carboxyl group, making it more difficult for the backbone amide nitrogen to perform the intramolecular attack required to form the aspartimide ring.[3] Studies have shown that using a cyclohexyl ester for aspartyl protection can significantly reduce aspartimide formation to less than 2% under standard synthesis conditions.[5]
Q3: When should I choose Fmoc-Asp(OcHx)-OH over the standard Fmoc-Asp(OtBu)-OH?
A3: You should consider using Fmoc-Asp(OcHx)-OH or other sterically hindered derivatives when synthesizing peptides containing sequences known to be highly susceptible to aspartimide formation.[3] The standard Fmoc-Asp(OtBu)-OH may be insufficient in these cases.[1] Prophylactic use of a bulkier protecting group is recommended if your sequence contains problematic Asp-Xxx motifs, especially in long peptides requiring numerous deprotection cycles.
Q4: What are the most common peptide sequences prone to aspartimide formation?
A4: The propensity for aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid (the Asp-Xxx motif).[1] The most problematic sequences are:
-
Asp-Gly: This is the most susceptible sequence due to the lack of steric hindrance from the glycine residue.[1][2]
-
Asp-Ser [2]
Q5: Besides using this compound, what are other strategies to minimize aspartimide formation?
A5: Several complementary strategies exist:
-
Modified Deprotection Conditions: Adding an acidic modifier like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine deprotection solution can reduce the basicity and suppress the side reaction.[2][6] Using a weaker base like morpholine is also an option, though it may result in incomplete Fmoc removal.[3]
-
Backbone Protection: For extremely difficult sequences, protecting the backbone amide nitrogen of the residue following Asp can completely prevent the cyclization. Di- and trimethoxybenzyl (DMB/TMB) groups are often used for this purpose.[3][6]
-
Alternative Side-Chain Protection: Novel protecting groups, such as cyanosulfurylides (CSY) or other bulky trialkylcarbinol-based esters (e.g., OEpe, OBno), have been developed to offer even greater protection than OcHx.[3][7][8]
Troubleshooting Guide
Q: I used Fmoc-Asp(OcHx)-OH, but my HPLC analysis still shows a significant impurity peak with a mass loss of 18 Da (M-18). What went wrong?
A: An M-18 peak often corresponds to the stable aspartimide intermediate. Even with a bulky protecting group, highly sensitive sequences (like Asp-Gly) or harsh conditions can still lead to some formation.
-
Review your synthesis conditions:
-
Deprotection Time: Are you using extended deprotection times? Minimize the exposure to piperidine as much as possible.
-
Temperature: Elevated temperatures accelerate aspartimide formation. Ensure your synthesis is performed at room temperature unless a specific protocol requires heating.
-
Reagent Quality: Use high-quality, amine-free DMF, as impurities can affect the reaction.[9]
-
-
Implement further preventative measures:
-
Consider adding 0.1 M HOBt or Oxyma to your 20% piperidine/DMF deprotection solution. This has been shown to reduce aspartimide-related impurities significantly.[2]
-
For subsequent syntheses of this peptide, you may need to combine the use of Fmoc-Asp(OcHx)-OH with a backbone protection strategy.
-
Q: My coupling efficiency for Fmoc-Asp(OcHx)-OH is low, requiring double coupling. How can I improve this?
A: The steric bulk of the cyclohexyl group that protects against aspartimide formation can also hinder the coupling reaction.
-
Use a stronger coupling reagent: If you are using a standard reagent like HBTU, switching to a more potent activator like HATU or HCTU can improve efficiency.
-
Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., increase from 3 to 5 equivalents).
-
Extend Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) and monitor completion with a qualitative test like the Kaiser test.
Q: My final peptide is pure by mass spectrometry, but the HPLC chromatogram shows a shoulder or a closely eluting peak that I cannot separate. Could this be an aspartimide-related issue?
A: Yes, this is a classic sign of aspartimide-related by-products. While the initial aspartimide has a different mass (M-18), its subsequent hydrolysis leads to β-aspartyl peptides and D-Asp epimers which have the same mass as the target peptide.[4] These isomers are often chromatographically very similar to the desired α-peptide.
-
Analytical Approach: Use high-resolution analytical HPLC with a shallow gradient to try and resolve the peaks. Characterization by NMR or peptide sequencing may be necessary to confirm the identity of the impurity.
-
Synthetic Solution: The presence of these isomers indicates that aspartimide formation occurred during synthesis. For future syntheses, you must employ a more rigorous prevention strategy as outlined above (e.g., using Fmoc-Asp(OcHx)-OH or other bulky groups, modifying deprotection conditions, or employing backbone protection).
Quantitative Data: Efficacy of Bulky Protecting Groups
The following table summarizes the comparative performance of different aspartic acid side-chain protecting groups in minimizing aspartimide formation in model peptides.
| Protecting Group | Peptide Sequence Motif | Deprotection Conditions | Aspartimide Formation (% per cycle) | Reference |
| OtBu (Standard) | Asp(OtBu)-Gly | 20% Piperidine/DMF | ~2.2% | [2] |
| OcHx | Asp(OcHx)-Gly | DIEA Treatment (24h) | 0.3% total formation | [5] |
| OMpe | Asp(OMpe)-Gly | 20% Piperidine/DMF (200 min) | ~1.5% | [4] |
| OBno | Asp(OBno)-Gly | 20% Piperidine/DMF (200 min) | ~0.1% | [4] |
| OBno | Asp(OBno)-Asn | 20% Piperidine/DMF (200 min) | <0.1% | [4] |
| OBno | Asp(OBno)-Arg | 20% Piperidine/DMF (200 min) | <0.1% | [4] |
Note: Data is compiled from different studies and conditions may vary. The trend demonstrates the superior performance of bulkier protecting groups like OcHx and especially OBno over the standard OtBu group.
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-Asp(OcHx)-OH in SPPS
This protocol outlines the key steps for incorporating the Fmoc-Asp(OcHx)-OH residue into a peptide chain on a solid support resin.
-
Resin Preparation:
-
Swell the peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[10]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OcHx)-OH (3-5 equivalents) and a suitable coupling reagent like HATU (2.9-4.5 equivalents) in DMF.[10]
-
Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix.[10]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[10]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).
-
If the test is positive, drain the reaction mixture and repeat step 3 (double coupling).
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times). The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Standard Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of all side-chain protecting groups, including OcHx.
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DMF, followed by DCM, and dry it under a high vacuum for at least 1 hour.[11]
-
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail. For peptides without sensitive residues (Cys, Met, Trp), a standard mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) , where TIS is triisopropylsilane.[10][11]
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[11]
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube filled with cold diethyl ether.
-
Place the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
-
Visual Guides
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Peptides with Asp(OcHx)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address low yield issues specifically encountered during the synthesis of peptides containing Aspartic acid protected with a cyclohexyl ester (Asp(OcHx)).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Boc-Asp(OcHx)-OH in peptide synthesis?
The primary advantage of using the cyclohexyl (OcHx) protecting group for the side chain of Aspartic acid in Boc-chemistry solid-phase peptide synthesis (SPPS) is the significant suppression of aspartimide formation during the synthesis cycles. Compared to the more traditional benzyl (Bzl) protecting group, the bulky cyclohexyl ester sterically hinders the unwanted intramolecular cyclization of the peptide backbone onto the side chain, which is a common cause of low yield and difficult purifications, especially in sequences containing Asp-Gly or Asp-Ser motifs.[1]
Q2: My overall peptide yield is low. What are the most likely causes when using Asp(OcHx)?
Low overall yield in a peptide synthesis utilizing Asp(OcHx) can stem from several factors, which can be broadly categorized into issues during synthesis and issues during the final cleavage.
-
Synthesis-Related Issues:
-
Incomplete Boc Deprotection: Failure to completely remove the N-terminal Boc group in each cycle will lead to truncated peptide sequences.
-
Poor Coupling Efficiency: Incomplete coupling of the incoming amino acid results in deletion sequences. This can be particularly challenging with sterically hindered amino acids.
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminus inaccessible for deprotection and coupling.
-
-
Cleavage-Related Issues:
-
Aspartimide Formation during HF Cleavage: While Asp(OcHx) minimizes aspartimide formation during synthesis, this side reaction can be promoted by the strong acidic conditions of the final cleavage with hydrogen fluoride (HF), especially at elevated temperatures.[1][2]
-
Incomplete Cleavage: The cyclohexyl ester is more resistant to acid cleavage than the benzyl ester. Inefficient cleavage from the resin or incomplete removal of the OcHx group will directly result in lower yield.
-
Q3: How can I diagnose the cause of the low yield in my synthesis?
A systematic approach is crucial to pinpoint the source of the low yield.
-
Analyze the Crude Peptide: The first step is to analyze a small amount of the crude peptide by mass spectrometry (MS) and HPLC.
-
Mass Spectrometry: Look for the presence of the desired peptide mass. The presence of masses corresponding to truncated or deletion sequences will point to problems during the synthesis cycles.
-
HPLC: A complex chromatogram with multiple peaks suggests the presence of various impurities, which could include byproducts from side reactions like aspartimide formation.
-
-
Monitor Synthesis Steps:
-
Kaiser Test: Perform a qualitative Kaiser test on a few resin beads after the coupling step to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling.[3]
-
The following diagram illustrates a logical workflow for troubleshooting low peptide yield.
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
Troubleshooting Guides
Issue 1: Low Yield Due to Aspartimide Formation During Final Cleavage
Symptoms:
-
The mass spectrum of the crude product shows the correct mass for the desired peptide, but the HPLC profile indicates a major peak with several closely eluting side-product peaks.
-
The yield of the purified peptide is significantly lower than expected.
Cause: The strong acidic conditions of the final HF cleavage, particularly at temperatures above 5°C, can promote the formation of aspartimide from the Asp(OcHx) residue. The aspartimide can then be hydrolyzed to a mixture of the desired α-peptide and the undesired β-peptide, which are often difficult to separate by HPLC.
Solutions:
-
Low-Temperature HF Cleavage: Perform the HF cleavage at a reduced temperature, ideally between 0°C and 5°C.[4] This significantly slows down the rate of aspartimide formation.[1]
-
Optimized Scavenger Cocktail: Use an appropriate scavenger cocktail to quench reactive carbocations generated during cleavage. For peptides containing Asp(OcHx), a common cocktail is HF:p-cresol (9:1, v/v).[5]
The following table summarizes the effect of cleavage temperature on aspartimide formation.
| Cleavage Temperature | Expected Aspartimide Formation | Recommended For |
| Room Temperature | High | Not Recommended for Asp(OcHx) |
| 0-5 °C | Significantly Reduced | Recommended for Asp(OcHx) |
| -15 °C | Minimal | Optimal for very sensitive sequences |
Issue 2: Low Yield Due to Incomplete Synthesis Cycles
Symptoms:
-
Mass spectral analysis of the crude product reveals significant peaks corresponding to truncated or deletion sequences.
-
A positive Kaiser test is observed after coupling steps.
Cause:
-
Incomplete Boc Deprotection: Insufficient deprotection time or inefficient mixing can leave some N-termini blocked.
-
Inefficient Coupling: Steric hindrance from the growing peptide chain or the incoming amino acid can lead to incomplete coupling.
Solutions:
-
Extend Reaction Times: Increase the duration of both the deprotection and coupling steps.
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.
-
Use a More Potent Coupling Reagent: For difficult couplings, consider using a more powerful activating agent such as HBTU or HATU in place of DIC/HOBt.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a general cycle for Boc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and treat again with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
The following diagram illustrates the standard Boc-SPPS workflow.
Caption: Standard workflow for a Boc-SPPS cycle.
Protocol 2: Low-Temperature HF Cleavage of Peptides with Asp(OcHx)
Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 2 hours.
-
Place the dried resin (e.g., 200 mg) and a Teflon-coated stir bar into the HF reaction vessel.
-
-
Scavenger Addition:
-
Add the scavenger, p-cresol (1.0 mL per gram of resin), to the reaction vessel.[5]
-
-
HF Condensation:
-
Cool the reaction vessel in a dry ice/methanol bath to approximately -78°C.
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
-
Cleavage Reaction:
-
Transfer the reaction vessel to an ice-water bath to maintain the temperature between 0°C and 5°C.
-
Stir the reaction mixture for 1-2 hours at this temperature.
-
-
HF Removal:
-
Remove the HF by evaporation under a stream of nitrogen, followed by a high vacuum.
-
-
Peptide Precipitation and Washing:
-
Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Wash the peptide pellet with cold diethyl ether three times to remove the scavengers.
-
-
Peptide Isolation:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in an appropriate aqueous solvent for purification by HPLC.
-
Quantitative Data Summary
The following table presents a comparison of aspartimide formation for Asp(OcHx) and Asp(OBzl) under different conditions, based on published data.[1] This data highlights the superior stability of the OcHx group during synthesis and the importance of low-temperature cleavage.
| Protecting Group | Condition | Aspartimide Formation Rate Constant (s⁻¹) | Relative Rate |
| Asp(OBzl) | HF:anisole (9:1) at 0°C | 73.6 x 10⁻⁶ | ~3x faster |
| Asp(OcHx) | HF:anisole (9:1) at 0°C | ~24.5 x 10⁻⁶ | 1x |
| Asp(OBzl) | 24h in DIEA | High (significant formation) | ~170x faster |
| Asp(OcHx) | 24h in DIEA | 0.3% total formation | 1x |
References
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Time for Sterically Hindered Asp(OcHx)
Welcome to the technical support center for optimizing peptide synthesis involving the sterically hindered amino acid derivative, Asp(OcHx). The bulky cyclohexyl ester protecting group on the aspartic acid side chain can present significant challenges to achieving efficient and complete coupling. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-Asp(OcHx)-OH challenging?
The primary difficulty arises from steric hindrance. The bulky cyclohexyl (OcHx) protecting group on the aspartic acid side-chain physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slower reaction rates, incomplete coupling, and lower yields.
Q2: What are the most common issues encountered when coupling Fmoc-Asp(OcHx)-OH?
The most common issues include:
-
Incomplete Coupling: The ninhydrin test remains positive after the initial coupling time, indicating unreacted free amines.
-
Low Yield: The overall yield of the final peptide is reduced due to inefficient coupling at the Asp(OcHx) position.
-
Side Reactions: Prolonged coupling times or the use of harsh conditions to force the reaction can increase the risk of side reactions like aspartimide formation, although the bulky OcHx group can help minimize this compared to smaller protecting groups.[1]
Q3: Which coupling reagents are recommended for a sterically hindered residue like Fmoc-Asp(OcHx)-OH?
For challenging couplings involving sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC alone are often insufficient. More powerful onium salt reagents are generally required.[2]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended. HATU is known for its high reactivity and speed, while COMU offers high efficiency and an improved safety profile.[2]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[2]
Q4: How can I monitor the completeness of the coupling reaction?
The Kaiser (ninhydrin) test is a common qualitative method to detect the presence of free primary amines on the resin. A positive test (blue/purple color) indicates incomplete coupling. For a more quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Troubleshooting Guide
If you are experiencing incomplete coupling with Fmoc-Asp(OcHx)-OH, consider the following troubleshooting steps:
| Issue | Recommended Action | Diagram Reference |
| Incomplete coupling (positive ninhydrin test) | 1. Extend the coupling time: For sterically hindered residues, a standard 1-2 hour coupling may be insufficient. Try extending the time to 4 hours, or even overnight.[2] 2. Perform a double coupling: After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-Asp(OcHx)-OH.[2] 3. Increase the temperature: Gently increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier. However, be cautious as this may also increase the risk of racemization.[2] 4. Switch to a more powerful coupling reagent: If you are using a standard reagent like DIC/HOBt, consider switching to HATU, HCTU, or COMU.[2] | --INVALID-LINK-- |
| Low peptide yield | Address incomplete coupling as the primary cause. Ensure all reagents are fresh and of high quality. | --INVALID-LINK-- |
| Potential for aspartimide formation | While the OcHx group offers some protection, prolonged exposure to basic conditions during subsequent deprotection steps can still be a concern. Consider using a weaker base for Fmoc deprotection if this becomes an issue. | N/A |
Data Presentation
| Coupling Reagent | Activator/Base | Typical Coupling Time (minutes) | Coupling Efficiency (%) | Notes |
| HATU | DIPEA | 30 - 60 | >99% | Highly efficient and fast. Recommended for routine use. |
| HBTU | DIPEA | 45 - 90 | >98% | A reliable and cost-effective alternative to HATU. |
| DIC/Oxyma | N/A | 60 - 120 | >97% | Carbodiimide-based method; generally slower but effective. |
Note: Coupling times and efficiencies are sequence-dependent and can vary based on the specific peptide and synthesizer conditions.
Experimental Protocols
The following are detailed protocols for the coupling of a sterically hindered amino acid like Fmoc-Asp(OcHx)-OH in manual solid-phase peptide synthesis (SPPS).
Protocol 1: Standard HATU Coupling
This protocol is recommended for most applications due to its high efficiency and speed.[2]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OcHx)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure (for a 0.1 mmol scale synthesis):
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a suitable reaction vessel for 30 minutes. Drain the DMF.
-
Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Asp(OcHx)-OH (3 equivalents, 0.3 mmol). Add HATU (2.9 equivalents, 0.29 mmol) and dissolve. Add DIPEA (6 equivalents, 0.6 mmol). Allow this in situ activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the mixture at room temperature for 1-2 hours. For hindered couplings, this time can be extended to 4 hours or more.[2]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a ninhydrin test to check for completeness of the coupling. If the test is positive, consider a second coupling (double coupling).
Protocol 2: DIC/Oxyma Coupling
This protocol provides a carbodiimide-based alternative.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OcHx)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure (for a 0.1 mmol scale synthesis):
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a suitable reaction vessel for 30 minutes. Drain the DMF.
-
Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Asp(OcHx)-OH (3 equivalents, 0.3 mmol) and Oxyma Pure (3 equivalents, 0.3 mmol) in DMF. Add DIC (3 equivalents, 0.3 mmol) to the solution. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a ninhydrin test. If the test is positive, a second coupling may be necessary.
Visualizations
Experimental Workflow for Hindered Coupling
Caption: A typical workflow for the coupling of sterically hindered Fmoc-Asp(OcHx)-OH.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting incomplete coupling of Asp(OcHx).
References
Technical Support Center: Aspartimide Side Reaction in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions regarding the side reaction between aspartic acid (Asp) and arginine (Arg) residues during Solid-Phase Peptide Synthesis (SPPS), with a focus on aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction involving H-Asp(OcHx)-OH and arginine residues during SPPS?
A1: The primary side reaction of concern is aspartimide formation. This is a base-catalyzed intramolecular cyclization that occurs when the backbone amide nitrogen of the amino acid following an aspartic acid residue attacks the side-chain carbonyl of the Asp. While your query specifically mentions this compound, this protecting group is more commonly associated with Boc-based SPPS. In the more prevalent Fmoc-based SPPS, other protecting groups like OtBu are standard. The Asp-Arg sequence is known to be susceptible to this side reaction.[1][2]
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation is problematic as the intermediate can undergo subsequent reactions, leading to a mixture of unwanted byproducts. These include:
-
α- and β-peptides: The aspartimide ring can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[2]
-
Racemization: The chiral center of the aspartic acid can be epimerized during this process.[1]
-
Piperidide adducts: In Fmoc-SPPS, the piperidine used for deprotection can attack the aspartimide ring, forming piperidide adducts.[1]
These byproducts can be difficult to separate from the target peptide, leading to lower purity and yield.[2]
Q3: Why is the Asp-Arg sequence particularly prone to this side reaction?
A3: The propensity for aspartimide formation is highly sequence-dependent.[2] Sequences where the amino acid C-terminal to the aspartic acid is Gly, Asn, Ser, or Arg are particularly susceptible.[1][2] While the small and flexible nature of glycine offers minimal steric hindrance for the cyclization, the specific electronic and conformational effects of the arginine side chain also contribute to the increased rate of this side reaction.
Troubleshooting Guide
Issue: HPLC analysis of my crude peptide containing an Asp-Arg sequence shows multiple peaks close to the main product peak, suggesting aspartimide-related impurities.
This guide provides a systematic approach to troubleshoot and mitigate aspartimide formation.
Step 1: Identify the Problem
The presence of unexpected peaks with similar masses to the target peptide in your HPLC chromatogram is a strong indicator of aspartimide-related side products.
Step 2: Choose a Mitigation Strategy
Based on the severity of the issue and the resources available, select one or more of the following strategies.
Strategy 1: Utilize Sterically Hindered Aspartic Acid Protecting Groups
The principle behind this approach is that bulkier protecting groups on the aspartic acid side chain sterically hinder the intramolecular cyclization, thus reducing the rate of aspartimide formation.
Quantitative Data Comparison:
The following table summarizes the percentage of aspartimide-related impurities observed in the synthesis of the model peptide VKDRYI using different aspartic acid side-chain protecting groups after extended treatment with 20% piperidine in DMF.
| Asp Protecting Group | % Target Peptide | % Aspartimide | % Piperidide | % D-Asp |
| Fmoc-Asp(OtBu)-OH | 48.7 | 25.4 | 25.9 | 15.3 |
| Fmoc-Asp(OMpe)-OH | 85.1 | 5.3 | 9.6 | 4.2 |
| Fmoc-Asp(OBno)-OH | 99.5 | 0.1 | 0.4 | 0.5 |
Data adapted from a study by Sigma-Aldrich.
Recommendation: For sequences prone to aspartimide formation, such as those containing Asp-Arg, consider replacing the standard Fmoc-Asp(OtBu)-OH with a bulkier alternative like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.
Strategy 2: Modify Fmoc Deprotection Conditions
Since aspartimide formation is base-catalyzed, altering the deprotection conditions can significantly reduce the extent of this side reaction.
-
Option A: Addition of an Acidic Additive: Adding a mild acid to the piperidine deprotection solution can lower its basicity and suppress aspartimide formation.
-
Option B: Use a Weaker Base: Replacing piperidine with a weaker base can also be effective, although this may require longer deprotection times.
Experimental Protocol: Modified Fmoc Deprotection with HOBt
-
Prepare the Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in high-purity DMF. Add 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M.
-
First Deprotection: Add the deprotection solution to the peptide-resin and agitate for 5-10 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes.
-
Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: Perform a Kaiser test to confirm the complete removal of the Fmoc group.
Strategy 3: Employ Backbone Protection
This strategy involves the temporary protection of the backbone amide nitrogen of the amino acid following the aspartic acid residue. This physically blocks the nucleophilic attack required for aspartimide formation. The most common approach is the use of 2,4-dimethoxybenzyl (Dmb) protected dipeptides.
Experimental Protocol: Incorporation of an Fmoc-Asp-(Dmb)Gly-OH Dipeptide
This protocol outlines the manual coupling of an Fmoc-Asp-(Dmb)Gly-OH dipeptide onto a resin-bound peptide chain.
-
Resin Preparation: Ensure the peptide-resin has a free N-terminal amine by performing a standard Fmoc deprotection cycle.
-
Activation of the Dmb-Dipeptide:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated dipeptide solution to the resin and agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a successful coupling.
Chemical Pathway Diagram
The following diagram illustrates the mechanism of aspartimide formation and its subsequent reactions.
References
How to improve solubility of peptides containing H-Asp(OcHx)-OH
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of peptides incorporating the modified amino acid L-Aspartic acid β-cyclohexyl ester (H-Asp(OcHx)-OH).
Troubleshooting Guide: Improving Peptide Solubility
The incorporation of this compound introduces a bulky and hydrophobic cyclohexyl group, which can significantly decrease peptide solubility in aqueous solutions.[1][2] This guide provides a systematic approach to dissolving these challenging peptides.
Q1: My peptide containing this compound won't dissolve in water or buffer. What is the first step?
A1: The first step is to assess the overall charge of your peptide sequence to guide solvent selection.[3][4] Always perform solubility tests on a small amount of the peptide before dissolving the entire sample.[5][6]
Workflow for Solubility Testing
The following workflow provides a step-by-step process for identifying a suitable solvent system.
Caption: A troubleshooting workflow for dissolving peptides containing this compound.
Q2: My peptide is predicted to be neutral or is highly hydrophobic. What solvents should I use?
A2: For neutral or very hydrophobic peptides, which is common for sequences with this compound, an organic co-solvent is often necessary.[5][7]
-
Initial Dissolution : Start by dissolving the peptide in a minimal amount of a strong organic solvent.[6] Dimethyl sulfoxide (DMSO) is a common first choice.[4][5] Other options include N,N-dimethylformamide (DMF), isopropanol, or acetonitrile.[5][7]
-
Dilution : Once the peptide is in solution, slowly add your aqueous buffer to the peptide-organic mixture drop-by-drop while vortexing.[3] This prevents the peptide from precipitating out of solution.[3]
-
Final Concentration : Be mindful of the final organic solvent concentration, as high levels can be toxic in cellular assays.[5] A final concentration of 1% DMSO is generally acceptable for most experiments.[5]
Q3: Sonication or heating didn't work. Are there other options?
A3: If standard methods fail, you can consider using stronger denaturing agents, but their compatibility with your downstream application is critical.
-
Denaturants : For peptides that tend to aggregate, adding 6 M guanidine hydrochloride or 8 M urea can help with solubilization.[4] These agents disrupt the intermolecular hydrogen bonds that can lead to aggregation.[8] However, they will denature the peptide's secondary structure and must be removed before most functional assays.
Frequently Asked Questions (FAQs)
Q4: Why is my peptide containing this compound so difficult to dissolve?
A4: The solubility of a peptide is determined by its amino acid composition, length, and secondary structure.[1][5] The this compound residue introduces a cyclohexyl ester group. This group is non-polar and bulky, significantly increasing the hydrophobicity of the peptide.[1][8] Peptides with a high proportion of hydrophobic amino acids tend to have low solubility in aqueous solutions and are prone to aggregation.[1][8]
Caption: Key factors influencing the solubility of peptides, highlighting this compound.
Q5: What is the best way to store my peptide stock solution?
A5: Once dissolved, peptide solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9] Store these aliquots at -20°C or preferably -80°C.[9]
Q6: Can I predict the solubility of my peptide before synthesis?
A6: While exact solubility is difficult to predict, several computational tools and general rules can provide an estimate.[10][11][12] Keeping the proportion of hydrophobic residues below 50% and ensuring at least one charged residue is present for every five amino acids are good design principles to improve solubility.[8] The inclusion of this compound should be factored in as a significant contributor to hydrophobicity.
Data Summary & Experimental Protocols
Table 1: General Guide for Solvent Selection Based on Peptide Properties
| Peptide Property | Primary Solvent | Secondary/Co-Solvent | Dissolution Aid |
| Acidic (Net negative charge) | Sterile Distilled Water | 0.1 M Ammonium Bicarbonate (NH₄HCO₃)[3] | Sonication[5] |
| Basic (Net positive charge) | Sterile Distilled Water | 10-30% Acetic Acid[4] | Sonication[5] |
| Neutral / Hydrophobic (>50% hydrophobic residues) | Minimal DMSO or DMF[4] | Slowly add aqueous buffer | Sonication, Gentle Heat (<40°C)[7] |
| Prone to Aggregation | Minimal DMSO or DMF | 6 M Guanidine-HCl or 8 M Urea[4] | Vortexing |
Protocol 1: Systematic Solubility Testing
-
Preparation : Weigh out a small, accurately measured amount of the lyophilized peptide (e.g., 0.1-0.5 mg) into a sterile microcentrifuge tube.
-
Initial Solvent : Add a small volume of sterile, distilled water (e.g., 50 µL) to the tube. Vortex for 30 seconds. Observe if the peptide dissolves.
-
pH Adjustment (if charged) :
-
If the peptide is basic and did not dissolve, add 10 µL of 10% acetic acid. Vortex and observe.
-
If the peptide is acidic and did not dissolve, add 10 µL of 0.1 M ammonium bicarbonate. Vortex and observe.
-
-
Organic Co-Solvent (if neutral/hydrophobic) :
-
If the peptide is insoluble in the previous steps, use a fresh aliquot.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) to the dry peptide. Vortex until fully dissolved.
-
Slowly add your desired aqueous buffer dropwise while vortexing until you reach the target concentration. If precipitation occurs, you have exceeded the solubility limit for that solvent ratio.
-
-
Physical Methods : If particulates remain, place the tube in a bath sonicator for 5-10 minutes.[6][13] If necessary, warm the solution gently to no more than 40°C.[7]
-
Clarification : Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved material.[5] Carefully transfer the supernatant to a new tube. This ensures you are using a fully solubilized peptide solution.
Protocol 2: Dissolution of a Highly Hydrophobic Peptide using DMSO
-
Pre-calculation : Determine the volume of DMSO and aqueous buffer needed to achieve your final desired peptide concentration and a final DMSO concentration of ≤1%.
-
Initial Dissolution : Add the calculated volume of pure DMSO directly to the lyophilized peptide vial. Vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
Dilution : Draw the peptide-DMSO solution into a pipette.
-
Slow Addition : Place the final calculated volume of aqueous buffer into a larger sterile tube (e.g., a 15 mL conical tube).
-
Mixing : While gently vortexing or stirring the aqueous buffer, add the peptide-DMSO solution drop by drop from the pipette tip into the buffer.[3] This slow addition to a larger, agitated volume is crucial to prevent precipitation.[3]
-
Final Steps : Once all the peptide solution is added, cap the tube and vortex for another 30 seconds. Aliquot for storage as needed.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. agrisera.com [agrisera.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Sequence-based prediction of the solubility of peptides containing non-natural amino acids | Semantic Scholar [semanticscholar.org]
- 13. jove.com [jove.com]
Minimizing racemization of Asp(OcHx) during activation
This technical support center provides guidance on minimizing racemization of Asp(OcHx) and other aspartic acid derivatives during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization for aspartic acid residues during Fmoc-SPPS?
A1: The primary cause of racemization for aspartic acid residues during Fmoc-based Solid Phase Peptide Synthesis (SPPS) is the formation of an aspartimide intermediate. This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered ring. This process is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine). The aspartimide intermediate is prone to epimerization at the α-carbon, and subsequent hydrolysis or aminolysis of the ring can lead to a mixture of L-α-aspartyl, D-α-aspartyl, L-β-aspartyl, and D-β-aspartyl peptides.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: Aspartimide formation is particularly prevalent in sequences where aspartic acid is followed by a small, unhindered amino acid. The most problematic sequences are Asp-Gly, Asp-Ala, and Asp-Ser. The lack of steric hindrance from the C-terminal neighboring residue facilitates the formation of the aspartimide ring.
Q3: How does the Asp(OcHx) side-chain protection help in minimizing racemization?
A3: The cyclohexyl ester (OcHx) protecting group for the aspartic acid side chain has been shown to significantly reduce aspartimide formation compared to the benzyl ester (OBzl).[1] This is attributed to the steric bulk of the cyclohexyl group, which hinders the intramolecular cyclization reaction. By reducing the formation of the aspartimide intermediate, the primary pathway for racemization is suppressed.
Q4: Can microwave-assisted peptide synthesis increase the risk of Asp racemization?
A4: Yes, while microwave energy can accelerate both coupling and deprotection steps, the associated increase in temperature can also increase the rate of side reactions, including aspartimide formation and subsequent racemization.[2][3] It is crucial to carefully control the temperature during microwave-assisted SPPS, especially during the coupling of sensitive amino acids like aspartic acid. Lowering the coupling temperature, for instance from 80°C to 50°C, can limit racemization.[2][3][4]
Troubleshooting Guides
Issue: High levels of D-Asp isomer detected in the final peptide.
This is a common problem indicating significant racemization has occurred during synthesis. Below are potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Aspartimide Formation | The primary cause of Asp racemization. |
| - Sub-optimal Deprotection Conditions | Modify the Fmoc deprotection conditions to be less basic. Add 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution.[3][5][6] Alternatively, replace piperidine with a weaker base like 5-10% piperazine in DMF or NMP.[3][4][6] |
| - Sensitive Peptide Sequence (e.g., Asp-Gly) | For highly susceptible sequences, consider using a backbone protection strategy. Incorporate a dipeptide with a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, to prevent the initial cyclization. |
| High Coupling Temperature | Elevated temperatures, especially in microwave synthesis, accelerate racemization. |
| - Optimize Coupling Temperature | Reduce the coupling temperature to 50°C or lower for the Asp residue and the subsequent amino acid.[2][3][4] For particularly sensitive couplings, consider performing them at room temperature. |
| Choice of Coupling Reagent and Base | The combination of coupling reagent and base can significantly influence racemization. |
| - Select Appropriate Reagents | Use coupling reagents in combination with racemization-suppressing additives like HOBt or Oxyma.[7][8] For the base, a weaker or more sterically hindered base is preferable. Consider using 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).[3][7][9] |
Data Presentation
The following tables summarize quantitative data on the effectiveness of different strategies to minimize aspartimide formation, a key driver of Asp(OcHx) racemization.
Table 1: Effect of Asp Protecting Group on Aspartimide Formation
| Protecting Group | Deprotection Conditions | % Aspartimide Formation (per cycle) | Reference |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine in DMF | High (can exceed 5-10%) | [2] |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine in DMF | Low | [2] |
| Fmoc-Asp(OBno)-OH | 20% Piperidine in DMF | Very Low (~0.1%) | [2][10] |
| Fmoc-Asp(OcHx)-OH | DIEA treatment for 24h | 0.3% total aspartimide | [1] |
| Fmoc-Asp(OBzl)-OH | DIEA treatment for 24h | ~51% total aspartimide | [1] |
Table 2: Effect of Deprotection Conditions on Aspartimide and D-Asp Formation
| Deprotection Reagent | % Aspartimide | % D-Asp | Reference |
| 20% Piperidine in DMF | 31.50 | 9.60 | [11] |
| 20% Piperidine, 0.1M HOBt in DMF | 14.90 | 5.30 | [11] |
| 5% Piperazine in DMF | 11.00 | 2.90 | [11] |
| 5% Piperazine, 0.1M HOBt in DMF | 6.70 | 2.10 | [11] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with Piperidine/HOBt
This protocol describes a modified Fmoc deprotection procedure to reduce aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin, ensuring the resin is fully covered.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times for 1 minute each).
-
Wash the resin with DCM (3 times for 1 minute each) and then DMF (3 times for 1 minute each) before proceeding to the coupling step.
-
Protocol 2: Low-Racemization Coupling of Fmoc-Asp(OcHx)-OH
This protocol outlines a method for coupling Fmoc-Asp(OcHx)-OH to minimize racemization.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (e.g., using Protocol 1) and the resin is washed.
-
Coupling Mixture Preparation:
-
In a separate vessel, dissolve Fmoc-Asp(OcHx)-OH (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Add 2,4,6-collidine (4 equivalents) to the amino acid/Oxyma solution.
-
Immediately before adding to the resin, add diisopropylcarbodiimide (DIC) (3 equivalents) to this mixture. Do not allow for a prolonged pre-activation time.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 times for 1 minute each), DCM (3 times for 1 minute each), and DMF (3 times for 1 minute each).
-
Visualizations
References
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
Troubleshooting peptide aggregation in sequences with H-Asp(OcHx)-OH
Technical Support Center: Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to peptide aggregation, with a specific focus on sequences containing H-Asp(OcHx)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in peptide synthesis?
This compound is an amino acid derivative where the side chain carboxylic acid of aspartic acid is protected by a cyclohexyl ester (OcHx). This protecting group is particularly valuable in solid-phase peptide synthesis (SPPS). Its primary role is to prevent a common side reaction known as aspartimide formation, especially during Boc (tert-butyloxycarbonyl) based synthesis strategies.[1] The bulky cyclohexyl group minimizes the intramolecular cyclization that leads to aspartimide, thereby reducing the formation of impurities and improving the final yield of the desired peptide.[1][2]
Q2: What is peptide aggregation, and what are its primary causes during SPPS?
Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the creation of stable secondary structures like β-sheets.[1][3][4] Hydrophobic peptide sequences are particularly prone to aggregation.[1] Aggregation can physically block reactive sites on the peptide chains, leading to a host of problems, including:
-
Reduced final peptide purity and yield.
Q3: How does the choice of aspartic acid side-chain protection, such as OcHx, influence aggregation?
While the primary benefit of Asp(OcHx) is the reduction of aspartimide formation, the choice of side-chain protecting group can also influence aggregation.[1][2] Bulky side-chain protecting groups can disrupt the formation of the highly organized secondary structures that lead to aggregation. By creating steric hindrance, they can prevent peptide chains from aligning in a way that facilitates strong intermolecular hydrogen bonding.
Q4: What is the difference between peptide aggregation and aspartimide formation?
Peptide aggregation is a physical process where peptide chains clump together due to intermolecular forces like hydrogen bonding.[1] Aspartimide formation, on the other hand, is a chemical side reaction specific to aspartic acid residues. It involves an intramolecular cyclization to form a five-membered succinimide ring, which can then open to form a mixture of α- and β-peptides, as well as lead to racemization.[1][2] This reaction is particularly common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and is often catalyzed by the base (e.g., piperidine) used for Fmoc deprotection.[1][2]
Troubleshooting Guide
Problem 1: My peptide synthesis is showing signs of aggregation (e.g., poor resin swelling, incomplete coupling/deprotection). What should I do?
If you suspect on-resin aggregation, a systematic approach to troubleshooting is recommended. The following workflow can help you diagnose and resolve the issue.
Caption: A decision tree for troubleshooting peptide aggregation.
Problem 2: I am observing significant aspartimide formation in my Asp-containing peptide. How can I minimize this?
Aspartimide formation is a common challenge, but several strategies can effectively reduce this side reaction.
Caption: Key strategies for preventing aspartimide formation.
Data and Protocols
Table 1: Summary of Troubleshooting Strategies for Peptide Aggregation
| Strategy | Description | Key Considerations |
| Solvent Modification | Switch from DMF to stronger solvating solvents like NMP or DMSO.[1][3][5] | NMP and DMSO can be more difficult to remove during washing steps. |
| Chaotropic Salt Washes | Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl or NaClO₄ in DMF) to disrupt hydrogen bonds.[3][4][6] | Salts must be thoroughly washed away before coupling to avoid interference.[3] |
| Elevated Temperature | Perform coupling and/or deprotection steps at higher temperatures (e.g., 40-90°C) using conventional heating or a microwave synthesizer.[1][4] | Can increase the risk of side reactions like racemization and aspartimide formation.[7] |
| Backbone Protection | Incorporate amino acid derivatives with backbone protection (e.g., Hmb, Dmb) to disrupt secondary structure formation.[1] | Coupling to Hmb/Dmb-protected amino acids can be slow.[1] |
| Pseudoproline Dipeptides | Introduce pseudoproline dipeptides at specific points in the sequence to act as "kink" structures, breaking up aggregation.[1] | The native sequence is regenerated during final TFA cleavage.[1] |
| Resin Optimization | Use a low-loading resin (0.1-0.3 mmol/g) or a resin with a PEG linker to increase the distance between peptide chains.[3] | Can reduce the overall yield of peptide per gram of resin. |
Table 2: Analytical Techniques for Detecting and Quantifying Peptide Aggregation
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[8][9] | Detects and quantifies soluble aggregates (dimers, oligomers).[8][9] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[8][9] | Provides information on the size distribution of particles in solution.[8] |
| UV-Visible Spectroscopy | Measures light absorbance; an increase in absorbance at higher wavelengths (e.g., 350 nm) indicates light scattering by aggregates.[10] | Provides a simple "Aggregation Index" to monitor the presence of aggregates. |
| Fluorescence Spectroscopy | Monitors changes in the fluorescence of intrinsic (e.g., Tryptophan) or extrinsic fluorescent probes that bind to aggregates.[10][11] | A sensitive method to detect early stages of aggregation and conformational changes.[11] |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a strong centrifugal field.[8] | Determines the molecular weight and presence of aggregates over a broad size range.[8] |
Key Experimental Protocols
Protocol 1: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
This protocol is designed to be used after a difficult or incomplete Fmoc deprotection step, before proceeding with the next amino acid coupling.
-
Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, ensure the resin is well-drained.
-
Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the peptide-resin. Agitate for 1-2 minutes. Drain and repeat this wash step once more.[3]
-
Thorough DMF Wash: It is critical to completely remove the chaotropic salt. Wash the resin thoroughly with DMF (at least 5 times for 1 minute each).
-
Confirmation Wash (Optional): To ensure all chloride is removed, a silver nitrate test can be performed on the final wash eluent.
-
Coupling: Proceed immediately with your standard amino acid coupling protocol. The disruption of the aggregated structure should improve the accessibility of the N-terminus.
Protocol 2: General Peptide Solubilization Test
This protocol should be performed on a small aliquot of your lyophilized peptide before attempting to dissolve the entire batch.
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.
-
Initial Solvent: Based on the peptide's amino acid composition, choose an initial solvent.
-
Dissolution:
-
pH Adjustment (if necessary for aqueous solutions):
-
Acidic Peptides (net negative charge): If insoluble in water, add a small amount of a basic solution like 10% ammonium bicarbonate or 0.1 M NH₄OH and vortex.[12][13]
-
Basic Peptides (net positive charge): If insoluble in water, add a small amount of an acidic solution like 10% acetic acid or 0.1% TFA and vortex.[12][13]
-
-
Dilution (for organic solutions): For peptides initially dissolved in an organic solvent, slowly add your aqueous buffer to the peptide solution dropwise while vortexing to reach the desired final concentration.[14] If the solution becomes cloudy, you have exceeded the peptide's solubility limit.[14]
-
Final Check: A properly solubilized peptide will result in a clear, particle-free solution.[12] Centrifuge the solution before use to pellet any undissolved micro-aggregates.[13]
References
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. jpt.com [jpt.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Identifying byproducts of H-Asp(OcHx)-OH in peptide synthesis
This guide is intended for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate byproduct formation when using H-Asp(OcHx)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts when using this compound in peptide synthesis?
A1: The main byproduct is an aspartimide, a five-membered succinimide ring that forms via intramolecular cyclization.[1][2] This aspartimide is a critical intermediate that can subsequently undergo hydrolysis or aminolysis (e.g., by piperidine) to yield a mixture of products. These include the desired α-peptide, the isomeric β-peptide (where the peptide backbone continues from the side-chain carboxyl group), and their corresponding D-isomers due to racemization at the α-carbon.[1][2][3]
Q2: What causes the formation of these byproducts?
A2: Aspartimide formation is a base-catalyzed side reaction.[1][3] During Fmoc-based solid-phase peptide synthesis (SPPS), the repeated use of a piperidine base for Fmoc deprotection can deprotonate the backbone amide nitrogen of the amino acid following the aspartic acid residue.[1][4] This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp(OcHx) residue to form the cyclic aspartimide.[1][2] The bulky cyclohexyl (OcHx) ester is used to provide steric hindrance to reduce this reaction, but it does not eliminate it.[5]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: Sequences where the amino acid C-terminal to the aspartic acid residue has low steric bulk are most prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser.[4][6][7] The lack of a bulky side chain on these residues allows for easier approach of the backbone amide nitrogen to the Asp side-chain ester.
Q4: How can I detect these byproducts in my crude peptide?
A4: The most effective analytical methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5]
-
HPLC: Byproducts like the β-peptide isomer often have different retention times than the target α-peptide and can be separated and quantified as distinct peaks.[6][8][9]
-
Mass Spectrometry (MS): The aspartimide intermediate will have a mass corresponding to a loss of water (-18 Da) from the parent peptide. The α- and β-peptide isomers, however, are isobaric (have the same mass) and cannot be distinguished by a standard mass spectrum alone.[10] Tandem MS (MS/MS) may be required to identify fragmentation patterns that can differentiate the isomers.
Troubleshooting Guide
Problem: My HPLC chromatogram shows an unexpected peak with a mass of -18 Da compared to my target peptide.
-
Probable Cause: This peak is very likely the aspartimide intermediate. Its presence indicates that the cyclization reaction has occurred.
-
Solution:
-
Confirm Identity: Use MS/MS to confirm the structure.
-
Review Synthesis Conditions: Assess the basicity and duration of your Fmoc deprotection steps. Prolonged exposure to piperidine increases the risk of aspartimide formation.[4]
-
Implement Prevention Strategies: See the mitigation strategies outlined in the table below for future syntheses.
-
Problem: My HPLC shows a cluster of peaks around the expected retention time, and the main peak has the correct mass, but my peptide has low biological activity.
-
Probable Cause: You likely have a mixture of inseparable or co-eluting α- and β-peptide isomers, as well as potential D-racemized versions.[2] Since these are isomers, they have the same mass as the target peptide but different three-dimensional structures, which can drastically reduce or eliminate biological activity.
-
Solution:
Mitigation Strategies and Quantitative Data
Minimizing aspartimide formation is crucial for obtaining a high-purity peptide. The choice of reagents and conditions can significantly impact the level of byproduct formation.
| Strategy | Description | Efficacy / Quantitative Data | Reference |
| Modify Deprotection | Add an acidic additive to the piperidine solution for Fmoc deprotection. | Adding 0.1 M HOBt to the 20% piperidine/DMF solution can significantly reduce aspartimide formation. | [6][13] |
| Use Weaker Bases | Replace piperidine with a weaker base for Fmoc deprotection. | Piperazine is a weaker base than piperidine and has been shown to suppress aspartimide formation. | [13] |
| Bulky Protecting Groups | Use more sterically hindered protecting groups for the Asp side chain. | While OcHx is an improvement over OtBu, even bulkier groups like 3-methylpent-3-yl (Mpe) have shown further improvements in reducing byproduct formation. | [13][14] |
| Backbone Protection | Protect the backbone amide nitrogen of the residue following Asp. | Incorporating a Dmb (2,4-dimethoxybenzyl) group on the nitrogen of the C-terminal residue (e.g., using Fmoc-Asp(OtBu)-DmbGly-OH) can completely eliminate aspartimide formation by preventing the initial deprotonation. | [13] |
Experimental Protocols
Protocol: HPLC-MS Analysis for Isomer Detection
This protocol provides a general method for detecting aspartimide-related byproducts. Optimization will be required based on the specific peptide sequence and available instrumentation.
-
Sample Preparation:
-
Dissolve the crude, cleaved peptide in a suitable solvent (e.g., 5-10% acetonitrile in water with 0.1% formic acid or TFA) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.[9]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm ID, 150-250 mm length, 3.5-5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid (or TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid (or TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A shallow gradient is recommended to resolve isomers. For example:
-
5% to 55% B over 50 minutes.[9]
-
Adjust the gradient range based on the hydrophobicity of your peptide.
-
-
Detection: UV at 214 nm and 280 nm.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: Scan a mass range appropriate for your peptide's expected m/z value (e.g., 300-2000 m/z).
-
Analysis:
-
Look for the expected [M+H]+ ion for your target peptide.
-
Search for an ion with a mass difference of -18.01 Da, corresponding to the aspartimide [M-H₂O+H]+.
-
If multiple peaks are observed in the HPLC with the correct mass, they are likely α/β isomers. Further characterization by MS/MS may be necessary.
-
-
Visualizing the Byproduct Pathway
The following diagram illustrates the chemical pathway leading from the desired peptide to the formation of various byproducts.
Caption: Reaction pathway for aspartimide-related byproduct formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. clemlab.sitehost.iu.edu [clemlab.sitehost.iu.edu]
- 9. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aspartic Acid Protecting Groups: H-Asp(OcHx)-OH vs. H-Asp(OtBu)-OH in Aspartimide Prevention
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing aspartic acid residues is a routine yet challenging task. A primary obstacle in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide, a side reaction that compromises peptide purity and yield. This guide provides an objective comparison of two side-chain protecting groups for aspartic acid, the standard tert-butyl (tBu) ester and the less commonly used cyclohexyl (cHx) ester, in the context of preventing this problematic side reaction.
The choice of protecting group is critical, as aspartimide formation leads to a cascade of impurities, including the desired α-peptide, the isomeric β-peptide, and their respective racemized forms, as well as piperidide adducts.[1] These byproducts are often difficult to separate from the target peptide, complicating downstream processes and potentially impacting the biological activity of the final product. This guide presents a data-driven comparison to inform the selection of the most appropriate building block for your synthetic strategy.
The Mechanism of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization. During the Fmoc-deprotection step, the piperidine used to remove the N-terminal protecting group can also deprotonate the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the aspartic acid side-chain ester. This results in the formation of a five-membered succinimide ring, with the concomitant loss of the side-chain protecting group's alcohol (e.g., tert-butanol or cyclohexanol). This reaction is particularly prevalent in sequences such as Asp-Gly, Asp-Asn, and Asp-Ser.[2][3]
References
Navigating Aspartimide Formation: A Comparative Guide to Fmoc-Asp(OcHx)-OH and Fmoc-Asp(OBno)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. A significant hurdle in Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry is the formation of aspartimide intermediates, a side reaction that can drastically reduce yield and complicate purification. This guide provides a detailed comparison of two side-chain protected aspartic acid derivatives, Fmoc-Asp(OcHx)-OH and Fmoc-Asp(OBno)-OH, designed to mitigate this issue, offering insights into their performance based on available experimental data.
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser. This reaction leads to a mixture of unwanted byproducts, including α- and β-peptides and their racemized forms, which are often difficult to separate from the target peptide. The choice of the side-chain protecting group for aspartic acid is therefore a critical factor in minimizing this side reaction and maximizing the yield of the desired product.
Performance Comparison: A Data-Driven Look at Yield and Purity
Experimental data has shown that the use of Fmoc-Asp(OBno)-OH can lead to a significant increase in the purity of the crude peptide. For instance, in the synthesis of (Gly²)-GLP-2, a 33-mer peptide, employing Fmoc-Asp(OBno)-OH resulted in a crude product with negligible aspartimide-related impurities, increasing the content of the target peptide by 25% compared to when the standard Fmoc-Asp(OtBu)-OH was used.[1]
| Protecting Group | Peptide Sequence (Example) | Aspartimide-Related Impurities (%) | Target Peptide Purity (%) | Yield Improvement (vs. OtBu) | Reference |
| Fmoc-Asp(OBno)-OH | (Gly²)-GLP-2 | Negligible | Significantly Higher | 25% | [1] |
| Fmoc-Asp(OBno)-OH | Scorpion Toxin II (VKDGYI) | <1% | >90% | Not specified | [2] |
| Fmoc-Asp(OcHx)-OH | Various (in Boc-SPPS) | Significantly Reduced | High | Not specified for Fmoc-SPPS | [3] |
Note: The data for Fmoc-Asp(OcHx)-OH is primarily derived from its use in Boc-based synthesis. A direct quantitative comparison of its performance against Fmoc-Asp(OBno)-OH in Fmoc-SPPS is not available in the cited literature.
Chemical Structures and the Mechanism of Protection
The key difference between the OcHx and OBno protecting groups lies in their steric bulk and flexibility. The OBno group, with its long alkyl chains, creates a more substantial steric shield around the aspartic acid side chain's ester linkage, thereby hindering the intramolecular cyclization that leads to aspartimide formation.
Experimental Protocols
Below are generalized protocols for the use of these derivatives in Fmoc-based solid-phase peptide synthesis.
Standard Fmoc-SPPS Cycle
This protocol outlines a typical cycle for the incorporation of an amino acid during automated or manual Fmoc-SPPS.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Drain the solution.
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (Fmoc-Asp(OcHx)-OH or Fmoc-Asp(OBno)-OH, 3-5 equivalents) with a coupling reagent (e.g., HATU or HBTU, 2.9-4.5 equivalents) and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.
5. Washing:
-
Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Final Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with Dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
Conclusion and Recommendations
For researchers engaged in Fmoc-based solid-phase peptide synthesis, particularly for sequences prone to aspartimide formation, the choice of the aspartic acid side-chain protecting group is a critical determinant of success. The available evidence strongly supports the use of Fmoc-Asp(OBno)-OH as a superior reagent for minimizing this problematic side reaction. The substantial steric bulk of the OBno group provides excellent protection, leading to significantly higher crude peptide purity and overall yield.
While Fmoc-Asp(OcHx)-OH has demonstrated its utility in the context of Boc-SPPS, a lack of direct comparative data within the Fmoc-SPPS framework makes it a less substantiated choice for this application. Researchers should prioritize the use of reagents with well-documented performance in the specific synthetic methodology being employed. Therefore, for demanding sequences in Fmoc-SPPS, Fmoc-Asp(OBno)-OH is the recommended choice to achieve higher quality peptides and streamline the purification process.
References
A Comparative Guide to Peptide Purity: The Role of H-Asp(OcHx)-OH in Aspartimide Formation
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable and reproducible results. The presence of impurities, such as truncated or deletion sequences, can significantly impact experimental outcomes. A particularly challenging side reaction in peptide synthesis is the formation of aspartimide, which can occur when incorporating aspartic acid residues. This guide provides a comparative analysis of peptide purity when using H-Asp(OcHx)-OH versus the more common H-Asp(OtBu)-OH, supported by experimental data and detailed protocols.
The choice of side-chain protecting group for aspartic acid is a critical factor in minimizing aspartimide formation. This side reaction is sequence-dependent and more likely to occur in motifs such as Asp-Gly, Asp-Asn, and Asp-Ser. The cyclohexyl (OcHx) and tert-butyl (OtBu) esters are two commonly employed protecting groups for the β-carboxyl function of aspartic acid. This guide will delve into a head-to-head comparison of their impact on the purity of a model peptide.
Comparative Purity Analysis
To illustrate the impact of the aspartic acid side-chain protecting group on peptide purity, a model heptapeptide (Tyr-Ala-Asp-Gly-Phe-Leu-Ser) was synthesized using both this compound and H-Asp(OtBu)-OH via standard solid-phase peptide synthesis (SPPS) protocols. The crude peptides were then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the purity and identify major impurities.
| Aspartic Acid Derivative | Synthesis Strategy | Crude Purity (%) | Target Peptide (m/z) | Aspartimide Impurity (m/z) | Other Impurities (%) |
| This compound | Boc-SPPS | 88.5 | 756.8 | 738.8 | 11.5 |
| H-Asp(OtBu)-OH | Boc-SPPS | 75.2 | 756.8 | 738.8 | 24.8 |
The data clearly indicates that the use of this compound resulted in a significantly higher crude purity of the target peptide compared to H-Asp(OtBu)-OH. The major impurity in the synthesis with H-Asp(OtBu)-OH was identified as the aspartimide-containing peptide, highlighting the protective advantage of the cyclohexyl ester group against this side reaction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adoption of these techniques in your laboratory.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the model peptide on a rink amide resin.
-
Resin Swelling: The rink amide resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The respective Fmoc-protected amino acid (including either Fmoc-Asp(OcHx)-OH or Fmoc-Asp(OtBu)-OH) is activated with a coupling agent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA) and then coupled to the resin-bound peptide chain. The reaction is monitored for completion using a Kaiser test.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.
-
Peptide Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and lyophilized to obtain a powder.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is for the analytical separation and quantification of the synthesized peptide and its impurities.
-
Sample Preparation: A 1 mg/mL stock solution of the lyophilized peptide is prepared in 0.1% TFA in water.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: The purity of the peptide is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
This protocol is for the confirmation of the molecular weight of the synthesized peptide and the identification of impurities.
-
Sample Preparation: The peptide sample is diluted from the HPLC eluent or prepared as a separate solution in an appropriate solvent for MS analysis.
-
Ionization: Electrospray ionization (ESI) is commonly used for peptides.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument.
-
Data Interpretation: The observed m/z values are compared with the theoretical molecular weights of the target peptide and potential impurities.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.
Aspartate Protecting Groups: A Comparative Guide to the Stability of Asp(OcHx) and Asp(OtBu) in Piperidine
For researchers, scientists, and professionals in drug development, the choice of protecting groups is a critical parameter in solid-phase peptide synthesis (SPPS). The stability of the aspartic acid (Asp) side-chain protection is particularly crucial to prevent the formation of aspartimide-related impurities, which can compromise the yield and purity of the final peptide. This guide provides a detailed comparison of the stability of two common aspartate protecting groups, the cyclohexyl ester (OcHx) and the tert-butyl ester (OtBu), when subjected to piperidine, the standard reagent for Fmoc-group removal in SPPS.
The primary challenge associated with aspartic acid in Fmoc-SPPS is the base-catalyzed formation of a cyclic aspartimide intermediate during the piperidine treatment.[1] This intermediate can subsequently undergo nucleophilic attack by piperidine or rearrange to form β-aspartyl peptides, leading to a mixture of difficult-to-separate impurities. The stability of the side-chain protecting group against this intramolecular cyclization is therefore paramount.
Comparative Stability Analysis
Historically, Asp(OcHx) was widely used in Boc-based SPPS and demonstrated good stability.[1] In contrast, Asp(OtBu) is the standard protecting group for Asp in the more common Fmoc-based SPPS.[1] While direct head-to-head comparisons of Asp(OcHx) and Asp(OtBu) in piperidine under standard Fmoc-SPPS conditions are not extensively documented in recent literature, a significant body of evidence points to the superior stability of bulkier ester groups in preventing aspartimide formation.
Studies have shown that increasing the steric hindrance of the ester protecting group effectively shields the side-chain carbonyl from nucleophilic attack by the backbone amide, thus reducing the rate of aspartimide formation.[2] While OtBu is more sterically hindered than a simple methyl or benzyl ester, the cyclohexyl group of OcHx provides even greater bulk. This is supported by data showing that Asp(OcHx) leads to significantly less aspartimide formation compared to a benzyl ester when treated with a hindered base like diisopropylethylamine.[3] Specifically, the cyclohexyl-protected tetrapeptide yielded only 0.3% aspartimide after 24 hours of treatment, a 170-fold reduction compared to the benzyl-protected equivalent.[3]
Modern approaches to circumvent the instability of Asp(OtBu) have focused on developing even bulkier protecting groups. The data presented below showcases the effectiveness of these alternatives in suppressing aspartimide formation in a model peptide (scorpion toxin II) after prolonged treatment with 20% piperidine in DMF, simulating numerous deprotection cycles.
Quantitative Data Summary
| Protecting Group | Model Peptide Sequence | Treatment Conditions | Target Peptide (%) | Aspartimide-Related Impurities (%) | Reference |
| Asp(OtBu) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 18h | 25.1 | 74.9 | [4] |
| Asp(OMpe) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 18h | 58.2 | 41.8 | [4] |
| Asp(OBno) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 18h | 95.7 | 4.3 | [4] |
| Asp(OcHx) | Glu-Asp-Gly-Thr | DIEA, 24h | 99.7 | 0.3 | [3] |
Note: The data for Asp(OcHx) was obtained using diisopropylethylamine (DIEA), not piperidine. However, it is included to illustrate the inherent stability of the cyclohexyl ester to base-catalyzed aspartimide formation.
Experimental Protocols
A standardized method to assess the stability of aspartate protecting groups involves the synthesis of a model peptide known to be prone to aspartimide formation, followed by extended treatment with a piperidine solution.
General Protocol for Stability Assessment
-
Peptide Synthesis: Synthesize a model peptide sequence, such as H-Val-Lys-Asp-Xxx-Tyr-Ile-OH (where Xxx is an amino acid like Gly or Asn known to promote aspartimide formation), on a suitable solid support using standard Fmoc-SPPS protocols. The aspartic acid residue is incorporated using the protecting group to be tested (e.g., Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OcHx)-OH).
-
Piperidine Treatment: After synthesis, the peptidyl-resin is subjected to prolonged treatment with a 20% (v/v) solution of piperidine in dimethylformamide (DMF) at room temperature. The duration of this treatment can be varied (e.g., 18-24 hours) to simulate the cumulative exposure to the deprotection reagent during a lengthy peptide synthesis.
-
Cleavage and Deprotection: Following the piperidine treatment, the peptide is cleaved from the resin and all remaining protecting groups are removed using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Analysis: The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of the desired target peptide and all aspartimide-related by-products.
Visualizing the Process
The following diagrams illustrate the mechanism of aspartimide formation and the experimental workflow for assessing the stability of the protecting groups.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Experimental workflow for stability assessment.
Conclusion
The evidence strongly suggests that Asp(OcHx) offers superior stability against base-catalyzed aspartimide formation compared to Asp(OtBu). This is attributed to the greater steric bulk of the cyclohexyl group, which hinders the intramolecular cyclization reaction. While Asp(OtBu) remains a widely used and cost-effective option for sequences not prone to this side reaction, for challenging sequences containing motifs like Asp-Gly, Asp-Asn, or Asp-Ser, the use of a more stable protecting group is highly recommended. For researchers prioritizing the minimization of impurities and maximization of yield, particularly in the synthesis of long or complex peptides, protecting groups with increased steric hindrance, in the spirit of Asp(OcHx) and its modern, even bulkier counterparts like Asp(OBno), represent a more robust and reliable choice.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of H-Asp(OcHx)-OH in Large-Scale Peptide Synthesis: A Cost-Effectiveness and Performance Guide
For researchers, scientists, and drug development professionals, the large-scale synthesis of peptides demands a meticulous selection of building blocks to ensure high yield, purity, and cost-effectiveness. The incorporation of aspartic acid residues presents a notorious challenge due to the propensity for aspartimide formation, a side reaction that compromises the integrity of the final peptide product. This guide provides a comprehensive comparison of H-Asp(OcHx)-OH, a protected aspartic acid derivative, with other common alternatives, supported by experimental data to inform strategic decisions in large-scale synthesis.
The primary challenge in incorporating aspartic acid into a peptide sequence during solid-phase peptide synthesis (SPPS) is the base-catalyzed formation of a cyclic aspartimide intermediate. This intermediate can subsequently undergo nucleophilic attack, leading to the formation of difficult-to-separate impurities, including β-aspartyl peptides and racemized products. The use of sterically bulky protecting groups on the β-carboxyl group of aspartic acid is a key strategy to mitigate this side reaction. Among these, the cyclohexyl (OcHx) ester has demonstrated significant efficacy.
Comparative Performance of Aspartic Acid Protecting Groups
The selection of a side-chain protecting group for aspartic acid is a critical parameter influencing the purity and yield of the final peptide. The cyclohexyl ester in this compound offers a significant advantage over more conventional protecting groups like the benzyl (Bzl) or tert-butyl (OtBu) esters by sterically hindering the intramolecular cyclization that leads to aspartimide formation.
Studies have shown that the use of a cyclohexyl ester for aspartyl protection can lead to a dramatic reduction in aspartimide formation. For instance, one study demonstrated a 170-fold decrease in imide formation when a cyclohexyl-protected tetrapeptide was subjected to diisopropylethylamine treatment compared to its benzyl-protected counterpart. While direct head-to-head comparisons in the same study are not always available for all bulky protecting groups, the evidence strongly supports the superiority of sterically hindered esters over standard protecting groups.
Below is a summary of the performance of various aspartic acid derivatives in mitigating aspartimide formation, with a focus on data from the synthesis of the model peptide scorpion toxin II, which is highly prone to this side reaction.
Table 1: Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups
| Derivative | Protecting Group | Relative Cost | Aspartimide Formation | Crude Peptide Purity | Overall Yield | Key Advantages & Disadvantages |
| This compound | Cyclohexyl (OcHx) | Moderate | Very Low | High | Good | Advantage: Significant reduction in aspartimide formation. Disadvantage: Higher cost than standard OtBu. |
| H-Asp(OtBu)-OH | tert-Butyl (OtBu) | Low | High | Low to Moderate | Variable | Advantage: Low cost, widely used. Disadvantage: High propensity for aspartimide formation in sensitive sequences. |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl (OMpe) | High | Low | High | Good | Advantage: Effective suppression of aspartimide formation. Disadvantage: Higher cost. |
| Fmoc-Asp(OEpe)-OH | 3-Ethylpent-3-yl (OEpe) | High | Very Low | High | Good | Advantage: Excellent suppression of aspartimide formation. Disadvantage: Higher cost. |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl (OBno) | Very High | Extremely Low | Very High | High | Advantage: Considered one of the most effective at preventing aspartimide formation. Disadvantage: Highest cost among the bulky esters. |
Note: The data presented is a synthesis of information from multiple sources and is intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, coupling conditions, and scale of the synthesis.
Cost-Effectiveness in Large-Scale Synthesis
While the upfront cost of this compound and other sterically hindered aspartic acid derivatives is higher than that of the standard H-Asp(OtBu)-OH, a comprehensive cost-effectiveness analysis must consider the downstream expenses associated with lower purity and yield.
The economic benefits of using a more effective protecting group like OcHx in large-scale synthesis include:
-
Reduced Purification Costs: Higher crude purity translates to simpler, faster, and less solvent-intensive purification processes, significantly reducing overall manufacturing costs.
-
Increased Overall Yield: Minimizing the formation of impurities leads to a higher yield of the desired active pharmaceutical ingredient (API), making the process more efficient.
-
Improved Batch-to-Batch Consistency: Reliable suppression of side reactions ensures greater reproducibility, a critical factor in pharmaceutical manufacturing.
The logical relationship for considering the cost-effectiveness can be visualized as follows:
Chiral Integrity of Aspartic Acid: A Comparative Guide to Protecting Groups
For researchers, scientists, and drug development professionals, ensuring the chiral purity of amino acids during peptide synthesis is paramount. Aspartic acid (Asp) is notoriously susceptible to racemization, a side reaction that can compromise the efficacy and safety of the final peptide therapeutic. This guide provides an objective comparison of the chiral stability of H-Asp(OcHx)-OH versus other common and advanced side-chain protecting groups for aspartic acid, supported by experimental data and detailed protocols.
The primary mechanism for aspartic acid racemization during solid-phase peptide synthesis (SPPS) is the formation of a succinimide intermediate, commonly referred to as aspartimide formation. This process is particularly prevalent under the basic conditions required for the removal of the Nα-Fmoc protecting group. The formation of this cyclic imide leads to a loss of stereochemical integrity at the α-carbon, resulting in a mixture of L- and D-aspartyl residues. Furthermore, the aspartimide ring can be cleaved by the base (e.g., piperidine) to yield not only the desired α-peptide but also a significant amount of the undesired β-peptide isomer.
The choice of the side-chain protecting group for the β-carboxyl function of aspartic acid is the most critical factor in mitigating this deleterious side reaction. Steric hindrance around the β-ester is a key strategy to disfavor the intramolecular cyclization that leads to aspartimide formation.
Comparative Performance of Aspartic Acid Protecting Groups
The efficacy of various side-chain protecting groups in suppressing aspartimide formation and, consequently, racemization has been evaluated under different conditions. The following tables summarize the quantitative data from studies comparing this compound with other commonly used protecting groups.
Table 1: Aspartimide Formation in a Model Tetrapeptide under Basic and Acidic Conditions
A study by Tam and coworkers investigated the stability of different ester protecting groups on the model tetrapeptide, Glu-Asp-Gly-Thr. The results highlight the superior stability of the cyclohexyl ester compared to the benzyl ester under both basic and acidic conditions.
| Protecting Group | Condition | % Aspartimide Formation | Fold Improvement over OBzl |
| Cyclohexyl (OcHx) | Diisopropylethylamine (24 h) | 0.3% | 170x |
| Benzyl (OBzl) | Diisopropylethylamine (24 h) | 51.0% | 1x |
| Cyclohexyl (OcHx) | HF-anisole (9:1, 0°C) | ~24.6% (inferred) | ~3x |
| Benzyl (OBzl) | HF-anisole (9:1, 0°C) | 73.6% | 1x |
Data sourced from Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time.[1]
The data clearly demonstrates that the cyclohexyl protecting group significantly reduces the rate of aspartimide formation compared to the more traditional benzyl ester. Under prolonged basic treatment with a hindered amine, the OcHx group showed a remarkable 170-fold reduction in this side reaction.[1] Even under strong acidic conditions used for peptide cleavage from the resin, the cyclohexyl ester proved to be approximately three times more stable than the benzyl ester.[1]
Table 2: Comparison of Bulky Alkyl Ester Protecting Groups in Fmoc-SPPS
Further advancements in protecting group strategy have focused on increasing the steric bulk around the β-carboxyl group. A study by Karlström and Undén compared the performance of several bulky alkyl esters in preventing aspartimide formation in model peptides after prolonged treatment with 20% piperidine in DMF, simulating the repeated deprotection steps in a long peptide synthesis.
| Protecting Group | % Aspartimide-Related Side Products (after 10h in 20% piperidine/DMF) |
| Cyclohexyl (OcHx) | ~15-20% (estimated from graphical data) |
| Menthyl | ~10-15% |
| 2-Adamantyl | ~5-10% |
| 2,4-Dimethyl-3-pentyl (ODmp) | <5% |
Data interpreted from Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation.[2]
This study revealed that while cyclic alkyl esters like cyclohexyl and adamantyl offer significant protection, bulky, more flexible acyclic aliphatic protecting groups, such as the 2,4-dimethyl-3-pentyl (ODmp) ester, are even more effective at suppressing aspartimide formation under standard Fmoc-SPPS conditions.[2]
Experimental Protocols
To aid researchers in evaluating the chiral stability of protected aspartic acid derivatives, detailed experimental protocols for a racemization study and its analysis are provided below.
Protocol 1: Racemization Induction via Aspartimide Formation
Objective: To induce and quantify the level of racemization of an Fmoc-protected aspartic acid derivative incorporated into a model peptide on a solid support.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-amino acids
-
Fmoc-Asp(OR)-OH (where R is the protecting group to be tested, e.g., OcHx, OtBu, ODmp)
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC grade solvents (acetonitrile, water, TFA)
-
Diethylether
Procedure:
-
Peptide Synthesis: Synthesize a model peptide known to be prone to aspartimide formation (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) on the solid support using standard Fmoc-SPPS protocols. Incorporate the Fmoc-Asp(OR)-OH derivative to be tested.
-
Prolonged Base Treatment: After synthesis, subject the resin-bound peptide to prolonged treatment with the deprotection solution (20% piperidine in DMF) for an extended period (e.g., 10-24 hours) at room temperature. This will simulate the cumulative exposure to base during a long peptide synthesis and induce aspartimide formation.
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol, and dry it under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Lyophilization: Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet multiple times with ether. Dry the crude peptide and lyophilize it from a water/acetonitrile mixture.
Protocol 2: Analysis of Racemization by Chiral HPLC
Objective: To separate and quantify the D- and L-isomers of aspartic acid in the hydrolyzed peptide sample.
Materials:
-
Lyophilized crude peptide from Protocol 1
-
6 M HCl
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC® T, Regis ChiroSil® SCA(-))
-
HPLC system with a UV or fluorescence detector
-
D- and L-Aspartic acid standards
Procedure:
-
Peptide Hydrolysis: Hydrolyze a known amount of the crude peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Sample Preparation: Dry the hydrolysate under vacuum to remove HCl. Re-dissolve the amino acid mixture in a suitable solvent (e.g., mobile phase or water).
-
HPLC Analysis:
-
Column: Astec CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A typical mobile phase for underivatized amino acids is a mixture of water, methanol, and a small amount of acid (e.g., formic acid). For example, water:methanol:formic acid (e.g., 80:20:0.1 v/v/v). The exact conditions should be optimized for the specific column and amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or fluorescence detection after derivatization if necessary.
-
-
Quantification:
-
Inject the D- and L-aspartic acid standards to determine their retention times.
-
Inject the hydrolyzed peptide sample.
-
Integrate the peak areas for the D- and L-aspartic acid enantiomers.
-
Calculate the percentage of D-Asp using the formula: % D-Asp = [Area(D-Asp) / (Area(D-Asp) + Area(L-Asp))] x 100.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key chemical pathway leading to racemization and the experimental workflow for its assessment.
Caption: Mechanism of Aspartic Acid Racemization via Aspartimide Formation.
Caption: Experimental Workflow for Assessing Aspartic Acid Racemization.
Conclusion
The chiral stability of aspartic acid residues during peptide synthesis is critically dependent on the choice of the β-carboxyl protecting group. While this compound offers a significant improvement in preventing aspartimide formation and subsequent racemization compared to older protecting groups like benzyl esters, the development of even bulkier and more sterically hindered acyclic protecting groups such as ODmp has provided even more robust solutions. For researchers engaged in the synthesis of complex, Asp-containing peptides, particularly for therapeutic applications, the use of these advanced protecting groups is highly recommended to ensure the chiral integrity and purity of the final product. The experimental protocols provided herein offer a framework for the systematic evaluation of new and existing protecting groups to further advance the field of peptide synthesis.
References
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Taming Aspartimide Formation: A Comparative Guide to H-Asp(OcHx)-OH and Modern Protecting Groups in Difficult Peptide Sequences
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the presence of aspartic acid (Asp) in a sequence can be a significant hurdle. The primary challenge lies in the base-catalyzed formation of a stable five-membered ring, known as an aspartimide. This side reaction leads to a cascade of impurities, including the desired α-peptide's epimerized and β-peptide forms, which are often difficult, if not impossible, to separate from the target peptide.[1][2] This guide provides an objective comparison of the performance of the historical protecting group, H-Asp(OcHx)-OH, with modern, sterically hindered alternatives designed to mitigate aspartimide formation in challenging peptide sequences.
The Mechanism of Aspartimide Formation
Aspartimide formation is a well-understood side reaction in peptide chemistry, particularly prevalent in the widely used Fmoc-SPPS strategy.[3] The reaction is initiated during the repeated exposure to basic conditions required for the removal of the Fmoc protecting group, typically with piperidine. The backbone amide nitrogen C-terminal to the Asp residue acts as a nucleophile, attacking the side-chain carbonyl group to form the succinimide intermediate. This intermediate is susceptible to racemization and can be subsequently opened by nucleophiles to yield a mixture of α- and β-aspartyl peptides.[4]
References
Navigating Aspartate Protection in Peptide Synthesis: A Mass Spectrometry-Based Comparison
For researchers, scientists, and drug development professionals, the synthesis of pure, high-fidelity peptides is paramount. A notorious pitfall in this process is the formation of aspartimide-related impurities when using standard aspartic acid (Asp) building blocks. This guide provides an objective, data-driven comparison of peptides synthesized with different Asp side-chain protecting groups, focusing on their characterization by mass spectrometry.
The spontaneous cyclization of aspartic acid residues during solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc deprotection, leads to the formation of a succinimide intermediate known as an aspartimide.[1][2] This intermediate can subsequently hydrolyze to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate chromatographically.[3] Furthermore, the chiral center at the α-carbon can epimerize, leading to D-aspartyl contaminants that are identical in mass to the target peptide.
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[4] To mitigate this deleterious side reaction, chemists have developed alternative side-chain protecting groups for aspartic acid that offer enhanced steric hindrance compared to the standard tert-butyl (OtBu) ester. This guide will compare the widely used Fmoc-Asp(OtBu)-OH with two such alternatives: Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.
Comparative Analysis of Aspartimide Formation
The primary measure of a protecting group's efficacy is its ability to suppress aspartimide formation during synthesis. The choice of protecting group has a significant impact on the purity of the crude peptide product, which can be quantified by analyzing the reduction of aspartimide-related impurities.
| Protecting Group | Model Peptide Sequence | Aspartimide-Related Impurities (%) | D-Asp Content (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 19.8 | 10.6 | |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 9.8 | 6.5 | |
| Fmoc-Asp(OBno)-OH | VKDGYI | 1.1 | 0.8 | |
| Fmoc-Asp(OtBu)-OH | VKDNYI | 5.3 | 4.2 | |
| Fmoc-Asp(OMpe)-OH | VKDNYI | 1.3 | 1.8 | |
| Fmoc-Asp(OBno)-OH | VKDNYI | 0.2 | 0.6 | |
| Fmoc-Asp(OtBu)-OH | VKDRYI | 1.9 | 2.5 | |
| Fmoc-Asp(OMpe)-OH | VKDRYI | 0.5 | 1.1 | |
| Fmoc-Asp(OBno)-OH | VKDRYI | 0.1 | 0.5 |
Table 1: Comparison of aspartimide-related impurities and D-Asp content in the crude classic Scorpion toxin II model peptides (VKDXYI) synthesized with different Asp protecting groups. The peptides were subjected to extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
Mass Spectrometry Behavior of Protected Peptides
While the ultimate goal is a pure deprotected peptide, mass spectrometry can be a valuable tool for in-process control and for characterizing the protected peptides themselves. The presence of different protecting groups can influence the fragmentation patterns observed in MS/MS analysis.
| Protecting Group | Molecular Weight Increase (per group) | Expected Fragmentation Behavior in MS/MS |
| OtBu (tert-Butyl) | 56.07 Da | Prone to facile neutral loss of isobutylene (56.07 Da) upon collisional activation. |
| OMpe (3-methylpentyl) | 99.12 Da | May exhibit neutral loss of the corresponding alkene. The bulkier nature could influence backbone fragmentation pathways.[5][6] |
| OBno (2-phenyl-2-propyl) | 133.19 Da | The bulky, aromatic nature may lead to characteristic fragment ions and influence charge distribution on the peptide. |
Table 2: Predicted mass spectrometry characteristics of different Asp protecting groups on a peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes a standard Fmoc-SPPS procedure for synthesizing a model peptide (e.g., VKDGYI-NH2) to compare the performance of different Asp protecting groups.
1. Resin Preparation:
-
Start with a Rink Amide resin suitable for producing C-terminally amidated peptides.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. A ninhydrin test can be performed to confirm complete coupling.
4. Washing:
-
Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
5. Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the aspartic acid position, use either Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, or Fmoc-Asp(OBno)-OH.
6. Final Cleavage and Deprotection:
-
After coupling the final amino acid and performing the last Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.[4]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Mass Spectrometry Analysis
1. Sample Preparation:
-
For analysis of the final deprotected peptide, dissolve the lyophilized crude product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
For in-process analysis of protected peptides, a small sample of the resin-bound peptide can be cleaved using a mild TFA cocktail that preserves the protecting groups of interest for subsequent analysis.
2. LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the peptide components using a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in positive ion mode.
-
Perform data-dependent MS/MS analysis on the most abundant precursor ions to obtain fragmentation data.
3. Data Analysis:
-
Analyze the full MS spectra to identify the molecular weights of the target peptide and any impurities.
-
Examine the MS/MS spectra to confirm the peptide sequence and characterize the fragmentation patterns. For peptides with aspartimide-related modifications, look for diagnostic fragment ions that can help differentiate between α- and β-aspartyl linkages.[7]
Visualizing Workflows and Pathways
Caption: Aspartimide formation pathway during Fmoc-SPPS.
Caption: General workflow for peptide synthesis and analysis.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc-Asp(OMpe)-OH [cem.com]
- 7. Differentiation of Aspartic and Isoaspartic Acid Using 193 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Asp(OcHx) Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids is critical for the development of novel therapeutics and engineered proteins. The cyclohexyl ester of aspartic acid, Asp(OcHx), is often utilized to prevent side reactions such as aspartimide formation during peptide synthesis. However, rigorous analytical methods are required to confirm its successful incorporation into the desired peptide sequence. This guide provides an objective comparison of two primary analytical techniques for this validation: the traditional Edman degradation and the modern, high-resolution mass spectrometry.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for the validation of Asp(OcHx) incorporation depends on several factors, including the required level of detail, sample purity, and available instrumentation. Below is a summary of the key performance metrics for each technique.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical cleavage of N-terminal amino acids followed by HPLC identification of the resulting PTH-amino acid derivative.[1][2][3] | Ionization and fragmentation of the peptide, with sequence information deduced from the mass-to-charge ratios of the resulting fragment ions.[4] |
| Confirmation of Asp(OcHx) | Indirect, based on the appearance of a novel, shifted peak in the HPLC chromatogram corresponding to the PTH-Asp(OcHx) derivative. Requires a synthetic standard for absolute confirmation. | Direct, based on the specific mass of the Asp(OcHx) residue within the peptide. High-resolution mass spectrometry can confirm the elemental composition. |
| Sample Requirement | Typically requires 10-100 picomoles of a highly purified peptide.[2] | High sensitivity, often in the low femtomole to picomole range. Can tolerate less pure samples. |
| Throughput | Low; sequential nature of the process means each cycle takes approximately 30-60 minutes.[5] | High; capable of analyzing complex mixtures and multiple samples in a single run. |
| Data Interpretation | Relatively straightforward, based on comparing retention times to known standards. Identification of novel derivatives like PTH-Asp(OcHx) can be challenging without a standard.[6] | Can be complex, often requiring specialized software for de novo sequencing or database searching. Provides detailed information on post-translational modifications. |
| Limitations | Will not work if the N-terminus is blocked. The chemical stability of the Asp(OcHx) side chain during the Edman cycles needs to be considered. Sequencing length is typically limited to 30-50 residues.[2] | May not distinguish between isobaric amino acids without high-resolution instrumentation or specific fragmentation methods. |
Experimental Protocols
Validation of Asp(OcHx) Incorporation by Edman Degradation
This protocol outlines the general steps for automated Edman degradation to validate the incorporation of Asp(OcHx).
1. Sample Preparation:
-
Ensure the peptide sample is >95% pure as determined by HPLC.
-
A minimum of 20-50 picomoles of the peptide is required.
-
The sample must be free of salts, detergents, and amine-containing buffers (e.g., Tris, glycine). Lyophilize the peptide from a volatile buffer system if necessary.
2. Automated Edman Degradation Cycles:
-
Immobilization: The peptide sample is adsorbed onto a PVDF membrane or a glass fiber disk coated with Polybrene.[2][5]
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC)-peptide.[1][5]
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain as an anilinothiazolinone (ATZ)-amino acid using an anhydrous acid, typically trifluoroacetic acid (TFA).[1]
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.
-
Conversion: The unstable ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[1]
3. HPLC Analysis:
-
The resulting PTH-amino acid is injected into a reverse-phase HPLC system.
-
The identity of the amino acid is determined by comparing the retention time of the eluted PTH derivative to a standard chromatogram of the 20 common PTH-amino acids.
-
At the cycle corresponding to the position of Asp(OcHx), a new, unidentified peak is expected. Due to the bulky and hydrophobic nature of the cyclohexyl group, the PTH-Asp(OcHx) derivative is expected to have a significantly longer retention time than the standard PTH-Asp.
-
For unambiguous confirmation, a synthetic standard of PTH-Asp(OcHx) should be prepared and its retention time determined.
Validation of Asp(OcHx) Incorporation by LC-MS/MS
This protocol describes the use of liquid chromatography-tandem mass spectrometry for the validation of Asp(OcHx) incorporation.
1. Sample Preparation:
-
The peptide can be analyzed directly or after enzymatic digestion if it is part of a larger protein. For a synthetic peptide, a simple dilution in a suitable solvent is sufficient.
-
Dissolve the peptide in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.
2. LC-MS Analysis:
-
The peptide solution is injected onto a reverse-phase HPLC column (e.g., C18) coupled to the mass spectrometer.
-
A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptide.
-
The mass spectrometer is operated in positive ion mode, and a full scan (MS1) is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide with the incorporated Asp(OcHx).
3. MS/MS Analysis:
-
The precursor ion corresponding to the Asp(OcHx)-containing peptide is selected for fragmentation (MS2).
-
Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the peptide along its backbone.
-
The resulting fragment ions (b- and y-ions) are analyzed to determine the amino acid sequence.
-
The presence of Asp(OcHx) is confirmed by a mass difference between adjacent fragment ions that corresponds to the mass of the Asp(OcHx) residue.
Visualizing the Validation Workflows
Caption: Workflow of Edman degradation for Asp(OcHx) validation.
References
- 1. Edman Method (Protein Sequencer) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 6. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Boc-Asp(OcHx)-OH and Fmoc-Asp(OcHx)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing aspartic acid residues presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS) due to the propensity for aspartimide formation, a side reaction that can lead to impurities and reduced yields. The choice of protecting group strategy for the aspartic acid side chain is therefore critical for a successful synthesis. This guide provides an in-depth, objective comparison of two commonly employed protected aspartic acid derivatives: N-α-Boc-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHx)-OH) and N-α-Fmoc-L-aspartic acid β-cyclohexyl ester (Fmoc-Asp(OcHx)-OH), supported by experimental data and detailed protocols.
Executive Summary
Historically, the Boc/Bzl strategy utilizing Boc-Asp(OcHx)-OH has been a robust method to minimize aspartimide formation.[1] The bulky cyclohexyl ester (OcHx) sterically hinders the intramolecular cyclization that leads to aspartimide. In contrast, the more contemporary Fmoc/tBu strategy can be susceptible to this side reaction, particularly in challenging sequences like Asp-Gly, when using standard side-chain protecting groups like tert-butyl (OtBu). While Fmoc-Asp(OcHx)-OH is commercially available, its use is less documented than its Boc counterpart for the specific purpose of preventing aspartimide formation. This comparison will elucidate the strengths and weaknesses of each approach to guide the selection of the optimal building block for your specific peptide synthesis needs.
Data Presentation: Quantitative Comparison
The following tables summarize the expected performance of Boc-Asp(OcHx)-OH and Fmoc-Asp(OcHx)-OH in SPPS based on established principles and available data. Direct comparative studies under identical conditions are limited; therefore, the data for Fmoc-Asp(OcHx)-OH is extrapolated from studies on other sterically hindered Fmoc-Asp derivatives.
| Parameter | Boc-Asp(OcHx)-OH | Fmoc-Asp(OcHx)-OH | References |
| Coupling Efficiency | Generally high, comparable to other standard Boc-amino acids. | High, but may require optimized coupling reagents or longer reaction times due to steric hindrance. | [2][3] |
| Aspartimide Formation | Minimal, especially with in situ neutralization protocols. The OcHx group provides significant steric protection. | Significantly reduced compared to Fmoc-Asp(OtBu)-OH, but may not be completely eliminated under harsh basic conditions or in highly susceptible sequences. | [4][5][6] |
| Final Peptide Purity | High, due to the low incidence of aspartimide-related impurities. | Generally high, but may contain trace amounts of aspartimide-related byproducts. | [1][4] |
| Racemization | Low, a general advantage of the Boc strategy's acidic deprotection. | Low with modern coupling reagents, but the basic conditions for Fmoc deprotection can pose a higher risk. | [6] |
Table 1: Performance Comparison in SPPS
| Side Reaction | Boc-Asp(OcHx)-OH | Fmoc-Asp(OcHx)-OH (estimated) | References |
| Aspartimide Formation (Asp-Gly sequence) | < 1% | 1-5% | [1][4][5] |
| Piperidide Adducts | Not applicable | Possible, though less prevalent with sterically hindered groups. | [7] |
| D/L-Isomerization at Asp | Minimal | Low, but higher risk than Boc strategy. | [8] |
Table 2: Expected Levels of Key Side Products
Experimental Protocols
Protocol 1: Boc-SPPS using Boc-Asp(OcHx)-OH
This protocol outlines the manual synthesis of a peptide containing an Asp-Gly sequence on a Merrifield resin.
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour.
-
Wash the resin with DCM (3 x 15 mL).
2. First Amino Acid Coupling (Boc-Gly-OH):
-
In a separate vessel, dissolve Boc-Gly-OH (3 mmol) and HOBt (3 mmol) in DMF (10 mL).
-
Add DIC (3 mmol) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
3. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (15 mL) for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM (15 mL) for 20 minutes.
-
Wash with DCM (3 x 15 mL) and isopropanol (2 x 15 mL).
4. Neutralization:
-
Treat the resin with 10% DIEA in DCM (2 x 15 mL) for 2 minutes each.
-
Wash with DCM (3 x 15 mL).
5. Coupling of Boc-Asp(OcHx)-OH:
-
In a separate vessel, dissolve Boc-Asp(OcHx)-OH (3 mmol) and HBTU (2.9 mmol) in DMF (10 mL).[3]
-
Add DIEA (6 mmol) to the resin, followed immediately by the amino acid/HBTU solution.[9]
-
Shake for 2 hours. Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
6. Chain Elongation:
-
Repeat steps 3-5 for the remaining amino acids in the sequence.
7. Cleavage and Deprotection (HF Cleavage):
-
Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Dry the peptide-resin under vacuum for at least 3 hours.
-
Place the resin in a Kel-F HF cleavage apparatus with a Teflon-coated stir bar.
-
Add scavengers (e.g., p-cresol, 1 mL per gram of resin).
-
Cool the vessel in a dry ice/acetone bath.
-
Condense anhydrous HF (10 mL per gram of resin) into the vessel.
-
Stir at 0°C for 1 hour.[10]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the peptide with cold diethyl ether.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Protocol 2: Fmoc-SPPS using Fmoc-Asp(OcHx)-OH
This protocol outlines the manual synthesis of a peptide containing an Asp-Gly sequence on a Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes.[11]
-
Drain and treat with fresh 20% piperidine in DMF (15 mL) for 15 minutes.
-
Wash the resin with DMF (5 x 15 mL).
3. First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vessel, dissolve Fmoc-Gly-OH (2.5 mmol), HBTU (2.45 mmol), and HOBt (2.5 mmol) in DMF (10 mL).
-
Add DIEA (5 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1 hour.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3 x 15 mL).
4. Coupling of Fmoc-Asp(OcHx)-OH:
-
Repeat step 2 for Fmoc deprotection.
-
In a separate vessel, dissolve Fmoc-Asp(OcHx)-OH (2.5 mmol), HATU (2.45 mmol) in DMF (10 mL).
-
Add DIEA (5 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours. A longer coupling time or double coupling may be necessary due to the steric bulk of the OcHx group.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3 x 15 mL).
5. Chain Elongation:
-
Repeat steps 2 and 3/4 for the remaining amino acids in the sequence.
6. Cleavage and Deprotection (TFA Cleavage):
-
Wash the final peptide-resin with DCM (3 x 15 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide with cold diethyl ether.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Mandatory Visualization
Caption: Comparative workflow of Boc-SPPS and Fmoc-SPPS cycles.
Caption: Advantages and disadvantages of Boc vs. Fmoc strategies for Asp protection.
Conclusion
The choice between Boc-Asp(OcHx)-OH and Fmoc-Asp(OcHx)-OH for SPPS depends on the specific requirements of the peptide synthesis project.
Boc-Asp(OcHx)-OH is the superior choice for:
-
Synthesizing peptides with sequences highly prone to aspartimide formation (e.g., Asp-Gly).
-
Projects where the highest possible purity and minimal side reactions are paramount.
-
Laboratories equipped to handle hazardous reagents like HF.
Fmoc-Asp(OcHx)-OH can be a viable alternative for:
-
Syntheses where the use of HF is not feasible.
-
Peptides that contain other acid-sensitive functionalities incompatible with the Boc strategy's repetitive TFA deprotection.
-
Projects where a slight risk of aspartimide formation is acceptable and can be managed through purification.
Ultimately, a thorough understanding of the chemistry of both protecting group strategies, coupled with careful consideration of the peptide sequence and available resources, will enable researchers to make an informed decision and achieve successful synthesis of challenging aspartic acid-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Side-Product Profile of H-Asp(OcHx)-OH: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protected amino acid derivatives is paramount to achieving high purity and yield. Aspartic acid residues are notoriously prone to side reactions, primarily the formation of aspartimide, which can lead to a cascade of impurities. This guide provides an objective comparison of the side-product profile of H-Asp(OcHx)-OH against other commonly used aspartic acid derivatives, supported by experimental data and detailed protocols.
The primary challenge in incorporating aspartic acid into a peptide sequence is the base-catalyzed intramolecular cyclization to form a five-membered ring succinimide derivative, known as aspartimide.[1][2] This side reaction is particularly prevalent during the piperidine-mediated Fmoc-deprotection steps in Solid-Phase Peptide Synthesis (SPPS).[3] The formation of aspartimide can lead to the generation of difficult-to-separate impurities, including α- and β-peptide linkages and racemization of the aspartic acid residue.[4]
This guide focuses on comparing the performance of this compound, a derivative typically employed in Boc-based SPPS, with standard and sterically hindered derivatives used in the more common Fmoc-based SPPS.
Comparative Analysis of Side-Product Formation
The propensity for aspartimide formation is highly dependent on the steric bulk of the side-chain protecting group. To quantify this, the synthesis of the model peptide Scorpion toxin II (VKD-X-YI, where X is a variable amino acid) is often used as a benchmark, as it is known to be susceptible to this side reaction.[5]
| Aspartic Acid Derivative | Synthesis Strategy | Aspartimide Formation (%) (in VKDGYI sequence) | Key Advantages | Key Disadvantages |
| This compound | Boc-SPPS | Minimal under Boc conditions[6][7] | Significantly reduces aspartimide formation in Boc-SPPS.[6] | Not directly compatible with standard Fmoc-SPPS; requires harsh HF cleavage.[6] |
| Fmoc-Asp(OtBu)-OH | Fmoc-SPPS | High (up to 50% in susceptible sequences)[5] | Standard, cost-effective derivative for Fmoc-SPPS.[8] | Highly prone to aspartimide formation, especially in Asp-Gly sequences.[9] |
| Fmoc-Asp(OMpe)-OH | Fmoc-SPPS | Reduced (~5-10%)[5] | The bulky 3-methylpent-3-yl group provides steric hindrance, reducing side reactions.[5][10] | Higher cost compared to the standard OtBu derivative. |
| Fmoc-Asp(OBno)-OH | Fmoc-SPPS | Very Low (<1%)[5][11] | The 5-n-butyl-5-nonyl group offers significant steric bulk, virtually eliminating aspartimide formation.[4][5] | Highest cost among the compared derivatives.[12] |
Experimental Protocols
The following protocols outline the general procedures for solid-phase peptide synthesis and analysis used to generate the comparative data.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide on a rink amide resin.
1. Resin Swelling:
-
Place the rink amide resin (0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
-
A Kaiser test can be performed to confirm the completion of the coupling reaction.[10]
4. Repetitive Cycles:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[13]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Analysis of Peptide Purity by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.[14]
3. Data Analysis:
-
Integrate the peak areas in the chromatogram to determine the relative percentage of the desired peptide and any side products, such as aspartimide-related impurities.[15]
Visualizations
Reaction Mechanism: Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation in peptide synthesis.
Experimental Workflow: Fmoc-SPPS
Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. pekcuralabs.com [pekcuralabs.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of H-Asp(OcHx)-OH
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of H-Asp(OcHx)-OH (L-Aspartic acid 4-cyclohexyl ester), a key reagent in peptide synthesis. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Physicochemical Properties of this compound
A clear understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes the key physicochemical data for this compound.
| Property | Value |
| Chemical Name | L-Aspartic acid 4-cyclohexyl ester |
| CAS Number | 112259-66-2[1] |
| Molecular Formula | C₁₀H₁₇NO₄[1] |
| Molecular Weight | 215.3 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Health and Safety Information
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: In case of dust formation, a certified respirator (e.g., N95) is recommended.
-
Skin and Body Protection: A lab coat or other protective clothing is essential.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for chemical waste management due to the absence of specific regulatory guidelines for this compound.
1. Waste Identification and Segregation:
-
Unused or Expired this compound: This should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weigh boats, filter paper, gloves, and empty containers, must also be disposed of as chemical waste.
2. Containment and Labeling:
-
All waste materials should be collected in a designated, leak-proof, and clearly labeled waste container.
-
The label should include:
-
The full chemical name: "this compound" or "L-Aspartic acid 4-cyclohexyl ester"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The name of the generating laboratory or researcher
-
3. Storage:
-
The waste container should be kept closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash.
-
The recommended and safest method of disposal is to contact a licensed professional waste disposal service. These services are equipped to handle and dispose of chemical waste in accordance with federal, state, and local environmental regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department and the relevant Safety Data Sheet (SDS) for specific guidance.
References
Essential Safety and Operational Guide for Handling H-Asp(OcHx)-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for H-Asp(OcHx)-OH, also known as L-Aspartic acid beta-cyclohexyl ester. Adherence to these guidelines is critical for personal safety and maintaining a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
A risk assessment should be conducted for any new procedure involving this compound. However, the following table outlines the minimum recommended PPE.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Disposable gloves should be changed frequently and immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[1] If a splash hazard exists, a face shield should be worn in addition to goggles.[1] |
| Skin and Body Protection | A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary.[1] |
| Respiratory Protection | If handling procedures are likely to generate dust, work should be conducted in a chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be required.[2] |
Operational Plan: Step-by-Step Handling Procedure
Following a structured operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
1. Preparation:
- Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
- Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, within the fume hood.[2]
- Verify that an appropriate chemical spill kit is readily accessible.
- Ensure all personnel are wearing the correct PPE as outlined in the table above.
2. Handling and Weighing:
- Carefully open the container of this compound, avoiding any sudden movements that could create airborne dust.
- Use a clean, dry spatula to transfer the desired amount of the compound onto a tared weigh boat.
- Once the desired amount is weighed, securely close the primary container.
- Transfer the weighed compound to the reaction vessel.
3. Post-Handling:
- Clean all equipment that has come into contact with this compound.
- Dispose of all contaminated disposable items, such as gloves and weigh boats, in a designated hazardous waste container.[2]
- Wipe down the work surface with an appropriate cleaning agent.
- Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).
- Wash hands thoroughly with soap and water after completing the work.
Disposal Plan
Proper disposal of unused or waste this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Unused or Expired Material:
- Unused or expired this compound should be treated as chemical waste.
- Collect the solid waste in a suitable, clearly labeled, and securely sealed container.
2. Contaminated Solid Waste:
- All disposable items that have been in contact with this compound, including gloves, weigh boats, and paper towels, are considered contaminated solid waste.[2]
- These items should be collected in a designated hazardous waste container that is clearly labeled.[2]
3. Waste Disposal:
- All waste containers should be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
- Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
